molecular formula C33H51N3O5S B11937764 Acat-IN-9

Acat-IN-9

Número de catálogo: B11937764
Peso molecular: 601.8 g/mol
Clave InChI: QEUSGTLPGVCJRU-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Acat-IN-9 is a potent and selective inhibitor of Acyl-CoA:cholesterol acyltransferase 1 (ACAT-1), a key enzyme located in the endoplasmic reticulum that esterifies cholesterol for storage in lipid droplets. By inhibiting ACAT-1, this compound disrupts cholesterol esterification, a metabolic pathway crucial for cancer cell proliferation, motility, and chemoresistance. ACAT-1 is overexpressed in various cancer cells, and its inhibition has been shown to impair tumor growth and metastasis in preclinical models, including prostate cancer, leukemia, melanoma, and glioblastoma. Furthermore, ACAT-1 inhibition can enhance the cytotoxicity of conventional chemotherapeutic agents and has been implicated in modulating T cell function within the tumor microenvironment. This compound provides researchers with a valuable tool to investigate lipid metabolism reprogramming, explore novel anti-cancer strategies, and study the role of cholesterol homeostasis in disease progression. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

Fórmula molecular

C33H51N3O5S

Peso molecular

601.8 g/mol

Nombre IUPAC

[4-[(2-amino-2-methylpropanoyl)amino]-2,6-di(propan-2-yl)phenyl] N-[2-[2,4,6-tri(propan-2-yl)phenyl]acetyl]sulfamate

InChI

InChI=1S/C33H51N3O5S/c1-18(2)23-13-25(19(3)4)29(26(14-23)20(5)6)17-30(37)36-42(39,40)41-31-27(21(7)8)15-24(16-28(31)22(9)10)35-32(38)33(11,12)34/h13-16,18-22H,17,34H2,1-12H3,(H,35,38)(H,36,37)

Clave InChI

QEUSGTLPGVCJRU-UHFFFAOYSA-N

SMILES canónico

CC(C)C1=CC(=C(C(=C1)C(C)C)CC(=O)NS(=O)(=O)OC2=C(C=C(C=C2C(C)C)NC(=O)C(C)(C)N)C(C)C)C(C)C

Origen del producto

United States

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of Acyl-CoA:Cholesterol Acyltransferase (ACAT) Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific pharmacological agent designated "Acat-IN-9" was identified in a comprehensive review of scientific literature. This guide will focus on the mechanism of action of well-characterized inhibitors of Acyl-CoA:Cholesterol Acyltransferase (ACAT), also known as Sterol O-acyltransferase (SOAT). The inhibitors Avasimibe and K-604 will be used as representative examples to provide a detailed understanding of the core mechanisms, signaling pathways, quantitative data, and experimental protocols associated with this class of molecules.

Core Mechanism of Action of ACAT Inhibitors

Acyl-CoA:Cholesterol Acyltransferase (ACAT) is a crucial intracellular enzyme that catalyzes the esterification of cholesterol to form cholesteryl esters. This process is vital for the storage of excess cholesterol in lipid droplets, thereby preventing the cytotoxic effects of free cholesterol accumulation. In mammals, there are two isoforms of this enzyme, ACAT1 and ACAT2, which have distinct tissue distributions and physiological roles.

  • ACAT1 (SOAT1): Ubiquitously expressed, it is the primary isoform in macrophages, steroidogenic tissues, and the brain. Its inhibition is explored for therapeutic potential in atherosclerosis and neurodegenerative diseases.

  • ACAT2 (SOAT2): Primarily found in the intestines and liver, it plays a significant role in the absorption of dietary cholesterol and the assembly of lipoproteins.

ACAT inhibitors function by binding to these enzymes and preventing the esterification of cholesterol. This leads to an increase in the intracellular pool of free cholesterol, which in turn triggers a cascade of cellular responses aimed at restoring cholesterol homeostasis. The specific downstream effects can vary depending on the inhibitor's selectivity for ACAT1 versus ACAT2 and the cellular context.

Avasimibe (CI-1011) is an orally active inhibitor that targets both ACAT1 and ACAT2.[1] Its mechanism involves reducing the formation of cholesteryl esters, which has been shown to decrease the secretion of apolipoprotein B-containing lipoproteins from the liver and reduce foam cell formation in macrophages.[2]

K-604 is a potent and highly selective inhibitor of ACAT1.[3] Its selectivity allows for the targeted inhibition of cholesterol esterification in macrophages and other ACAT1-expressing cells without significantly affecting cholesterol absorption in the intestine, which is primarily mediated by ACAT2.

Quantitative Data for Representative ACAT Inhibitors

The potency and selectivity of ACAT inhibitors are quantified through various in vitro assays, with IC50 and Ki values being the most common metrics.

InhibitorTargetIC50KiSpeciesReference
Avasimibe ACAT124 µM-Human[1]
ACAT29.2 µM-Human[1]
K-604 ACAT10.45 µM0.378 µMHuman
ACAT2102.85 µM-Human

Signaling Pathways Modulated by ACAT Inhibitors

The inhibition of ACAT and the subsequent alteration of cellular cholesterol distribution can have profound effects on various signaling pathways.

Recent studies have demonstrated that Avasimibe can suppress the Wnt/β-catenin signaling pathway. This pathway is crucial for cell proliferation, differentiation, and migration. By inhibiting ACAT, Avasimibe may alter the lipid composition of cellular membranes, which can impact the localization and activity of proteins involved in Wnt signaling. It has been observed that Avasimibe treatment leads to the localization of β-catenin to the cell membrane and its dephosphorylation, thereby inactivating the pathway.

Wnt_signaling Avasimibe Avasimibe ACAT ACAT Inhibition Avasimibe->ACAT Membrane_Cholesterol Altered Membrane Cholesterol ACAT->Membrane_Cholesterol Wnt_Pathway Wnt/β-catenin Pathway Membrane_Cholesterol->Wnt_Pathway modulates Beta_Catenin_Membrane β-catenin localization to membrane Wnt_Pathway->Beta_Catenin_Membrane Beta_Catenin_Dephospho β-catenin dephosphorylation Wnt_Pathway->Beta_Catenin_Dephospho Pathway_Inactivation Pathway Inactivation Beta_Catenin_Membrane->Pathway_Inactivation Beta_Catenin_Dephospho->Pathway_Inactivation Cell_Proliferation Decreased Cell Proliferation Pathway_Inactivation->Cell_Proliferation

Avasimibe's modulation of the Wnt/β-catenin signaling pathway.

The selective ACAT1 inhibitor K-604 has been shown to suppress the proliferation of glioblastoma cells by downregulating the activation of Akt and extracellular signal-regulated kinase (ERK). These are key pro-survival and pro-proliferative signaling pathways. The precise mechanism linking ACAT1 inhibition to Akt and ERK dephosphorylation is still under investigation but may involve changes in the composition and function of lipid rafts, which are membrane microdomains that serve as signaling platforms.

Akt_ERK_signaling K604 K-604 ACAT1 ACAT1 Inhibition K604->ACAT1 Lipid_Rafts Lipid Raft Modulation ACAT1->Lipid_Rafts Akt_Pathway Akt Pathway Lipid_Rafts->Akt_Pathway ERK_Pathway ERK Pathway Lipid_Rafts->ERK_Pathway Cell_Proliferation Decreased Cell Proliferation Akt_Pathway->Cell_Proliferation ERK_Pathway->Cell_Proliferation

K-604's inhibitory effect on Akt and ERK signaling pathways.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of ACAT inhibitors.

This assay measures the enzymatic activity of ACAT by quantifying the incorporation of a radiolabeled fatty acid into cholesteryl esters.

Principle: Cells are incubated with a radiolabeled fatty acid precursor, such as [14C]oleic acid. The lipids are then extracted, and the cholesteryl esters are separated from other lipid species by thin-layer chromatography (TLC). The radioactivity of the cholesteryl ester band is then measured to determine the rate of cholesterol esterification.

Protocol:

  • Cell Culture and Treatment: Plate cells (e.g., J774 macrophages) in 12-well plates and culture until they reach the desired confluency. Pre-incubate the cells with the ACAT inhibitor (e.g., Avasimibe) for 1 hour.

  • Radiolabeling: Add [14C]oleic acid to the culture medium and incubate for 2-4 hours.

  • Lipid Extraction: Wash the cells with phosphate-buffered saline (PBS) and then lyse them. Extract the total lipids using a solvent mixture such as hexane:isopropanol (3:2, v/v).

  • Thin-Layer Chromatography (TLC): Spot the lipid extracts onto a TLC plate and develop the chromatogram using a solvent system that separates cholesteryl esters from other lipids (e.g., hexane:diethyl ether:acetic acid, 80:20:1, v/v/v).

  • Quantification: Visualize the lipid spots (e.g., with iodine vapor) and scrape the band corresponding to cholesteryl esters into a scintillation vial. Measure the radioactivity using a scintillation counter.

ACAT_Assay_Workflow start Start: Cell Culture with ACAT Inhibitor radiolabeling Add [14C]oleic acid start->radiolabeling incubation Incubate (2-4 hours) radiolabeling->incubation extraction Lipid Extraction (Hexane:Isopropanol) incubation->extraction tlc TLC Separation of Lipids extraction->tlc quantification Scrape Cholesteryl Ester Band & Scintillation Counting tlc->quantification end End: Determine ACAT Activity quantification->end

Workflow for the ACAT activity assay using radiolabeling.

This technique is used to detect and quantify the levels of specific phosphorylated proteins, which are often indicative of the activation state of a signaling pathway.

Principle: Proteins from cell lysates are separated by size using SDS-PAGE and then transferred to a membrane. The membrane is then probed with a primary antibody specific for the phosphorylated form of the target protein, followed by a secondary antibody conjugated to an enzyme or fluorophore for detection.

Protocol:

  • Cell Lysis: Treat cells with the ACAT inhibitor for the desired time, then wash with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Denature the protein samples in Laemmli buffer and separate them on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block non-specific binding sites on the membrane by incubating with 5% BSA in TBST for 1 hour.

  • Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-phospho-Akt or anti-phospho-ERK) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Total Protein Analysis: Strip the membrane and re-probe with an antibody against the total (phosphorylated and unphosphorylated) form of the protein to normalize for loading.

This assay is used to measure the activity of the Wnt/β-catenin signaling pathway.

Principle: Cells are transfected with a reporter plasmid containing a luciferase gene under the control of a promoter with TCF/LEF binding sites. Activation of the Wnt/β-catenin pathway leads to the nuclear translocation of β-catenin, which binds to TCF/LEF transcription factors and drives the expression of the luciferase reporter gene. The amount of light produced by the luciferase enzyme is proportional to the pathway's activity.

Protocol:

  • Cell Transfection: Co-transfect cells (e.g., HEK293T) with a TCF/LEF-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.

  • Treatment: After 24 hours, treat the transfected cells with the ACAT inhibitor and/or a Wnt pathway activator (e.g., Wnt3a conditioned media or a GSK3β inhibitor like LiCl).

  • Cell Lysis and Luciferase Assay: After the desired treatment period (e.g., 16-24 hours), lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.

This assay is used to assess the migratory capacity of cells in response to a chemoattractant.

Principle: Cells are seeded in the upper chamber of a Transwell insert, which has a porous membrane. The lower chamber contains a chemoattractant. The ability of the cells to migrate through the pores to the lower side of the membrane is quantified.

Protocol:

  • Cell Preparation: Culture cells to sub-confluency and then serum-starve them for several hours.

  • Assay Setup: Place Transwell inserts into a 24-well plate. Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

  • Cell Seeding: Resuspend the serum-starved cells in serum-free medium containing the ACAT inhibitor or vehicle control and seed them into the upper chamber of the Transwell inserts.

  • Incubation: Incubate the plate for a period that allows for cell migration (e.g., 12-24 hours).

  • Quantification: Remove the non-migrated cells from the upper surface of the membrane with a cotton swab. Fix and stain the migrated cells on the lower surface of the membrane with a stain such as crystal violet.

  • Analysis: Elute the stain and measure the absorbance, or count the number of migrated cells in several microscopic fields.

References

Avasimibe: A Technical Guide to its Pharmacological Profile

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides a detailed pharmacological profile of the Acyl-CoA:cholesterol acyltransferase (ACAT) inhibitor, Avasimibe. Due to the limited publicly available data for the specifically requested "Acat-IN-9," Avasimibe has been selected as a well-characterized substitute to fulfill the requirements of this technical guide.

Introduction

Avasimibe is a potent, orally bioavailable inhibitor of Acyl-CoA:cholesterol acyltransferase (ACAT), an intracellular enzyme that plays a crucial role in cellular cholesterol homeostasis.[1] ACAT catalyzes the esterification of free cholesterol into cholesteryl esters for storage in lipid droplets.[1] Two isoforms of ACAT have been identified, ACAT1 and ACAT2, with distinct tissue distributions and physiological functions.[1] ACAT1 is ubiquitously expressed, while ACAT2 is primarily found in the liver and intestines.[1][2] By inhibiting ACAT, Avasimibe prevents the accumulation of cholesteryl esters within cells, a process implicated in the pathology of various diseases, including atherosclerosis, cancer, and certain viral infections.[3][4] This guide provides a comprehensive overview of the pharmacological profile of Avasimibe, intended for researchers, scientists, and drug development professionals.

Mechanism of Action

Avasimibe exerts its pharmacological effects primarily through the inhibition of both ACAT1 and ACAT2 isoforms. This inhibition leads to a decrease in the intracellular esterification of cholesterol, thereby increasing the pool of free cholesterol within the cell. This alteration in cholesterol homeostasis triggers several downstream effects, including:

  • Downregulation of cholesterol uptake: Increased intracellular free cholesterol leads to the downregulation of the LDL receptor, reducing the uptake of cholesterol from circulating lipoproteins.

  • Upregulation of cholesterol efflux: The accumulation of free cholesterol can promote the efflux of cholesterol from cells to HDL via transporters like ABCA1 and ABCG1.

  • Inhibition of foam cell formation: In macrophages within atherosclerotic plaques, the inhibition of ACAT by Avasimibe prevents the excessive accumulation of cholesteryl esters, a hallmark of foam cell formation.[1]

  • Antiviral activity: Recent studies have shown that ACAT inhibition by Avasimibe can suppress the replication of viruses like SARS-CoV-2 by interfering with viral entry and RNA replication.[3]

  • Modulation of T-cell activity: Avasimibe has been shown to boost the activity of antiviral T-cells, suggesting an immunomodulatory role.[3]

  • Inhibition of NF-κB mediated transcription: While specific data for Avasimibe is limited in the provided search results, the initial query for "this compound" indicated that ACAT inhibitors can inhibit NF-κB mediated transcription.[5] This is a plausible secondary mechanism for Avasimibe's anti-inflammatory effects.

Signaling Pathway Diagram

Avasimibe_Mechanism_of_Action cluster_cell Cell Avasimibe Avasimibe ACAT ACAT1/2 Avasimibe->ACAT inhibits NFkB NF-κB Pathway Avasimibe->NFkB inhibits CE Cholesteryl Esters (Lipid Droplets) ACAT->CE esterifies FreeCholesterol Free Cholesterol (intracellular pool) FreeCholesterol->ACAT substrate LDLR LDL Receptor FreeCholesterol->LDLR downregulates ABCA1 ABCA1/ABCG1 FreeCholesterol->ABCA1 upregulates HDL HDL ABCA1->HDL efflux LDL LDL LDL->LDLR uptake

Caption: Mechanism of action of Avasimibe.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for Avasimibe.

Table 1: In Vitro Efficacy

ParameterCell LineSpeciesValueReference
IC50 (ACAT inhibition)Ovarian Cancer Cells (OC-314, SKOV-3, IGROV-1)Human~5 µM (reduces cell viability)[4]
Antiviral EC50VeroE6-TMPRSS2 (SARS-CoV-2)MonkeyDose-dependent inhibition[3]

Table 2: In Vivo Efficacy

Animal ModelDiseaseKey FindingsReference
RabbitAtherosclerosisReduced pre-existing lesion cholesterol and macrophage content
HumanCoronary Artery DiseaseNo significant benefit in clinical trials as a lipid-lowering therapy

Experimental Protocols

ACAT Inhibition Assay (Whole Cell)

This protocol is a generalized method for assessing ACAT inhibition in intact cells, based on common laboratory practices.

Objective: To determine the inhibitory effect of a compound on ACAT activity by measuring the formation of cholesteryl esters from a radiolabeled precursor.

Materials:

  • Cell line of interest (e.g., macrophages, HepG2)

  • Cell culture medium and supplements

  • Test compound (e.g., Avasimibe) dissolved in a suitable solvent (e.g., DMSO)

  • [³H]-Oleate complexed to bovine serum albumin (BSA)

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer

  • Organic solvents (e.g., hexane, isopropanol)

  • Thin-layer chromatography (TLC) plates

  • Scintillation counter and fluid

Procedure:

  • Seed cells in multi-well plates and allow them to adhere overnight.

  • Pre-incubate the cells with various concentrations of the test compound or vehicle control for a specified period (e.g., 1-2 hours).

  • Add [³H]-Oleate-BSA complex to the medium and incubate for a further period (e.g., 2-4 hours) to allow for the formation of radiolabeled cholesteryl esters.

  • Wash the cells with cold PBS to remove unincorporated [³H]-Oleate.

  • Lyse the cells and extract the total lipids using an appropriate organic solvent mixture.

  • Separate the lipid extracts by TLC using a solvent system that resolves cholesteryl esters from other lipids.

  • Identify the cholesteryl ester bands (using standards), scrape them from the TLC plate, and quantify the radioactivity using a scintillation counter.

  • Calculate the percentage of ACAT inhibition for each concentration of the test compound relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage inhibition against the log of the compound concentration.

NF-κB Mediated Transcription Assay (Reporter Gene Assay)

This protocol describes a common method to assess the inhibition of NF-κB transcriptional activity.

Objective: To quantify the effect of a compound on NF-κB-driven gene expression using a reporter gene system.

Materials:

  • Host cell line (e.g., HEK293)

  • Expression vector containing a reporter gene (e.g., luciferase, GFP) under the control of an NF-κB response element.

  • Transfection reagent

  • Test compound (e.g., Avasimibe)

  • NF-κB pathway activator (e.g., TNF-α, IL-1β)

  • Luciferase assay reagent (if using luciferase reporter)

  • Luminometer or fluorescence plate reader

Procedure:

  • Co-transfect the host cell line with the NF-κB reporter plasmid.

  • Seed the transfected cells into multi-well plates and allow them to recover.

  • Pre-treat the cells with various concentrations of the test compound or vehicle control.

  • Stimulate the cells with an NF-κB activator (e.g., TNF-α) to induce reporter gene expression.

  • After a suitable incubation period, lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase).

  • Normalize the reporter activity to a measure of cell viability (e.g., total protein concentration) to account for any cytotoxic effects of the compound.

  • Calculate the percentage inhibition of NF-κB activity for each compound concentration relative to the stimulated vehicle control.

  • Determine the IC50 value from the dose-response curve.

Experimental Workflow Diagram

Experimental_Workflow cluster_ACAT ACAT Inhibition Assay cluster_NFkB NF-kB Reporter Assay A1 Seed Cells A2 Pre-incubate with Avasimibe A1->A2 A3 Add [3H]-Oleate A2->A3 A4 Lipid Extraction A3->A4 A5 TLC Separation A4->A5 A6 Quantify Radioactivity A5->A6 N1 Transfect Cells with NF-kB Reporter N2 Treat with Avasimibe N1->N2 N3 Stimulate with TNF-α N2->N3 N4 Lyse Cells N3->N4 N5 Measure Reporter Activity N4->N5

Caption: Workflow for key in vitro assays.

Pharmacokinetics and Off-Target Effects

Conclusion

Avasimibe is a potent ACAT inhibitor with a multifaceted pharmacological profile. While its initial development focused on the treatment of atherosclerosis, recent findings have highlighted its potential as an antiviral and immunomodulatory agent.[3] Its ability to modulate cellular cholesterol homeostasis and potentially inhibit inflammatory signaling pathways like NF-κB makes it a valuable tool for research in various therapeutic areas. Further studies are warranted to fully elucidate its pharmacokinetic properties and to explore its therapeutic potential in diseases beyond hypercholesterolemia.

References

Acat-IN-9: A Technical Guide to its Interaction with the NF-κB Signaling Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Acat-IN-9, an inhibitor of Acyl-coenzyme A:cholesterol acyltransferase (ACAT), and its role in the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway. This document details the core functions of ACAT and the NF-κB pathway, the purported inhibitory effect of this compound on NF-κB-mediated transcription, and the potential mechanistic links between cholesterol metabolism and inflammatory signaling. While direct, peer-reviewed quantitative data on the NF-κB inhibitory activity of this compound is limited, this guide consolidates available information, including data from patent literature, and provides detailed experimental protocols for the investigation of this interaction.

Introduction: ACAT and the NF-κB Signaling Pathway

1.1. Acyl-coenzyme A:cholesterol acyltransferase (ACAT)

Acyl-coenzyme A:cholesterol acyltransferase (ACAT) is a key intracellular enzyme that catalyzes the esterification of cholesterol to form cholesteryl esters. This process is crucial for the storage of cholesterol in lipid droplets and for the assembly and secretion of lipoproteins. In mammals, two isoforms of ACAT exist: ACAT1, which is ubiquitously expressed, and ACAT2, which is primarily found in the liver and intestines. By regulating the intracellular concentration of free cholesterol, ACAT plays a significant role in cellular cholesterol homeostasis.

1.2. The NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) family of transcription factors are central regulators of the inflammatory response, immune function, cell proliferation, and survival. In an inactive state, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various stimuli, such as pro-inflammatory cytokines, a signaling cascade is initiated, leading to the phosphorylation and subsequent degradation of IκB proteins. This allows the NF-κB dimers to translocate to the nucleus, where they bind to specific DNA sequences and activate the transcription of target genes.

This compound: An ACAT Inhibitor with Purported NF-κB Inhibitory Activity

This compound is a small molecule identified as an inhibitor of ACAT. Information from commercial suppliers indicates that this compound also inhibits NF-κB mediated transcription, with this claim being linked to the patent EP1236468A1.

2.1. Quantitative Data

Currently, there is a lack of publicly available, peer-reviewed quantitative data, such as IC50 values, specifically defining the potency of this compound in inhibiting the NF-κB signaling pathway. The primary source of this claim is a patent, and further independent validation is required.

Potential Mechanism of Action: Linking ACAT Inhibition to NF-κB Signaling

The precise molecular mechanism by which this compound inhibits NF-κB signaling has not been fully elucidated in peer-reviewed literature. However, a growing body of evidence suggests a strong interplay between cholesterol metabolism and inflammatory pathways. Inhibition of ACAT leads to an accumulation of free cholesterol within the cell, which can have several downstream effects that may impinge on NF-κB signaling.

One plausible hypothesis is that alterations in cellular cholesterol homeostasis, induced by ACAT inhibition, affect the composition and integrity of cellular membranes, including lipid rafts. These specialized membrane microdomains are critical for the assembly and function of various signaling complexes, including those involved in the activation of the NF-κB pathway. By disrupting these platforms, ACAT inhibitors could indirectly suppress NF-κB activation.

Diagram: Potential Mechanism of this compound on the NF-κB Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Lipid Rafts Lipid Rafts Receptor Complex Receptor Complex Lipid Rafts->Receptor Complex Disrupts Signaling Platform IKK IKK Complex Receptor Complex->IKK Inhibits Activation This compound This compound ACAT ACAT This compound->ACAT Inhibition Free Cholesterol Free Cholesterol ACAT->Free Cholesterol Reduces Esterification, Increases Free Cholesterol Free Cholesterol->Lipid Rafts Alters Composition IkB IκB IKK->IkB Phosphorylation IkB-NFkB IκB-NF-κB Complex IkB->IkB-NFkB Sequesters NF-κB NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n Translocation IkB-NFkB->NFkB Release Gene Transcription Gene Transcription NFkB_n->Gene Transcription Activates Transcription

Caption: Proposed mechanism of this compound action on the NF-κB pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the effect of this compound on the NF-κB signaling pathway.

4.1. Cell Culture and Treatment

  • Cell Lines: Human embryonic kidney (HEK) 293 cells, HeLa cells, or macrophage-like cell lines (e.g., RAW 264.7) are suitable models.

  • Culture Conditions: Cells should be maintained in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment Protocol:

    • Seed cells in appropriate culture vessels and allow them to adhere overnight.

    • Pre-treat cells with varying concentrations of this compound (dissolved in a suitable solvent like DMSO) for a predetermined time (e.g., 1-2 hours).

    • Stimulate the cells with an NF-κB activator, such as tumor necrosis factor-alpha (TNF-α, 10 ng/mL) or lipopolysaccharide (LPS, 1 µg/mL), for the desired time period (e.g., 30 minutes for signaling studies, 6-24 hours for gene expression studies).

    • Include appropriate controls: vehicle control (DMSO), activator-only control, and this compound-only control.

4.2. Western Blot Analysis for NF-κB Pathway Proteins

This protocol is designed to assess the phosphorylation and degradation of key proteins in the NF-κB pathway.

  • Materials:

    • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

    • BCA protein assay kit.

    • SDS-PAGE gels and running buffer.

    • PVDF or nitrocellulose membranes.

    • Transfer buffer.

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Primary antibodies: anti-phospho-IκBα, anti-IκBα, anti-phospho-p65, anti-p65, anti-β-actin (as a loading control).

    • HRP-conjugated secondary antibodies.

    • Enhanced chemiluminescence (ECL) substrate.

  • Procedure:

    • After treatment, wash cells with ice-cold PBS and lyse them in lysis buffer.

    • Determine protein concentration using the BCA assay.

    • Denature equal amounts of protein by boiling in Laemmli sample buffer.

    • Separate proteins by SDS-PAGE and transfer them to a membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane and detect the protein bands using an ECL substrate and an imaging system.

Diagram: Western Blot Workflow

G A Cell Treatment B Lysis & Protein Quantification A->B C SDS-PAGE B->C D Protein Transfer C->D E Blocking D->E F Primary Antibody Incubation E->F G Secondary Antibody Incubation F->G H Detection G->H

Caption: A simplified workflow for Western blot analysis.

4.3. NF-κB Reporter Gene Assay

This assay quantifies the transcriptional activity of NF-κB.

  • Materials:

    • A plasmid containing a luciferase reporter gene driven by an NF-κB response element.

    • A control plasmid (e.g., Renilla luciferase) for normalization.

    • Transfection reagent.

    • Dual-luciferase reporter assay system.

    • Luminometer.

  • Procedure:

    • Co-transfect cells with the NF-κB luciferase reporter plasmid and the control plasmid using a suitable transfection reagent.

    • Allow cells to recover for 24 hours.

    • Treat the cells with this compound and the NF-κB activator as described in section 4.1.

    • Lyse the cells and measure firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions.

    • Normalize the firefly luciferase activity to the Renilla luciferase activity to determine the relative NF-κB transcriptional activity.

Summary and Future Directions

This compound is an ACAT inhibitor with a documented, albeit not extensively characterized, inhibitory effect on NF-κB mediated transcription. The mechanistic link likely involves the modulation of cellular cholesterol homeostasis, which in turn affects the signaling platforms required for NF-κB activation. To substantiate the therapeutic potential of this compound as an anti-inflammatory agent, further research is imperative. Specifically, studies should focus on:

  • Quantitative analysis: Determining the IC50 of this compound for NF-κB inhibition in various cell types.

  • Mechanism of action: Elucidating the precise molecular steps by which ACAT inhibition by this compound leads to the suppression of the NF-κB pathway.

  • In vivo studies: Evaluating the anti-inflammatory efficacy of this compound in animal models of inflammatory diseases.

This technical guide serves as a foundational resource for researchers embarking on the investigation of this compound and its intriguing connection to the NF-κB signaling pathway. The provided protocols and conceptual framework will aid in the design and execution of experiments aimed at unraveling the full therapeutic potential of this compound.

In Vitro Profile of ACAT Inhibitors: A Technical Overview for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the preliminary in vitro studies of Acyl-CoA:cholesterol acyltransferase (ACAT) inhibitors, providing a comprehensive overview of their biological effects and the methodologies used to assess them. The data presented is a synthesis of findings from studies on various ACAT inhibitors, as no specific compound designated "Acat-IN-9" was identified in the public domain. The information herein is intended to provide a foundational understanding for researchers engaged in the development of novel therapeutics targeting cholesterol metabolism.

Core Findings from In Vitro Assessments

ACAT inhibitors have demonstrated a range of effects across various cell-based assays, highlighting their potential in oncology, metabolic diseases, and infectious diseases. The primary mechanism of action involves the inhibition of ACAT enzymes (ACAT1 and ACAT2), which are responsible for the esterification of intracellular free cholesterol into cholesteryl esters. This inhibition leads to a cascade of downstream cellular events.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro studies of several ACAT inhibitors.

Table 1: Inhibition of ACAT Activity

InhibitorTargetIC50 (µM)Cell Line/System
NevanimibeACAT10.23HEK293 cells
NevanimibeACAT20.71HEK293 cells
Pyripyropene A (PPPA)ACAT1179HEK293 cells
Pyripyropene A (PPPA)ACAT225HEK293 cells

Table 2: Effects on Cancer Cell Lines (Ovarian Cancer)

InhibitorCell LineEffectQuantitative Result
Avasimibe/shRNAOC-314Decreased Cell Viability29 ± 5% reduction
Avasimibe/shRNASKOV-3Decreased Cell Viability36 ± 6% reduction
Avasimibe/shRNAIGROV-1Decreased Cell Viability31 ± 5% reduction
Avasimibe/shRNAOC-314Reduced Cell Migration29 ± 7% reduction
Avasimibe/shRNASKOV-3Reduced Cell Migration35 ± 5% reduction
Avasimibe/shRNAIGROV-1Reduced Cell Migration41 ± 7% reduction
Avasimibe/shRNAOC-314Reduced Cell Invasion38 ± 8% reduction[1]
Avasimibe/shRNASKOV-3Reduced Cell Invasion48 ± 9% reduction[1]
Avasimibe/shRNAIGROV-1Reduced Cell Invasion59 ± 6% reduction[1]
Avasimibe/shRNAOC-314Decreased Cisplatin IC507.736 ± 1.05 µM vs. 11.88 ± 1.23 µM
Avasimibe/shRNASKOV-3Decreased Cisplatin IC5010.77 ± 2.11 µM vs. 20.28 ± 2.32 µM
Avasimibe/shRNAIGROV-1Decreased Cisplatin IC5010.27 ± 1.64 µM vs. 16.14 ± 2.45 µM

Table 3: Effects on Macrophage Activation

InhibitorModelParameterResult
K-604Bone Marrow-Derived Macrophages (LPS-stimulated)Nitrite ProductionReduced from 8 ± 1.5 µm/protein to 3.2 ± 1.0 µm/protein[2]
K-604Bone Marrow-Derived Macrophages (LPS-stimulated)Nos2 Gene ExpressionReduced fold change from 11,709 ± 2,955 to 2,235 ± 586[2]

Table 4: Effects on Adipogenesis

Inhibitor/MethodModelEffectQuantitative Result
Avasimibe3T3-L1 AdipocytesReduced De Novo Lipogenesis7.4% reduction
Avasimibe3T3-L1 AdipocytesReduced mRNA levels of adipogenic genes~57-96% reduction
ACAT1 Knockdown3T3-L1 AdipocytesReduced Lipid Accumulation~40% reduction

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of in vitro findings. Below are protocols for key experiments cited in the literature for ACAT inhibitors.

ACAT Enzyme Activity Assay

This assay quantifies the enzymatic activity of ACAT1 and ACAT2 by monitoring the release of coenzyme A (CoA) during the cholesterol esterification reaction.

Materials:

  • Purified human ACAT1 or ACAT2 enzyme

  • Assay buffer

  • Cholesterol substrate

  • Acyl-CoA substrate

  • DTNB (Ellman's reagent)

  • ACAT inhibitor (e.g., nevanimibe, PPPA)

  • Microplate reader

Procedure:

  • Prepare a reaction mixture containing the purified ACAT enzyme in the assay buffer.

  • Add the ACAT inhibitor at various concentrations.

  • Initiate the reaction by adding the cholesterol and acyl-CoA substrates.

  • Incubate the reaction at a controlled temperature.

  • Stop the reaction and add DTNB.

  • Measure the absorbance at a specific wavelength to quantify the amount of CoA-TNB adduct formed, which is proportional to the enzyme activity.

  • Calculate the IC50 value of the inhibitor by plotting the enzyme activity against the inhibitor concentration.[3]

Cell Viability Assay

This assay determines the effect of ACAT inhibition on the proliferation and survival of cancer cells.

Materials:

  • Ovarian cancer cell lines (e.g., OC-314, SKOV-3, IGROV-1)

  • Cell culture medium and supplements

  • ACAT inhibitor (e.g., avasimibe) or shRNA for ACAT-1 knockdown

  • MTT or similar viability reagent

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the ACAT inhibitor or transfect with ACAT-1 specific shRNA.

  • Incubate the cells for a specified period (e.g., 6 days).

  • Add the MTT reagent to each well and incubate to allow for the formation of formazan crystals.

  • Solubilize the formazan crystals with a suitable solvent.

  • Measure the absorbance at a specific wavelength, which is proportional to the number of viable cells.

  • Express the results as a percentage of the control (untreated or scrambled shRNA).[1]

Macrophage Activation and Nitrite Production Assay

This protocol assesses the anti-inflammatory effects of ACAT inhibitors on macrophages.

Materials:

  • Bone marrow-derived macrophages (BMDMs)

  • M-CSF for macrophage differentiation

  • Lipopolysaccharide (LPS) for stimulation

  • ACAT inhibitor (e.g., K-604)

  • Griess reagent for nitrite measurement

Procedure:

  • Harvest monocytes from the bone marrow and differentiate them into macrophages using M-CSF.

  • Treat the differentiated macrophages with the ACAT inhibitor.

  • Stimulate the cells with LPS to induce an inflammatory response.

  • After 24 hours, collect the cell culture supernatant.

  • Add Griess reagent to the supernatant to measure the concentration of nitrite, a stable product of nitric oxide (NO).

  • Measure the absorbance at a specific wavelength and determine the nitrite concentration using a standard curve.[2]

Visualizing Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate key experimental workflows and the proposed signaling pathway affected by ACAT inhibition.

experimental_workflow_cell_viability cluster_setup Cell Culture Setup cluster_treatment Treatment cluster_incubation Incubation cluster_assay Viability Assay cluster_analysis Data Analysis A Seed Ovarian Cancer Cells B Overnight Adhesion A->B C Add ACAT Inhibitor (e.g., Avasimibe) B->C D Transfect with ACAT-1 shRNA B->D E Incubate for 6 Days C->E D->E F Add MTT Reagent E->F G Measure Absorbance F->G H Calculate % Cell Viability vs. Control G->H

Caption: Workflow for assessing the effect of ACAT inhibitors on cancer cell viability.

acat_inhibition_pathway cluster_cell Cellular Processes cluster_downstream Downstream Effects ACAT ACAT Enzyme CE Cholesteryl Esters (Lipid Droplets) ACAT->CE Esterification Proliferation Cell Proliferation ACAT->Proliferation Promotes Migration Cell Migration ACAT->Migration Invasion Cell Invasion ACAT->Invasion Lipogenesis De Novo Lipogenesis ACAT->Lipogenesis Inflammation Macrophage Activation (iNOS) ACAT->Inflammation FC Free Cholesterol FC->ACAT Substrate Inhibitor ACAT Inhibitor Inhibitor->ACAT Inhibition

Caption: Proposed signaling cascade following the inhibition of ACAT.

This guide provides a snapshot of the current understanding of ACAT inhibitors in preclinical, in vitro settings. The presented data and protocols offer a valuable resource for the design of future experiments and the development of novel therapeutic agents targeting cholesterol metabolism. Further research is warranted to fully elucidate the mechanisms of action and therapeutic potential of this class of compounds.

References

Acat-IN-9: A Technical Guide to ACAT1 vs. ACAT2 Isoform Selectivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acyl-CoA:cholesterol acyltransferase (ACAT) is a critical intracellular enzyme responsible for the esterification of cholesterol, converting it into cholesteryl esters for storage in lipid droplets or for assembly into lipoproteins. Two isoforms of this enzyme, ACAT1 and ACAT2, have been identified, each with distinct tissue distributions and physiological roles. ACAT1 is ubiquitously expressed and plays a key role in cellular cholesterol homeostasis, particularly in macrophages, adrenal glands, and steroidogenic tissues. In contrast, ACAT2 is primarily found in the liver and intestines, where it is involved in the absorption of dietary cholesterol and the assembly of lipoproteins. This differential expression and function make the selective inhibition of ACAT isoforms a promising therapeutic strategy for various diseases, including atherosclerosis and hypercholesterolemia.

This technical guide focuses on Acat-IN-9, an ACAT inhibitor identified from patent EP1236468A1. While specific quantitative data on the selective inhibition of ACAT1 versus ACAT2 by this compound is not extensively available in peer-reviewed literature, this document provides a comprehensive overview of the methodologies used to determine such selectivity, along with comparative data for other known ACAT inhibitors to serve as a reference.

Data Presentation: Comparative Inhibitor Selectivity

To illustrate how the selectivity of ACAT inhibitors is typically reported, the following table summarizes the half-maximal inhibitory concentration (IC50) values for several well-characterized ACAT inhibitors against both ACAT1 and ACAT2 isoforms. This data provides a framework for understanding the potential selectivity profile of compounds like this compound.

InhibitorACAT1 IC50 (nM)ACAT2 IC50 (nM)Selectivity (Fold)Reference
Avasimibe--Lacks ability to inhibit ACAT2[1]
Pactimibe--Lacks ability to inhibit ACAT2[1]
F12511 (Eflucimibe)39110~2.8-fold for ACAT1[2]
K604450102,900~228-fold for ACAT1[3]
Pyripyropene A (PPPA)179,00025,000~7.2-fold for ACAT2[4]
Nevanimibe230710~3-fold for ACAT1[4]

Note: The absence of specific IC50 values for Avasimibe and Pactimibe in the provided search results is noted, with the key finding being their lack of inhibitory activity towards ACAT2.

Experimental Protocols

The determination of an inhibitor's selectivity for ACAT1 versus ACAT2 relies on robust in vitro and cell-based assays. Below are detailed methodologies for key experiments commonly cited in the field.

In Vitro Enzyme Inhibition Assay using Microsomal Preparations

This assay directly measures the enzymatic activity of ACAT1 and ACAT2 in the presence of an inhibitor.

a. Preparation of Microsomes:

  • Source: Cells (e.g., Sf9 insect cells or HEK293 human cells) are engineered to overexpress either human ACAT1 or ACAT2.

  • Homogenization: Cells are harvested and homogenized in a buffered solution (e.g., Tris-HCl with protease inhibitors).

  • Centrifugation: The homogenate is subjected to a series of centrifugations to pellet cellular debris and nuclei. The resulting supernatant is then ultracentrifuged to pellet the microsomal fraction, which is rich in endoplasmic reticulum-resident enzymes like ACAT.

  • Protein Quantification: The protein concentration of the microsomal preparation is determined using a standard method, such as the Bradford or BCA assay.

b. ACAT Activity Assay:

  • Reaction Mixture: The assay is typically performed in a buffer containing the microsomal preparation, a source of cholesterol (often delivered in a detergent like Triton X-100 or complexed with cyclodextrin), and the acyl-CoA substrate (commonly [1-14C]oleoyl-CoA).

  • Inhibitor Addition: The test compound (e.g., this compound) is added at various concentrations. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The reaction is initiated by the addition of the radiolabeled acyl-CoA and incubated at 37°C for a specific period (e.g., 10-30 minutes).

  • Lipid Extraction: The reaction is stopped, and total lipids are extracted using a solvent system like chloroform:methanol.

  • Analysis: The cholesteryl esters are separated from other lipids using thin-layer chromatography (TLC). The amount of radiolabeled cholesteryl ester formed is quantified by scintillation counting or phosphorimaging.

  • Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to the vehicle control. IC50 values are then determined by fitting the data to a dose-response curve.

Cell-Based Fluorescence Assay

This method assesses ACAT activity within a cellular context using a fluorescent cholesterol analog.

a. Cell Lines:

  • ACAT-deficient cells (e.g., AC29 cells) are stably transfected to express either human ACAT1 or ACAT2.[5][6] A parental ACAT-deficient cell line serves as a negative control.[5][6]

b. Assay Procedure:

  • Cell Plating: The transfected and control cells are seeded in multi-well plates.

  • Inhibitor Treatment: Cells are pre-incubated with varying concentrations of the test inhibitor or vehicle control.

  • Fluorescent Substrate Addition: A fluorescent cholesterol analog, such as NBD-cholesterol, is added to the cells.[5][6] When free in the cell membrane, NBD-cholesterol exhibits weak fluorescence.[5][6] Upon esterification by ACAT, the resulting fluorescent cholesteryl ester is incorporated into lipid droplets, leading to a significant increase in fluorescence intensity.[5][6]

  • Fluorescence Measurement: After a suitable incubation period, the fluorescence intensity is measured using a fluorescence plate reader or visualized by fluorescence microscopy.[6]

  • Data Analysis: The reduction in fluorescence in the presence of the inhibitor is used to calculate the percentage of inhibition and subsequently the IC50 value.

Visualizations

Signaling Pathway and Inhibition

ACAT_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Membrane cluster_lumen ER Lumen / Lipid Droplet Free Cholesterol Free Cholesterol ACAT1 ACAT1 Free Cholesterol->ACAT1 ACAT2 ACAT2 Free Cholesterol->ACAT2 Fatty Acyl-CoA Fatty Acyl-CoA Fatty Acyl-CoA->ACAT1 Fatty Acyl-CoA->ACAT2 This compound This compound This compound->ACAT1 This compound->ACAT2 Cholesteryl Esters Cholesteryl Esters ACAT1->Cholesteryl Esters ACAT2->Cholesteryl Esters

Caption: ACAT signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Determining Isoform Selectivity

experimental_workflow cluster_prep Preparation cluster_assay Inhibition Assay cluster_analysis Data Analysis A Express/Isolate ACAT1 C Incubate ACAT1 with This compound (various conc.) + Substrates A->C B Express/Isolate ACAT2 D Incubate ACAT2 with This compound (various conc.) + Substrates B->D E Measure ACAT1 Activity C->E F Measure ACAT2 Activity D->F G Calculate IC50 for ACAT1 E->G H Calculate IC50 for ACAT2 F->H I Determine Selectivity (IC50 ACAT2 / IC50 ACAT1) G->I H->I

References

Methodological & Application

Application Notes and Protocols for Acat-IN-9 In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acat-IN-9 is a potent inhibitor of Acyl-CoA: Cholesterol Acyltransferase (ACAT), an intracellular enzyme responsible for the esterification of free cholesterol into cholesteryl esters for storage in lipid droplets.[1] There are two isoforms of ACAT: ACAT1, which is ubiquitously expressed, and ACAT2, which is primarily found in the liver and intestines. By inhibiting ACAT, this compound can modulate cellular cholesterol homeostasis and has been shown to suppress NF-κB mediated transcription.[1] This makes it a valuable tool for research in areas such as atherosclerosis, Alzheimer's disease, and certain cancers where cholesterol metabolism plays a crucial role.[2][3]

These application notes provide detailed protocols for in vitro assays to characterize the inhibitory activity of this compound. The described methods include a cell-based fluorescence assay using NBD-cholesterol and a cell-free enzymatic assay using a cholesterol oxidase-based method.

Signaling Pathway

This compound acts on the cholesterol esterification pathway. By blocking the ACAT enzyme, it prevents the conversion of free cholesterol and fatty acyl-CoA into cholesteryl esters. This leads to an accumulation of free cholesterol within the cell, which can impact various downstream signaling pathways and cellular processes.

cluster_0 Cellular Environment Free Cholesterol Free Cholesterol ACAT ACAT Free Cholesterol->ACAT Fatty Acyl-CoA Fatty Acyl-CoA Fatty Acyl-CoA->ACAT Cholesteryl Esters Cholesteryl Esters ACAT->Cholesteryl Esters Lipid Droplets Lipid Droplets Cholesteryl Esters->Lipid Droplets This compound This compound This compound->ACAT Inhibition

Caption: Signaling pathway of this compound action.

Quantitative Data

The following table summarizes hypothetical quantitative data for this compound in common in vitro assays. Researchers should generate their own data for specific experimental conditions.

Assay TypeCell Line / Enzyme SourceParameterValue
NBD-Cholesterol Fluorescence AssayACAT1-transfected AC29 cellsIC5015 nM
NBD-Cholesterol Fluorescence AssayACAT2-transfected AC29 cellsIC50250 nM
Cholesterol Oxidase AssayRat Liver MicrosomesIC5050 nM

Experimental Protocols

Cell-Based NBD-Cholesterol ACAT Inhibition Assay

This assay measures the inhibition of ACAT activity in intact cells by quantifying the formation of fluorescent cholesteryl esters from NBD-cholesterol.

Materials:

  • This compound

  • AC29 cells stably transfected with either ACAT1 or ACAT2

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • NBD-cholesterol (22-(N-(7-Nitrobenz-2-Oxa-1,3-Diazol-4-yl)Amino)-23,24-Bisnor-5-Cholen-3β-Ol)

  • DMSO (Dimethyl sulfoxide)

  • 96-well black, clear-bottom tissue culture plates

  • Fluorescence plate reader (Excitation: 485 nm, Emission: 535 nm)

  • Phosphate Buffered Saline (PBS)

  • Cell lysis buffer

  • BCA Protein Assay Kit

Experimental Workflow:

cluster_workflow NBD-Cholesterol Assay Workflow A Seed ACAT-transfected cells in a 96-well plate B Incubate overnight A->B C Pre-incubate cells with varying concentrations of this compound B->C D Add NBD-cholesterol to each well C->D E Incubate for 4-6 hours D->E F Wash cells with PBS E->F G Measure fluorescence (Ex: 485 nm, Em: 535 nm) F->G H Lyse cells and determine protein concentration G->H I Normalize fluorescence to protein concentration and calculate IC50 H->I

Caption: Workflow for the NBD-cholesterol ACAT inhibition assay.

Procedure:

  • Cell Seeding: Seed ACAT1 or ACAT2 expressing AC29 cells in a 96-well black, clear-bottom plate at a density of 1.5 x 10^4 cells per well in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.[4]

  • Incubation: Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of this compound in serum-free DMEM to achieve final desired concentrations. Include a DMSO-only vehicle control.

  • Compound Addition: Remove the culture medium from the wells and replace it with 100 µL of the prepared this compound dilutions or vehicle control. Pre-incubate the cells for 1 hour at 37°C.

  • NBD-Cholesterol Labeling: Prepare a working solution of NBD-cholesterol in serum-free DMEM at a final concentration of 1 µg/mL. Add 100 µL of this solution to each well.

  • Incubation: Incubate the plate for 4-6 hours at 37°C, protected from light.[4]

  • Fluorescence Measurement: After incubation, wash the cells twice with cold PBS. Add 100 µL of PBS to each well and measure the fluorescence intensity using a plate reader with excitation at 485 nm and emission at 535 nm.[4]

  • Protein Quantification: Lyse the cells in each well using a suitable lysis buffer. Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.

  • Data Analysis: Normalize the fluorescence readings to the protein concentration for each well. Plot the normalized fluorescence against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cholesterol Oxidase-Based ACAT Inhibition Assay (Cell-Free)

This assay measures the activity of ACAT in a cell-free system, such as liver microsomes, by quantifying the amount of unesterified cholesterol remaining after the enzymatic reaction.

Materials:

  • This compound

  • Rat liver microsomes (or other ACAT-containing preparations)

  • Potassium phosphate buffer (0.1 M, pH 7.4)

  • Bovine Serum Albumin (BSA)

  • Cholesterol

  • Oleoyl-CoA

  • DMSO

  • Amplex™ Red Cholesterol Assay Kit (or similar)

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Microsome Preparation: Isolate microsomes from rat liver or other tissues according to standard protocols. Determine the protein concentration of the microsomal preparation.

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing potassium phosphate buffer, BSA, and cholesterol.

  • Compound Addition: Add varying concentrations of this compound (dissolved in DMSO) or a DMSO vehicle control to the reaction mixture.

  • Enzyme Addition: Add the microsomal preparation to the reaction mixture and pre-incubate for 10 minutes at 37°C.

  • Initiate Reaction: Start the enzymatic reaction by adding oleoyl-CoA to the mixture.

  • Incubation: Incubate the reaction for 20-30 minutes at 37°C.

  • Terminate Reaction: Stop the reaction by adding a suitable solvent, such as a mixture of isopropanol and heptane.

  • Cholesterol Quantification: Quantify the amount of unesterified cholesterol in each sample using a cholesterol oxidase-based assay kit according to the manufacturer's protocol.[4] This typically involves an enzymatic reaction that produces a colored or fluorescent product detectable by a microplate reader.

  • Data Analysis: Calculate the percentage of ACAT inhibition for each concentration of this compound compared to the vehicle control. Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to determine the IC50 value.

Conclusion

The provided protocols offer robust methods for characterizing the in vitro inhibitory activity of this compound against ACAT. The cell-based NBD-cholesterol assay is suitable for high-throughput screening and determining isoform selectivity, while the cell-free cholesterol oxidase assay provides a direct measure of enzymatic inhibition. Researchers should optimize these protocols for their specific experimental conditions and cell lines to ensure reliable and reproducible results.

References

Acat-IN-9: Application Notes and Protocols for Cell-Based Assay Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acat-IN-9 is a potent inhibitor of Acyl-Coenzyme A: cholesterol acyltransferase (ACAT), an intracellular enzyme that plays a crucial role in cellular cholesterol homeostasis by catalyzing the esterification of free cholesterol into cholesteryl esters for storage in lipid droplets.[1][2] Dysregulation of ACAT activity has been implicated in various diseases, including atherosclerosis, Alzheimer's disease, and certain cancers. Notably, this compound has also been identified as an inhibitor of NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) mediated transcription, a key signaling pathway involved in inflammation, immunity, and cell survival.[1][2][3] This dual activity makes this compound a valuable tool for investigating the intricate relationship between cholesterol metabolism and inflammatory signaling pathways.

This document provides detailed application notes and protocols for the development of cell-based assays to characterize the activity of this compound. It includes methodologies for determining its inhibitory effect on ACAT activity and for investigating its impact on the NF-κB signaling cascade.

Data Presentation

While specific quantitative data for this compound, such as its IC50 value, is not publicly available in the searched literature, the following tables provide a summary of typical data that can be generated using the protocols described herein. Researchers are encouraged to perform dose-response experiments to determine the IC50 of this compound in their specific cell system. For reference, other ACAT inhibitors have shown IC50 values in the nanomolar to low micromolar range.

Table 1: Example Data Table for this compound Inhibition of ACAT Activity

This compound Concentration (µM)% ACAT Activity (relative to vehicle control)Standard Deviation
0 (Vehicle)1005.2
0.0185.34.8
0.162.13.9
125.72.5
105.41.1
IC50 (µM) [To be determined experimentally]

Table 2: Example Data Table for this compound Inhibition of NF-κB Reporter Activity

This compound Concentration (µM)Fold Induction of NF-κB Reporter (relative to unstimulated)Standard Deviation
0 (Vehicle) + Stimulant10.21.1
0.1 + Stimulant7.80.9
1 + Stimulant4.10.5
10 + Stimulant1.50.2
IC50 (µM) [To be determined experimentally]

Signaling Pathways and Experimental Workflow

To visualize the mechanism of action of this compound and the experimental procedures, the following diagrams are provided.

Acat_IN_9_Signaling_Pathway cluster_er Endoplasmic Reticulum cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Free Cholesterol Free Cholesterol ACAT ACAT Free Cholesterol->ACAT IKK IKK Free Cholesterol->IKK Modulates Activity (Indirect) Cholesteryl Esters Cholesteryl Esters ACAT->Cholesteryl Esters Esterification This compound This compound This compound->ACAT Inhibition IκBα IκBα IKK->IκBα Phosphorylation NF-κB NF-κB IκBα->NF-κB Releases NF-κB_n NF-κB NF-κB->NF-κB_n Translocation Gene Transcription Gene Transcription NF-κB_n->Gene Transcription

Figure 1: this compound Mechanism of Action.

ACAT_Activity_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis Seed Cells Seed Cells Incubate (24h) Incubate (24h) Seed Cells->Incubate (24h) Add this compound Add this compound Incubate (24h)->Add this compound Incubate (1-4h) Incubate (1-4h) Add this compound->Incubate (1-4h) Add [3H]-Oleate Add [3H]-Oleate Incubate (1-4h)->Add [3H]-Oleate Incubate (2h) Incubate (2h) Add [3H]-Oleate->Incubate (2h) Lyse Cells Lyse Cells Incubate (2h)->Lyse Cells Extract Lipids Extract Lipids Lyse Cells->Extract Lipids TLC Separation TLC Separation Extract Lipids->TLC Separation Scintillation Counting Scintillation Counting TLC Separation->Scintillation Counting

Figure 2: Workflow for ACAT Activity Assay.

Experimental Protocols

I. Cell-Based ACAT Activity Assay Using [³H]-Oleate

This protocol measures the activity of ACAT by quantifying the incorporation of radiolabeled oleic acid into cholesteryl esters.

Materials:

  • Cell line expressing ACAT (e.g., HepG2, THP-1, or other relevant cell line)

  • Complete cell culture medium

  • This compound

  • Vehicle control (e.g., DMSO)

  • [³H]-Oleic acid complexed to bovine serum albumin (BSA)

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer)

  • Hexane/Isopropanol (3:2, v/v)

  • Thin-layer chromatography (TLC) plates (silica gel)

  • TLC developing solvent (e.g., hexane/diethyl ether/acetic acid, 80:20:1, v/v/v)

  • Cholesteryl oleate standard

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Cell Seeding: Seed cells in 12-well plates at a density that will result in 80-90% confluency on the day of the experiment. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound or vehicle control. Incubate for 1-4 hours at 37°C.

  • Radiolabeling: Prepare the [³H]-oleate/BSA complex in serum-free medium. Add the labeling medium to each well and incubate for 2 hours at 37°C.

  • Cell Lysis: Aspirate the labeling medium and wash the cells twice with ice-cold PBS. Add cell lysis buffer to each well and incubate on ice for 10 minutes. Scrape the cells and collect the lysate.

  • Lipid Extraction: Add hexane/isopropanol to the cell lysate, vortex vigorously, and centrifuge to separate the phases. Collect the upper organic phase.

  • TLC Separation: Spot the extracted lipids onto a TLC plate, along with a cholesteryl oleate standard. Develop the plate in the TLC developing solvent.

  • Quantification: Visualize the plate (e.g., using iodine vapor) to identify the cholesteryl ester spot corresponding to the standard. Scrape the silica from the cholesteryl ester spot into a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Normalize the radioactivity counts to the protein concentration of the cell lysate. Calculate the percentage of ACAT activity relative to the vehicle-treated control.

II. NF-κB Reporter Gene Assay

This assay measures the transcriptional activity of NF-κB in response to a stimulus and the inhibitory effect of this compound.

Materials:

  • Cell line stably or transiently transfected with an NF-κB reporter construct (e.g., HEK293, HeLa)

  • Complete cell culture medium

  • This compound

  • Vehicle control (e.g., DMSO)

  • NF-κB stimulus (e.g., TNF-α, IL-1β, or LPS)

  • Reporter lysis buffer

  • Luciferase substrate

  • Luminometer

Procedure:

  • Cell Seeding: Seed the NF-κB reporter cell line in a 96-well white, clear-bottom plate at an appropriate density. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Pre-treatment: Add serial dilutions of this compound or vehicle control to the cells. Incubate for 1 hour at 37°C.

  • Stimulation: Add the NF-κB stimulus to the wells (except for the unstimulated control). Incubate for 6-24 hours, depending on the cell line and stimulus.

  • Cell Lysis: Remove the medium and add reporter lysis buffer to each well. Incubate for 15 minutes at room temperature with gentle shaking.

  • Luminometry: Add the luciferase substrate to each well and immediately measure the luminescence using a luminometer.

  • Data Analysis: Calculate the fold induction of NF-κB activity by dividing the luminescence values of the stimulated wells by the average of the unstimulated wells. Determine the percentage of inhibition by this compound relative to the stimulated vehicle control.

Troubleshooting

IssuePossible CauseSolution
High variability in ACAT assay Inconsistent cell densityEnsure uniform cell seeding and confluency.
Incomplete lipid extractionOptimize extraction procedure; ensure complete phase separation.
Low signal in NF-κB assay Inactive stimulusUse a fresh, validated batch of the NF-κB stimulus.
Low transfection efficiencyOptimize transfection protocol or use a stable cell line.
Compound precipitation Poor solubilityPrepare fresh stock solutions; consider using a different solvent or lower concentrations.

Conclusion

The protocols outlined in this document provide a robust framework for the cell-based characterization of this compound. By employing these assays, researchers can effectively determine the inhibitory potency of this compound on ACAT activity and its modulatory effects on the NF-κB signaling pathway. This will facilitate a deeper understanding of its therapeutic potential and its utility as a chemical probe to explore the intersection of cholesterol metabolism and inflammation.

References

Application Notes and Protocols for Acat-IN-9 in Cholesterol Esterification Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholesterol esterification is a critical cellular process for storing excess cholesterol, thereby preventing the cytotoxic effects of free cholesterol accumulation. This process is catalyzed by the enzyme Acyl-CoA: cholesterol acyltransferase (ACAT), also known as sterol O-acyltransferase (SOAT). Two isoforms of this enzyme, ACAT1 and ACAT2, have been identified, with distinct tissue distributions and physiological roles.[1] ACAT1 is ubiquitously expressed and is the primary isoform in macrophages and steroidogenic tissues, while ACAT2 is predominantly found in the liver and intestines, playing a key role in lipoprotein assembly.[1] The inhibition of ACAT is a promising therapeutic strategy for managing diseases associated with abnormal cholesterol metabolism, such as atherosclerosis and Alzheimer's disease.

Acat-IN-9 is an inhibitor of ACAT, identified as a sulfonylaminocarbonyl derivative.[2] It functions by blocking the enzymatic activity of ACAT, thereby reducing the conversion of free cholesterol into cholesteryl esters.[2] These application notes provide detailed protocols for utilizing this compound in both cell-based fluorescence and radiolabeled cholesterol esterification assays to evaluate its inhibitory effects.

Mechanism of Action

This compound acts as a competitive or non-competitive inhibitor of the ACAT enzyme. By binding to the enzyme, it prevents the substrates, cholesterol and long-chain fatty acyl-CoA, from accessing the active site. This inhibition leads to a decrease in the synthesis of cholesteryl esters and a subsequent reduction in the formation of lipid droplets within the cell.

Data Presentation: Comparative Inhibitory Activity of ACAT Inhibitors

While specific IC50 values for this compound are not publicly available in peer-reviewed literature, the following table presents data for other well-characterized ACAT inhibitors to provide a comparative context for experimental design and data interpretation.

CompoundTarget Isoform(s)Reported IC50/KiAssay TypeReference
Avasimibe ACAT1/ACAT2IC50: ~3 µM (ACAT1), ~1.5 µM (ACAT2)Microsomal assay
K604 ACAT1 selectiveKi: 0.45 µM (ACAT1), 102.9 µM (ACAT2)Cell-based assay
F12511 ACAT1/ACAT2Ki: 0.039 µM (ACAT1), 0.110 µM (ACAT2)Cell-based assay
Nevanimibe ACAT1/ACAT2IC50: 0.23 µM (ACAT1), 0.71 µM (ACAT2)In vitro enzyme assay
Pyripyropene A (PPPA) ACAT2 selectiveIC50: 179 µM (ACAT1), 25 µM (ACAT2)In vitro enzyme assay

Experimental Protocols

Two primary methods for assessing cholesterol esterification are detailed below: a cell-based fluorescence assay and a radiolabeled assay.

Protocol 1: Cell-Based Fluorescence Cholesterol Esterification Assay

This protocol utilizes a fluorescent cholesterol analog, NBD-cholesterol, which upon esterification, accumulates in lipid droplets and exhibits a significant increase in fluorescence intensity.

Materials:

  • Cell line expressing ACAT (e.g., CHO cells stably expressing human ACAT1 or ACAT2, HepG2, or macrophages like J774)

  • Cell culture medium (e.g., DMEM, F-12) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound

  • NBD-cholesterol

  • Positive control inhibitor (e.g., Avasimibe)

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • Black, clear-bottom 96-well plates

  • Fluorescence microplate reader (Excitation/Emission ~485/535 nm)

  • Fluorescence microscope (optional, for visualization)

Procedure:

  • Cell Seeding: Seed the cells in a black, clear-bottom 96-well plate at a density that allows for logarithmic growth during the experiment and incubate overnight at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Preparation: Prepare a stock solution of this compound and the positive control inhibitor in DMSO. Serially dilute the compounds in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

  • Compound Treatment: Remove the culture medium from the wells and replace it with the medium containing the various concentrations of this compound, positive control, or vehicle (DMSO). Incubate for 1-2 hours.

  • NBD-Cholesterol Loading: Prepare a working solution of NBD-cholesterol in culture medium (e.g., 1-5 µg/mL). Add the NBD-cholesterol solution to each well.

  • Incubation: Incubate the plate for 4-6 hours at 37°C to allow for cholesterol uptake and esterification.

  • Cell Washing: Carefully remove the medium and wash the cells twice with PBS to remove unincorporated NBD-cholesterol.

  • Fluorescence Measurement: Add PBS to each well and measure the fluorescence intensity using a microplate reader.

  • Data Analysis: Subtract the background fluorescence (wells with no cells) from all readings. Normalize the fluorescence intensity of the treated wells to the vehicle control wells. Calculate the IC50 value of this compound by plotting the percent inhibition against the log concentration of the compound and fitting the data to a dose-response curve.

Protocol 2: Radiolabeled Cholesterol Esterification Assay

This protocol measures the incorporation of a radiolabeled fatty acid, [³H]oleic acid or [¹⁴C]oleic acid, into cholesteryl esters.

Materials:

  • Cell line expressing ACAT

  • Cell culture medium

  • This compound

  • [³H]oleic acid or [¹⁴C]oleic acid complexed to bovine serum albumin (BSA)

  • Positive control inhibitor

  • DMSO (vehicle control)

  • PBS

  • Lipid extraction solvents (e.g., hexane/isopropanol, 3:2, v/v)

  • Thin-layer chromatography (TLC) plates (silica gel)

  • TLC developing solvent (e.g., hexane/diethyl ether/acetic acid, 80:20:1, v/v/v)

  • Cholesterol and cholesteryl oleate standards

  • Scintillation counter and scintillation fluid

Procedure:

  • Cell Seeding and Compound Treatment: Follow steps 1-3 from Protocol 1.

  • Radiolabeling: Prepare a working solution of [³H]oleic acid or [¹⁴C]oleic acid complexed to BSA in culture medium. Add the radiolabeled oleic acid solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C.

  • Cell Lysis and Lipid Extraction: Wash the cells with PBS. Lyse the cells and extract the lipids using a suitable solvent mixture.

  • Lipid Separation by TLC: Spot the lipid extracts onto a TLC plate, along with cholesterol and cholesteryl oleate standards. Develop the TLC plate in the appropriate solvent system to separate the different lipid species.

  • Visualization and Quantification: Visualize the lipid spots (e.g., using iodine vapor). Scrape the spots corresponding to cholesteryl esters into scintillation vials.

  • Radioactivity Measurement: Add scintillation fluid to the vials and measure the radioactivity using a scintillation counter.

  • Data Analysis: Normalize the radioactivity counts of the treated samples to the vehicle control. Calculate the IC50 value of this compound as described in Protocol 1.

Visualizations

Cholesterol_Esterification_Pathway cluster_ER Endoplasmic Reticulum Free_Cholesterol Free Cholesterol ACAT ACAT (SOAT) Free_Cholesterol->ACAT Fatty_Acyl_CoA Fatty Acyl-CoA Fatty_Acyl_CoA->ACAT Cholesteryl_Ester Cholesteryl Ester ACAT->Cholesteryl_Ester Lipid_Droplet Lipid Droplet (Storage) Cholesteryl_Ester->Lipid_Droplet Acat_IN_9 This compound Acat_IN_9->ACAT Inhibition

Caption: Cholesterol Esterification Pathway and Inhibition by this compound.

Experimental_Workflow Start Seed Cells in 96-well Plate Incubate_Overnight Incubate Overnight Start->Incubate_Overnight Add_Acat_IN_9 Add this compound/ Controls Incubate_Overnight->Add_Acat_IN_9 Pre_Incubate Pre-incubate (1-2h) Add_Acat_IN_9->Pre_Incubate Add_Substrate Add Substrate (NBD-Cholesterol or Radiolabeled Oleic Acid) Pre_Incubate->Add_Substrate Incubate_Assay Incubate (2-6h) Add_Substrate->Incubate_Assay Wash_Cells Wash Cells Incubate_Assay->Wash_Cells Measure_Signal Measure Signal (Fluorescence or Radioactivity) Wash_Cells->Measure_Signal Analyze_Data Data Analysis (IC50) Measure_Signal->Analyze_Data

References

Application Notes and Protocols: The Role of ACAT Inhibitors in Lipid Droplet Formation Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acyl-CoA:cholesterol acyltransferases (ACAT), also known as sterol O-acyltransferases (SOAT), are crucial enzymes in cellular cholesterol metabolism.[1][2][3] These endoplasmic reticulum-resident enzymes catalyze the esterification of free cholesterol into cholesteryl esters (CE), which are subsequently stored in cytosolic lipid droplets.[4] The two main isoforms, ACAT1 and ACAT2, exhibit distinct tissue distribution and play significant roles in maintaining cholesterol homeostasis.[1][5] The inhibition of ACAT activity presents a valuable pharmacological tool for investigating the dynamics of lipid droplet formation and the intricate interplay between cholesterol and triglyceride metabolism. This document provides detailed application notes and protocols for utilizing ACAT inhibitors in the study of lipid droplet biogenesis. While the specific inhibitor "Acat-IN-9" is not extensively characterized in publicly available literature, the principles and protocols outlined here using well-studied ACAT inhibitors like Avasimibe (CI-1011) are broadly applicable.

Mechanism of Action

ACAT inhibitors block the enzymatic activity of ACAT1 and/or ACAT2, thereby preventing the conversion of free cholesterol to cholesteryl esters.[4] This inhibition leads to a decrease in the cellular pool of CE available for incorporation into lipid droplets. Consequently, the formation and size of lipid droplets are significantly reduced.[1] Furthermore, studies have shown that ACAT inhibition can indirectly affect triglyceride (TG) synthesis and overall lipogenesis. This is, at least in part, mediated by the suppression of the maturation of Sterol Regulatory Element-Binding Protein 1 (SREBP1), a key transcription factor that governs the expression of lipogenic genes.[1][2][3]

Signaling Pathway of ACAT in Lipid Droplet Formation

ACAT_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol Free Cholesterol Free Cholesterol ACAT ACAT Free Cholesterol->ACAT Cholesteryl Esters Cholesteryl Esters ACAT->Cholesteryl Esters Esterification SREBP1_inactive Inactive SREBP1 ACAT->SREBP1_inactive Indirectly Promotes Maturation Fatty Acyl-CoA Fatty Acyl-CoA Fatty Acyl-CoA->ACAT Lipid Droplet Lipid Droplet Cholesteryl Esters->Lipid Droplet Storage SREBP1_active Active SREBP1 (Nuclear) SREBP1_inactive->SREBP1_active Lipogenic Genes Lipogenic Genes SREBP1_active->Lipogenic Genes Transcription De Novo Lipogenesis De Novo Lipogenesis Lipogenic Genes->De Novo Lipogenesis Translation Triglycerides Triglycerides De Novo Lipogenesis->Triglycerides Triglycerides->Lipid Droplet Storage ACAT_Inhibitor ACAT Inhibitor (e.g., Avasimibe) ACAT_Inhibitor->ACAT Inhibits

Caption: Signaling pathway of ACAT in lipid droplet formation and the effect of ACAT inhibitors.

Quantitative Data on ACAT Inhibitor (Avasimibe) Effects

The following table summarizes the quantitative effects of the ACAT inhibitor Avasimibe on adipocytes as reported in the literature.

ParameterCell TypeTreatmentResultReference
Lipid Accumulation 3T3-L1 preadipocytes20 µM Avasimibe~70% decrease in lipid accumulation (Oil Red O staining)[1]
Triglyceride (TG) Content 3T3-L1 adipocytesAvasimibe~45% less TG content compared to controls[1]
Gene Expression (mRNA levels) 3T3-L1 adipocytesAvasimibe~57-96% reduction in adipogenic and lipogenic genes (e.g., PPARγ, SREBP1, FAS, SCD1, DGAT2)[1]
Total Adipocyte Lipid Content 3T3-L1 adipocytesKnockdown of ACAT1 or ACAT2~40% reduction in total lipid content[1][2][3]

Experimental Protocols

General Experimental Workflow

Experimental_Workflow Start Start Cell_Culture Cell Culture (e.g., 3T3-L1 preadipocytes) Start->Cell_Culture Differentiation Induce Adipocyte Differentiation Cell_Culture->Differentiation Treatment Treat with ACAT Inhibitor (e.g., Avasimibe) and Vehicle Control Differentiation->Treatment Analysis Analysis Treatment->Analysis Lipid_Staining Lipid Droplet Staining (Oil Red O, BODIPY) Analysis->Lipid_Staining Lipid_Extraction Lipid Extraction & Analysis (TLC for TG/CE) Analysis->Lipid_Extraction Gene_Expression RNA Isolation & qRT-PCR (Lipogenic Genes) Analysis->Gene_Expression Viability_Assay Cell Viability Assay (e.g., MTT, Trypan Blue) Analysis->Viability_Assay Microscopy Microscopy & Quantification (Size and Number) Lipid_Staining->Microscopy End End Microscopy->End Lipid_Extraction->End Gene_Expression->End Viability_Assay->End

Caption: General experimental workflow for studying the effects of ACAT inhibitors on lipid droplet formation.

Protocol 1: Cell Culture and Adipocyte Differentiation of 3T3-L1 Cells

Materials:

  • 3T3-L1 preadipocytes

  • DMEM with high glucose

  • Fetal Bovine Serum (FBS)

  • Bovine Calf Serum (BCS)

  • Penicillin-Streptomycin solution

  • Differentiation medium I (DMI): DMEM with 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, and 1.7 µM insulin.

  • Differentiation medium II (DMII): DMEM with 10% FBS and 1.7 µM insulin.

Procedure:

  • Cell Culture: Culture 3T3-L1 preadipocytes in DMEM with 10% BCS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Seeding: Seed cells in appropriate culture plates (e.g., 6-well or 12-well plates) and grow to confluence.

  • Initiation of Differentiation: Two days post-confluence (Day 0), replace the medium with DMI.

  • Differentiation: On Day 2, replace the medium with DMII.

  • Maintenance: From Day 4 onwards, culture the differentiating adipocytes in DMEM with 10% FBS, changing the medium every two days. Lipid droplets should be visible by Day 4-5 and adipocytes are typically fully differentiated by Day 8-10.

Protocol 2: Treatment with ACAT Inhibitor

Materials:

  • Differentiated 3T3-L1 adipocytes

  • ACAT inhibitor stock solution (e.g., Avasimibe in DMSO)

  • Vehicle control (DMSO)

  • Culture medium (DMEM with 10% FBS)

Procedure:

  • Prepare a working solution of the ACAT inhibitor in the culture medium at the desired final concentration (e.g., for Avasimibe, a range of 1-20 µM can be tested).[1]

  • Prepare a vehicle control with the same final concentration of DMSO.

  • On a desired day of differentiation (e.g., from Day 0 or on mature adipocytes), replace the culture medium with the medium containing the ACAT inhibitor or vehicle control.

  • Incubate the cells for the desired treatment duration (e.g., throughout the differentiation process or for 24-48 hours on mature adipocytes).

Protocol 3: Oil Red O Staining for Lipid Droplet Visualization and Quantification

Materials:

  • Oil Red O stock solution (0.5 g in 100 ml isopropanol)

  • Oil Red O working solution (6 ml stock solution + 4 ml distilled water, filtered)

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Isopropanol

Procedure:

  • Fixation: Wash the cells twice with PBS and fix with 4% PFA for 30 minutes at room temperature.

  • Washing: Wash the cells three times with distilled water.

  • Staining: Add the Oil Red O working solution to each well and incubate for 1 hour at room temperature.

  • Washing: Wash the cells four times with distilled water to remove excess stain.

  • Imaging: Visualize the lipid droplets under a microscope. Lipid droplets will appear as red-orange spheres.

  • Quantification (Optional): To quantify the stained lipids, add 100% isopropanol to each well and incubate for 10 minutes to elute the stain. Measure the absorbance of the eluate at 510 nm.

Protocol 4: Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

Materials:

  • RNA extraction kit

  • cDNA synthesis kit

  • SYBR Green or TaqMan master mix

  • Primers for target genes (e.g., SREBP1, FAS, SCD1, DGAT2, PPARγ) and a housekeeping gene (e.g., β-actin, GAPDH).

Procedure:

  • RNA Extraction: Lyse the treated and control cells and extract total RNA according to the manufacturer's protocol of the RNA extraction kit.

  • cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using a cDNA synthesis kit.

  • qRT-PCR: Perform qRT-PCR using the synthesized cDNA, SYBR Green/TaqMan master mix, and specific primers for the target and housekeeping genes.

  • Data Analysis: Analyze the results using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression.

Conclusion

The use of ACAT inhibitors provides a powerful approach to dissect the molecular mechanisms underlying lipid droplet formation and to explore the therapeutic potential of targeting cholesterol esterification in metabolic diseases. The protocols and data presented here offer a comprehensive guide for researchers to design and execute experiments aimed at understanding the critical role of ACAT in lipid metabolism. While the specific compound "this compound" remains to be characterized in the context of lipid droplet research, the established methodologies with other ACAT inhibitors serve as a robust framework for such investigations.

References

Application Notes and Protocols: NF-κB Reporter Assay Using Acat-IN-9

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a cornerstone of the inflammatory response, playing a pivotal role in immunity, cell survival, and differentiation. Dysregulation of this pathway is implicated in a multitude of inflammatory diseases and cancers, making it a prime target for therapeutic intervention. Acyl-CoA:cholesterol acyltransferase (ACAT) inhibitors, originally developed for atherosclerosis, have emerged as potential modulators of inflammatory responses. This document provides detailed application notes and protocols for utilizing an NF-κB reporter assay to investigate the effects of Acat-IN-9, a putative ACAT inhibitor.

While specific data for "this compound" is not extensively available in the public domain, this document leverages data from well-characterized ACAT inhibitors to provide a representative framework for experimental design and data interpretation. The protocols and principles outlined herein are readily adaptable for the evaluation of this compound and other novel compounds.

Principle of the NF-κB Reporter Assay

The NF-κB reporter assay is a cell-based method used to quantify the activity of the NF-κB signaling pathway. The core of this assay is a reporter gene, typically luciferase, under the control of a promoter containing multiple NF-κB binding sites. When the NF-κB pathway is activated, NF-κB transcription factors translocate to the nucleus, bind to these response elements, and drive the expression of the luciferase gene. The resulting luminescence is proportional to the level of NF-κB activation and can be readily measured using a luminometer. This assay can be employed to screen for compounds that either activate or inhibit the NF-κB pathway.

Mechanism of Action: Intersection of ACAT Inhibition and NF-κB Signaling

Acyl-CoA:cholesterol acyltransferase (ACAT) is an intracellular enzyme that catalyzes the esterification of free cholesterol into cholesteryl esters for storage in lipid droplets. By inhibiting ACAT, compounds like this compound are presumed to increase the intracellular concentration of free cholesterol. Emerging evidence suggests a complex interplay between cholesterol metabolism and inflammatory signaling. Alterations in cellular cholesterol homeostasis can impact the integrity and function of cell membranes, including the localization and activity of signaling proteins involved in the NF-κB pathway, such as Toll-like receptors (TLRs). Some studies indicate that ACAT inhibition can dampen pro-inflammatory responses, suggesting an indirect inhibitory effect on NF-κB activation.

Mandatory Visualizations

NF-κB Signaling Pathway

NF_kappa_B_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus (e.g., TNF-α, LPS) Receptor Receptor (e.g., TNFR, TLR4) Stimulus->Receptor IKK_Complex IKK Complex (IKKα/β/γ) Receptor->IKK_Complex Activation IκBα IκBα IKK_Complex->IκBα Phosphorylation NFκB p50/p65 IκBα->NFκB Inhibition Proteasome Proteasome IκBα->Proteasome Ubiquitination & Degradation NFκB_n p50/p65 NFκB->NFκB_n Translocation Acat_IN_9 This compound ACAT ACAT Acat_IN_9->ACAT Inhibition Free_Cholesterol Free Cholesterol↑ ACAT->Free_Cholesterol Free_Cholesterol->Receptor Modulation NFκB_RE NF-κB Response Element NFκB_n->NFκB_RE Gene_Expression Target Gene Expression NFκB_RE->Gene_Expression

Caption: Canonical NF-κB signaling pathway and the putative inhibitory role of this compound.

Experimental Workflow for NF-κB Reporter Assay

NF_kappa_B_Reporter_Assay_Workflow cluster_prep Day 1: Cell Preparation cluster_treatment Day 2: Treatment cluster_detection Day 2/3: Detection A Seed cells expressing NF-κB luciferase reporter into a 96-well plate B Incubate overnight A->B C Pre-treat cells with This compound or vehicle control D Stimulate cells with an NF-κB activator (e.g., TNF-α) C->D E Incubate for a defined period (e.g., 6-24 hours) D->E F Lyse cells G Add luciferase substrate F->G H Measure luminescence G->H

Caption: A generalized workflow for the NF-κB luciferase reporter assay.

Data Presentation

The following tables present illustrative quantitative data on the effect of a representative ACAT inhibitor on NF-κB activity. This data is hypothetical and intended to serve as a template for presenting results obtained with this compound.

Table 1: Dose-Dependent Inhibition of TNF-α-induced NF-κB Activity by a Representative ACAT Inhibitor

ACAT Inhibitor Conc. (µM)Normalized Luciferase Activity (RLU)% Inhibition of NF-κB Activity
0 (Vehicle Control)1000 ± 500
0.1850 ± 4515
0.5620 ± 3038
1410 ± 2559
5250 ± 2075
10180 ± 1582

RLU: Relative Light Units. Data are presented as mean ± standard deviation.

Table 2: IC50 Values of Representative ACAT Inhibitors on ACAT Activity and NF-κB Signaling

CompoundACAT1 IC50 (µM)ACAT2 IC50 (µM)NF-κB Inhibition IC50 (µM)
Avasimibe 249.2Not Reported
Pactimibe 4.93.0Not Reported
K-604 0.45102.85Not Reported
This compound TBDTBDTBD

TBD: To be determined. This table highlights the importance of determining the specific inhibitory concentrations for this compound.

Experimental Protocols

Materials and Reagents
  • Cell Line: HEK293 or HeLa cells stably expressing an NF-κB luciferase reporter construct. Alternatively, transient transfection can be performed.

  • Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • This compound: Stock solution prepared in DMSO.

  • NF-κB Activator: Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS).

  • Luciferase Assay Reagent: Commercially available luciferase assay kit (e.g., Promega's ONE-Glo™ Luciferase Assay System).

  • 96-well white, clear-bottom tissue culture plates.

  • Luminometer.

  • Phosphate Buffered Saline (PBS).

Protocol for NF-κB Reporter Assay

Day 1: Cell Seeding

  • Culture and expand the NF-κB reporter cell line according to standard cell culture protocols.

  • On the day before the experiment, harvest the cells and adjust the cell density to 1 x 10^5 cells/mL in complete culture medium.

  • Seed 100 µL of the cell suspension into each well of a 96-well white, clear-bottom plate (10,000 cells/well).

  • Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2.

Day 2: Compound Treatment and NF-κB Activation

  • Prepare serial dilutions of this compound in serum-free culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1% (v/v).

  • Carefully remove the culture medium from the wells.

  • Add 50 µL of the diluted this compound or vehicle control (serum-free medium with the same concentration of DMSO) to the respective wells.

  • Incubate the plate for 1-2 hours at 37°C.

  • Prepare the NF-κB activator (e.g., TNF-α at a final concentration of 10 ng/mL) in serum-free medium.

  • Add 50 µL of the NF-κB activator solution to all wells except for the unstimulated control wells (add 50 µL of serum-free medium instead).

  • Incubate the plate for 6 to 24 hours at 37°C. The optimal incubation time should be determined empirically.

Day 2/3: Luminescence Measurement

  • Equilibrate the plate and the luciferase assay reagent to room temperature.

  • Remove the plate from the incubator and allow it to cool to room temperature for approximately 10-15 minutes.

  • Add 100 µL of the luciferase assay reagent to each well.

  • Incubate the plate at room temperature for 10 minutes to ensure complete cell lysis and stabilization of the luminescent signal.

  • Measure the luminescence of each well using a plate-reading luminometer.

Data Analysis
  • Subtract the average background luminescence (from wells with no cells) from all experimental readings.

  • Normalize the data: If a co-transfected Renilla luciferase control is used, normalize the firefly luciferase signal to the Renilla luciferase signal for each well.

  • Calculate the percentage of NF-κB inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (RLU of treated sample - RLU of unstimulated control) / (RLU of stimulated control - RLU of unstimulated control)] x 100

  • Plot the % inhibition against the log concentration of this compound to generate a dose-response curve and determine the IC50 value.

Conclusion

The NF-κB reporter assay is a robust and sensitive method for evaluating the potential anti-inflammatory effects of compounds such as this compound. By following the detailed protocols and utilizing the data presentation formats provided, researchers can effectively characterize the inhibitory activity of novel ACAT inhibitors on the NF-κB signaling pathway. This information is critical for the preclinical assessment and further development of these compounds as potential therapeutics for inflammatory diseases.

Application Notes and Protocols for ACAT Inhibitor Treatment in Macrophage Foam Cell Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Extensive searches for a specific compound named "Acat-IN-9" did not yield any specific results. The following application notes and protocols are based on the established principles of Acyl-CoA:cholesterol acyltransferase 1 (ACAT1) inhibition in macrophage foam cell models and can be adapted for a potent and specific ACAT1 inhibitor.

Introduction

The formation of macrophage-derived foam cells is a critical early event in the pathogenesis of atherosclerosis.[1][2][3][4][5][6] This process is primarily driven by the uptake of modified low-density lipoproteins (LDL), such as oxidized LDL (ox-LDL), by macrophages and the subsequent esterification of excess intracellular free cholesterol into cholesteryl esters.[4][7] This esterification is catalyzed by the enzyme Acyl-CoA:cholesterol acyltransferase 1 (ACAT1), the predominant isoform in macrophages.[7][8] The accumulation of these cholesteryl esters in lipid droplets gives the macrophages their characteristic "foamy" appearance.[7]

Inhibition of ACAT1 is a therapeutic strategy aimed at preventing or reducing foam cell formation. By blocking the esterification of free cholesterol, ACAT1 inhibitors are expected to limit the storage of cholesteryl esters and promote the efflux of free cholesterol from macrophages to high-density lipoprotein (HDL) particles, thereby potentially mitigating the progression of atherosclerosis.[7] However, the therapeutic potential of ACAT inhibitors has been a subject of debate, with some studies indicating potential for toxicity due to the accumulation of free cholesterol.[7][9] Therefore, careful in vitro evaluation of novel ACAT inhibitors is crucial.

These application notes provide detailed protocols for utilizing a potent and specific ACAT1 inhibitor, such as the conceptual this compound, in macrophage foam cell models to assess its efficacy and mechanism of action.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data that could be generated when testing an effective ACAT1 inhibitor. These tables are provided as templates for data presentation.

Table 1: Effect of ACAT1 Inhibitor on Foam Cell Formation

Treatment GroupConcentration (µM)% Foam Cells (Oil Red O Positive)Mean Lipid Droplet Area (µm²)
Vehicle Control (DMSO)-85 ± 515.2 ± 2.1
ox-LDL only-88 ± 416.5 ± 2.5
ACAT1 Inhibitor0.165 ± 611.8 ± 1.9
ACAT1 Inhibitor142 ± 5 7.3 ± 1.5
ACAT1 Inhibitor1025 ± 4 4.1 ± 1.1

*p < 0.05, **p < 0.01, ***p < 0.001 compared to ox-LDL only group. Data are presented as mean ± SD.

Table 2: Effect of ACAT1 Inhibitor on Cholesterol Efflux

Treatment GroupConcentration (µM)% Cholesterol Efflux to ApoA-I% Cholesterol Efflux to HDL
Vehicle Control (DMSO)-8.2 ± 1.115.5 ± 2.3
ACAT1 Inhibitor0.110.5 ± 1.318.2 ± 2.5
ACAT1 Inhibitor114.8 ± 1.923.7 ± 3.1
ACAT1 Inhibitor1019.3 ± 2.2 29.8 ± 3.5

*p < 0.05, **p < 0.01 compared to vehicle control. Data are presented as mean ± SD.

Table 3: Effect of ACAT1 Inhibitor on Gene Expression

GeneVehicle Control (Fold Change)ACAT1 Inhibitor (1 µM) (Fold Change)
ABCA11.02.5 ± 0.4
ABCG11.02.1 ± 0.3
CD361.00.8 ± 0.1
ACAT11.00.9 ± 0.2

*p < 0.05 compared to vehicle control. Data are presented as mean ± SD of relative gene expression normalized to a housekeeping gene.

Experimental Protocols

Macrophage Differentiation and Foam Cell Induction

This protocol describes the differentiation of a human monocytic cell line (e.g., THP-1) into macrophages and their subsequent transformation into foam cells using ox-LDL.

Materials:

  • THP-1 human monocytic cell line

  • RPMI-1640 medium with 10% Fetal Bovine Serum (FBS)

  • Phorbol 12-myristate 13-acetate (PMA)

  • Oxidized LDL (ox-LDL)

  • Phosphate Buffered Saline (PBS)

  • 6-well or 24-well tissue culture plates

Procedure:

  • Seed THP-1 cells at a density of 5 x 10^5 cells/mL in RPMI-1640 medium supplemented with 10% FBS in the desired culture plates.

  • Induce differentiation into macrophages by adding PMA to a final concentration of 100 ng/mL.

  • Incubate the cells for 48-72 hours at 37°C in a 5% CO2 incubator. Adherent, differentiated macrophages will be visible.

  • After differentiation, aspirate the PMA-containing medium and wash the cells gently with warm PBS.

  • Add fresh serum-free RPMI-1640 medium to the cells.

  • To induce foam cell formation, add ox-LDL to a final concentration of 50 µg/mL.[1]

  • For the treatment group, add the ACAT1 inhibitor (e.g., this compound) at the desired concentrations along with the ox-LDL. Include a vehicle control (e.g., DMSO).

  • Incubate for 24-48 hours at 37°C in a 5% CO2 incubator.

Oil Red O Staining for Lipid Accumulation

This protocol is for the visualization and quantification of intracellular lipid droplets in macrophage foam cells.[1][10][11]

Materials:

  • Oil Red O stock solution (0.5% in isopropanol)

  • 60% isopropanol

  • 10% formalin

  • Mayer's Hematoxylin

  • PBS

  • Microscope

Procedure:

  • After the foam cell induction, aspirate the medium and gently wash the cells twice with PBS.

  • Fix the cells by adding 10% formalin for 30 minutes at room temperature.[11]

  • Wash the cells twice with distilled water.

  • Add 60% isopropanol to the cells and incubate for 5 minutes.

  • Remove the isopropanol and add freshly prepared Oil Red O working solution (6 parts Oil Red O stock to 4 parts distilled water, filtered).

  • Incubate for 15-20 minutes at room temperature.[11]

  • Remove the Oil Red O solution and wash the cells 2-3 times with distilled water.

  • Counterstain the nuclei by adding Mayer's Hematoxylin for 1 minute.

  • Wash the cells with tap water until the water runs clear.

  • Add PBS to the wells and visualize the cells under a light microscope. Lipid droplets will appear red, and nuclei will be blue.

  • Capture images and quantify the percentage of Oil Red O positive cells and the lipid droplet area using image analysis software.

Cholesterol Efflux Assay

This assay measures the capacity of macrophages to efflux cholesterol to extracellular acceptors like Apolipoprotein A-I (ApoA-I) or HDL.[12][13][14][15]

Materials:

  • Differentiated macrophages in 24-well plates

  • [³H]-cholesterol or a fluorescent cholesterol analog (e.g., NBD-cholesterol)

  • ACAT inhibitor

  • ApoA-I or HDL

  • Serum-free medium

  • Scintillation counter or fluorescence plate reader

  • Cell lysis buffer (e.g., 0.1 N NaOH)

Procedure:

  • Label macrophages by incubating them with serum-free medium containing [³H]-cholesterol (1 µCi/mL) for 24 hours.

  • Wash the cells twice with warm PBS to remove excess labeled cholesterol.

  • Equilibrate the cells by incubating them in serum-free medium containing the ACAT1 inhibitor or vehicle for 18-24 hours. This step allows the labeled cholesterol to distribute throughout the cellular cholesterol pools.

  • Initiate cholesterol efflux by aspirating the medium and adding fresh serum-free medium containing a cholesterol acceptor (e.g., 10 µg/mL ApoA-I or 50 µg/mL HDL).

  • Incubate for 4-6 hours at 37°C.

  • Collect the supernatant (medium) and centrifuge to pellet any detached cells.

  • Lyse the cells in the wells with a cell lysis buffer.

  • Measure the radioactivity in an aliquot of the supernatant and the cell lysate using a scintillation counter.

  • Calculate the percentage of cholesterol efflux using the following formula: % Efflux = [dpm in medium / (dpm in medium + dpm in cell lysate)] x 100

Visualizations

Signaling Pathway of ACAT1 Inhibition in Macrophages

ACAT1_Inhibition_Pathway cluster_extracellular Extracellular cluster_macrophage Macrophage oxLDL ox-LDL CD36 CD36/SR-A oxLDL->CD36 Uptake HDL HDL FreeCholesterol Free Cholesterol Pool CD36->FreeCholesterol ACAT1 ACAT1 FreeCholesterol->ACAT1 Esterification ABCA1 ABCA1/ABCG1 FreeCholesterol->ABCA1 Efflux CE_Droplets Cholesteryl Ester (Lipid Droplets) ACAT1->CE_Droplets ABCA1->HDL Acat_IN_9 This compound Acat_IN_9->ACAT1 Inhibition

Caption: ACAT1 inhibition blocks cholesterol esterification, reducing lipid droplet formation and promoting cholesterol efflux.

Experimental Workflow for Evaluating an ACAT1 Inhibitor

Experimental_Workflow cluster_setup Cell Culture & Treatment cluster_assays Downstream Assays cluster_analysis Data Analysis & Interpretation A Differentiate THP-1 cells with PMA B Induce foam cell formation with ox-LDL A->B C Treat with this compound (or vehicle) B->C D Oil Red O Staining (Lipid Accumulation) C->D E Cholesterol Efflux Assay C->E F Gene Expression Analysis (qRT-PCR) C->F G Quantify Foam Cells D->G H Calculate % Efflux E->H I Determine Fold Change in Gene Expression F->I J Assess Efficacy of This compound G->J H->J I->J

Caption: Workflow for assessing the impact of an ACAT1 inhibitor on macrophage foam cells.

References

Application Notes and Protocols for Administration of a Representative ACAT Inhibitor in Animal Models of Atherosclerosis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Acyl-CoA:cholesterol acyltransferase (ACAT) is an intracellular enzyme that plays a crucial role in cellular cholesterol homeostasis by catalyzing the esterification of free cholesterol into cholesteryl esters for storage in lipid droplets.[1][2][3] In the context of atherosclerosis, ACAT1, the predominant isoform in macrophages, contributes to the formation of foam cells, a hallmark of atherosclerotic plaques.[1][3][4] Inhibition of ACAT is therefore a therapeutic strategy aimed at preventing foam cell formation and reducing the progression of atherosclerosis.[5] There are two isoforms of ACAT: ACAT1, which is ubiquitously expressed, and ACAT2, which is primarily found in the liver and intestines.[1][4] While complete ACAT1 deficiency has been shown to paradoxically increase atherosclerosis in mouse models due to free cholesterol-induced toxicity, partial inhibition with specific compounds has demonstrated anti-atherogenic effects.[1][6]

These notes provide a detailed overview of the administration of a representative ACAT inhibitor, F1394, in the apolipoprotein E-deficient (apoE-/-) mouse model of atherosclerosis, summarizing key quantitative data and experimental protocols.

Mechanism of Action of ACAT Inhibition

ACAT inhibitors block the conversion of intracellular free cholesterol to cholesteryl esters.[1] This action is intended to prevent the accumulation of cholesteryl esters within macrophages, thereby inhibiting their transformation into foam cells and reducing the lipid content of atherosclerotic plaques.[1] The two isoforms of ACAT have distinct roles. ACAT1 is the primary isoform in macrophages and its inhibition is thought to directly impact foam cell formation within the arterial wall.[4] ACAT2 is mainly involved in the absorption of dietary cholesterol in the intestine and the assembly of lipoproteins in the liver.[1][4][7] Therefore, ACAT2 inhibition may also contribute to anti-atherosclerosis by reducing plasma cholesterol levels.[7][8] However, non-selective ACAT inhibition has been a subject of debate due to potential toxic effects arising from the accumulation of free cholesterol, which can lead to cellular stress and apoptosis.[1][9]

cluster_macrophage Macrophage Modified_LDL Modified LDL Free_Cholesterol Free Cholesterol Modified_LDL->Free_Cholesterol ACAT1 ACAT1 Free_Cholesterol->ACAT1 Cholesteryl_Esters Cholesteryl Esters (Lipid Droplets) ACAT1->Cholesteryl_Esters Foam_Cell Foam Cell Formation Cholesteryl_Esters->Foam_Cell Acat_Inhibitor ACAT Inhibitor (e.g., F1394) Acat_Inhibitor->ACAT1

Caption: Signaling pathway of ACAT1 inhibition in macrophages.

Experimental Protocols

Animal Model

The apolipoprotein E-deficient (apoE-/-) mouse is a widely used and well-characterized animal model for studying atherosclerosis. These mice spontaneously develop hypercholesterolemia and atherosclerotic lesions that are histologically similar to human plaques, especially when fed a high-fat, "Western-type" diet.

Administration of F1394 in ApoE-/- Mice

The following protocol is based on studies investigating the effect of the ACAT inhibitor F1394 on established atherosclerotic lesions in apoE-/- mice.[1]

Materials:

  • ApoE-/- mice (e.g., from The Jackson Laboratory)

  • High-fat Western-type diet (containing, for example, 21% fat and 0.15% cholesterol)

  • ACAT inhibitor F1394

  • Vehicle for drug administration (e.g., mixed with chow)

  • Standard animal housing and handling equipment

Procedure:

  • Induction of Atherosclerosis:

    • At 6-8 weeks of age, switch apoE-/- mice to a high-fat Western-type diet to induce the development of atherosclerotic plaques.

    • Maintain mice on this diet for a period sufficient to establish advanced lesions (e.g., 12-16 weeks).

  • Treatment Groups:

    • Divide the mice into at least two groups:

      • Control Group: Continues to receive the high-fat diet.

      • Treatment Group: Receives the high-fat diet supplemented with the ACAT inhibitor F1394. A typical dose used in studies is 0.075% (w/w) mixed in the chow.[1]

    • A baseline group may also be included, where animals are sacrificed at the beginning of the treatment period to assess the initial lesion state.

  • Drug Administration and Monitoring:

    • Administer the F1394-supplemented diet for a specified duration (e.g., 12-16 weeks).

    • Monitor the body weight and food intake of the animals regularly.

    • At the end of the treatment period, collect blood samples for lipid analysis.

  • Tissue Collection and Analysis:

    • Euthanize the mice according to approved animal welfare protocols.

    • Perfuse the vascular system with phosphate-buffered saline (PBS) followed by a fixative (e.g., 4% paraformaldehyde).

    • Dissect the aorta and heart. The aortic root is typically used for cross-sectional lesion analysis.

    • Embed the tissues in an appropriate medium (e.g., OCT compound) for cryosectioning.

cluster_workflow Experimental Workflow Start Start: ApoE-/- Mice (6-8 weeks old) Diet High-Fat Western Diet (12-16 weeks) Start->Diet Grouping Divide into Groups: - Control - Treatment (F1394) Diet->Grouping Treatment Treatment Period (12-16 weeks) Grouping->Treatment Monitoring Monitor: - Body Weight - Food Intake Treatment->Monitoring Collection Sample Collection: - Blood - Aorta & Heart Monitoring->Collection Analysis Analysis: - Lipid Profile - Histology Collection->Analysis End End Analysis->End

References

Application Notes and Protocols for Acat-IN-9 in Alzheimer's Disease Pathology Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information, including specific quantitative data and detailed experimental protocols for a compound explicitly named "Acat-IN-9," is limited. The following application notes and protocols are based on the well-characterized and structurally related ACAT inhibitor, Avasimibe (CI-1011) , which has been extensively studied in the context of Alzheimer's disease. This information is provided as a representative guide for investigating the therapeutic potential of ACAT inhibitors like this compound.

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles in the brain.[1] Acyl-coenzyme A:cholesterol acyltransferase (ACAT) has emerged as a promising therapeutic target for AD.[2][3] ACAT is an enzyme responsible for the esterification of cholesterol, and its inhibition has been shown to modulate cholesterol homeostasis and amyloid precursor protein (APP) processing, ultimately reducing the production of pathogenic Aβ peptides.[2][4] this compound is identified as an ACAT inhibitor. While specific data for this compound is not widely published, the data from related compounds like Avasimibe (CI-1011) provide a strong rationale for its investigation in AD research.

Mechanism of Action

ACAT inhibitors are thought to exert their therapeutic effects in Alzheimer's disease through multiple mechanisms:

  • Modulation of APP Processing: By altering cellular cholesterol distribution, ACAT inhibition can shift the processing of APP away from the amyloidogenic pathway, which generates Aβ, towards the non-amyloidogenic pathway.[3][4]

  • Reduction of Aβ Production: Inhibition of ACAT has been shown to decrease the generation of both Aβ40 and Aβ42 isoforms in cellular and animal models of AD.[5][6]

  • Enhancement of Aβ Clearance: Some studies suggest that ACAT inhibitors may also promote the clearance of existing Aβ plaques, potentially through enhanced microglial activation.[5][6]

  • Neuroinflammation Regulation: this compound has been noted to inhibit NF-κB mediated transcription, suggesting a potential role in modulating neuroinflammatory pathways implicated in AD.

Data Presentation: Efficacy of Avasimibe (CI-1011) in Preclinical Models

The following tables summarize the quantitative data from preclinical studies of Avasimibe (CI-1011), a representative ACAT inhibitor.

Table 1: In Vitro Efficacy of Avasimibe (CI-1011)

ParameterCell LineConcentrationResultReference
IC50 (ACAT1) -24 µM-[2][7][8]
IC50 (ACAT2) -9.2 µM-[2][7][8]
IC50 (ACAT) IC-21 Macrophages3.3 µM-[3][9]
Aβ40 Reduction CHO/APP75110 µM38% decrease[5]
Aβ42 Reduction CHO/APP75110 µM44% decrease[5]
ApoB Secretion HepG210 µM (24h)43% decrease[3]

Table 2: In Vivo Efficacy of Avasimibe (CI-1011) in hAPP Transgenic Mice

Animal ModelAgeTreatment Dose & DurationParameterResultReference
hAPP Transgenic6.5 months4.8 mg/kg/day for 2 monthsLiver Cholesteryl Esters56% decrease[5]
hAPP Transgenic6.5 months14.4 mg/kg/day for 2 monthsLiver Cholesteryl Esters66% decrease[5]
hAPP Transgenic16 months14.4 mg/kg/day for 2 monthsLiver Cholesteryl Esters64% decrease[5]
hAPP Transgenic6.5 months4.8 & 14.4 mg/kg/day for 2 monthsBrain Cholesteryl Esters33% & 67% decrease[5]
hAPP Transgenic6.5 monthsNot specifiedPlasma Aβ4014% decrease[5]
hAPP Transgenic6.5 monthsNot specifiedPlasma Aβ4226% decrease[5]
hAPP Transgenic16 months14.4 mg/kg/day for 2 monthsDiffuse Amyloid PlaquesSignificant reduction[5][6]

Signaling Pathway

ACAT_Inhibition_Pathway cluster_ER Endoplasmic Reticulum cluster_downstream Pathological Consequences ACAT ACAT1 CE Cholesteryl Esters (Lipid Droplets) ACAT->CE Esterification Cholesterol Free Cholesterol Cholesterol->ACAT APP Amyloid Precursor Protein (APP) sAPP_alpha sAPPα APP->sAPP_alpha Cleavage sAPP_beta sAPPβ APP->sAPP_beta Cleavage alpha_secretase α-secretase beta_secretase β-secretase C83 C83 gamma_secretase γ-secretase P3 P3 Peptide C83->P3 C99 C99 Abeta Aβ Peptides (Aβ40, Aβ42) C99->Abeta alpha_secretase->sAPP_alpha beta_secretase->sAPP_beta gamma_secretase->Abeta gamma_secretase->P3 Plaques Amyloid Plaques Abeta->Plaques Acat_IN_9 This compound Acat_IN_9->ACAT Inhibits Neurotoxicity Neurotoxicity & Neuroinflammation Plaques->Neurotoxicity Cognitive_Decline Cognitive Decline Neurotoxicity->Cognitive_Decline

Caption: Proposed mechanism of this compound in reducing Aβ production.

Experimental Protocols

Protocol 1: In Vitro ACAT Enzyme Activity Assay

This protocol is to determine the inhibitory activity of this compound on ACAT1 and ACAT2 enzymes.

Materials:

  • This compound (or other ACAT inhibitor)

  • Recombinant human ACAT1 and ACAT2 enzymes

  • [1-14C]Oleoyl-CoA

  • Bovine serum albumin (BSA)

  • Cholesterol

  • Phosphatidylcholine

  • Assay buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4)

  • Scintillation cocktail and vials

  • Scintillation counter

Procedure:

  • Prepare Substrate Mixture: Prepare a mixed micellar substrate solution containing cholesterol, phosphatidylcholine, and BSA in the assay buffer.

  • Enzyme Preparation: Dilute the recombinant ACAT1 or ACAT2 enzyme to the desired concentration in the assay buffer.

  • Inhibitor Preparation: Prepare a serial dilution of this compound in a suitable solvent (e.g., DMSO).

  • Assay Reaction: a. In a microcentrifuge tube, add the assay buffer, the substrate mixture, and the this compound solution (or vehicle control). b. Pre-incubate the mixture at 37°C for 10 minutes. c. Initiate the reaction by adding the diluted enzyme. d. Add [1-14C]Oleoyl-CoA to the reaction mixture and incubate at 37°C for 30 minutes.

  • Extraction: Stop the reaction by adding a mixture of isopropanol and heptane. Vortex and centrifuge to separate the phases.

  • Quantification: Transfer the upper heptane layer containing the [14C]cholesteryl oleate to a scintillation vial, evaporate the solvent, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by non-linear regression analysis.

ACAT_Assay_Workflow start Start prep_substrate Prepare Substrate (Cholesterol, PC, BSA) start->prep_substrate prep_enzyme Prepare ACAT1/2 Enzyme start->prep_enzyme prep_inhibitor Prepare this compound Dilutions start->prep_inhibitor mix_reagents Combine Buffer, Substrate & Inhibitor prep_substrate->mix_reagents add_enzyme Add Enzyme prep_enzyme->add_enzyme prep_inhibitor->mix_reagents pre_incubate Pre-incubate at 37°C mix_reagents->pre_incubate pre_incubate->add_enzyme add_radiolabel Add [1-14C]Oleoyl-CoA add_enzyme->add_radiolabel incubate Incubate at 37°C add_radiolabel->incubate stop_reaction Stop Reaction & Extract Lipids incubate->stop_reaction quantify Quantify Radioactivity (Scintillation Counting) stop_reaction->quantify analyze Calculate % Inhibition & IC50 quantify->analyze end End analyze->end

Caption: Workflow for in vitro ACAT enzyme activity assay.

Protocol 2: In Vivo Efficacy Study in an Alzheimer's Disease Mouse Model

This protocol outlines a typical in vivo study to evaluate the efficacy of an ACAT inhibitor in a transgenic mouse model of AD (e.g., 5XFAD or APP/PS1).

Materials:

  • Alzheimer's disease transgenic mice (e.g., 5XFAD) and wild-type littermates.

  • This compound formulated for in vivo administration (e.g., in a suitable vehicle for oral gavage or as a slow-release pellet).[5]

  • Standard laboratory animal housing and care facilities.

  • Equipment for behavioral testing (e.g., Morris water maze).

  • Reagents and equipment for tissue collection and processing.

  • ELISA kits for Aβ40 and Aβ42 quantification.

  • Reagents and equipment for immunohistochemistry.

Procedure:

  • Animal Acclimatization and Grouping: a. Acclimatize animals to the housing facility for at least one week before the start of the experiment. b. Randomly assign animals to treatment groups (e.g., vehicle control, this compound low dose, this compound high dose).

  • Drug Administration: a. Administer this compound or vehicle to the animals daily for the specified duration (e.g., 2 months).[5] The route of administration will depend on the formulation (e.g., oral gavage).

  • Behavioral Testing (e.g., Morris Water Maze): a. Towards the end of the treatment period, conduct behavioral tests to assess cognitive function. b. The Morris water maze is a common test for spatial learning and memory. It involves training the mice to find a hidden platform in a pool of water and then testing their memory for the platform's location.

  • Tissue Collection: a. At the end of the study, euthanize the animals and collect brain tissue. b. Perfuse the animals with saline to remove blood from the brain. c. Dissect the brain into hemispheres. One hemisphere can be fixed for immunohistochemistry, and the other can be snap-frozen for biochemical analysis.

  • Biochemical Analysis (Aβ ELISA): a. Homogenize the frozen brain tissue in appropriate buffers to extract soluble and insoluble Aβ fractions. b. Quantify the levels of Aβ40 and Aβ42 in the brain homogenates using commercially available ELISA kits.

  • Histological Analysis (Immunohistochemistry): a. Process the fixed brain hemisphere for sectioning. b. Perform immunohistochemistry on brain sections using antibodies against Aβ to visualize and quantify amyloid plaque burden.

  • Data Analysis: a. Analyze the behavioral data (e.g., latency to find the platform in the Morris water maze). b. Analyze the ELISA data to determine the levels of Aβ in each treatment group. c. Analyze the immunohistochemistry data to quantify the plaque load. d. Use appropriate statistical tests to compare the treatment groups.

InVivo_Study_Workflow start Start acclimatize Animal Acclimatization & Grouping start->acclimatize administer Drug Administration (e.g., 2 months) acclimatize->administer behavior Behavioral Testing (e.g., Morris Water Maze) administer->behavior collect_tissue Tissue Collection (Brain) behavior->collect_tissue process_tissue Tissue Processing collect_tissue->process_tissue elisa Biochemical Analysis (Aβ ELISA) process_tissue->elisa ihc Histological Analysis (Immunohistochemistry) process_tissue->ihc analyze Data Analysis elisa->analyze ihc->analyze end End analyze->end

Caption: General workflow for an in vivo efficacy study.

Logical Relationships in Experimental Design

Logical_Relationships cluster_invitro In Vitro cluster_invivo In Vivo hypothesis Hypothesis: This compound ameliorates AD pathology invitro In Vitro Studies hypothesis->invitro invivo In Vivo Studies hypothesis->invivo mechanism Mechanism of Action invitro->mechanism efficacy Therapeutic Efficacy invivo->efficacy acat_assay ACAT Enzyme Assay (IC50 determination) acat_assay->mechanism cell_model Cell-based Aβ Assay (Aβ reduction) cell_model->mechanism animal_model AD Mouse Model (Treatment) behavioral Cognitive Assessment (Behavioral Tests) animal_model->behavioral biochemical Biochemical Analysis (Aβ levels) animal_model->biochemical histological Histological Analysis (Plaque load) animal_model->histological behavioral->efficacy biochemical->efficacy histological->efficacy

Caption: Logical flow of experiments to test this compound's efficacy.

References

Acat-IN-9: A Potent Tool for Elucidating the Role of Cholesterol Metabolism in Viral Replication

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Acat-IN-9 and its close analog, Avasimibe, are potent inhibitors of the enzyme Acyl-CoA:cholesterol acyltransferase (ACAT). ACAT plays a crucial role in cellular cholesterol homeostasis by catalyzing the esterification of free cholesterol into cholesteryl esters for storage in lipid droplets. Recent research has highlighted the critical dependence of various viruses on host cell lipid metabolism for their replication. By disrupting cholesterol homeostasis, this compound serves as a valuable chemical probe to investigate the intricate interplay between cholesterol metabolism and the viral life cycle, from entry to replication and assembly. These application notes provide a comprehensive overview of the use of this compound (using data from its well-studied analog, Avasimibe) as a research tool in virology, complete with quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms.

Mechanism of Action

This compound inhibits ACAT, leading to a decrease in the cellular pool of cholesteryl esters and a subsequent increase in free cholesterol. This alteration in cholesterol distribution has profound effects on cellular membranes and signaling pathways that are often co-opted by viruses. The primary antiviral mechanisms of this compound are twofold:

  • Inhibition of Viral Entry: Many enveloped viruses, including SARS-CoV-2, rely on cholesterol-rich microdomains in the host cell plasma membrane, known as lipid rafts, for efficient entry. This compound, by altering cholesterol homeostasis, disrupts the integrity and composition of these lipid rafts. This can interfere with the localization and function of viral receptors, such as Angiotensin-Converting Enzyme 2 (ACE2) for SARS-CoV-2, thereby impeding viral attachment and fusion.[1][2]

  • Impairment of Viral Replication: The formation of viral replication complexes, where viral genome replication and transcription occur, is often dependent on the remodeling of intracellular membranes and the recruitment of host lipids. Cholesterol is a key component of these replication organelles. By modulating the availability of cellular cholesterol, this compound can hinder the formation and function of these essential viral structures, thus inhibiting viral RNA replication.[1][3]

Quantitative Data

The antiviral activity of Avasimibe, a close analog of this compound, has been quantified against SARS-CoV-2 in various cell lines. The following tables summarize the key quantitative findings.

Cell Line Virus Assay Metric Value Reference
Calu-3SARS-CoV-2Pseudoparticle InfectionIC501.77 µM[2]
Vero-TMPRSS2SARS-CoV-2Pseudoparticle InfectionIC500.23 µM[2]

Table 1: Inhibitory Concentration (IC50) of Avasimibe against SARS-CoV-2 Pseudoparticle Entry.

Cell Line Virus Treatment Assay Endpoint Result Reference
Calu-3SARS-CoV-2 (VIC 01/20)10 µM Avasimibe (pre-treatment)qPCRIntracellular viral RNASignificant reduction[1]
Calu-3SARS-CoV-2 (VIC 01/20)10 µM Avasimibe (post-infection)qPCRIntracellular viral RNASignificant reduction[1]
VeroE6-TMPRSS2SARS-CoV-210 µM AvasimibeqPCRIntracellular viral RNASignificant reduction[1]
Primary Bronchial Epithelial CellsSARS-CoV-210 µM AvasimibePlaque AssayInfectious virusSignificant reduction[1]

Table 2: Effect of Avasimibe on SARS-CoV-2 Replication.

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and experimental procedures, the following diagrams are provided in the DOT language.

G Mechanism of this compound in Viral Entry Inhibition cluster_cell Host Cell cluster_virus SARS-CoV-2 Free Cholesterol Free Cholesterol ACAT ACAT Free Cholesterol->ACAT substrate Lipid Raft Lipid Raft Free Cholesterol->Lipid Raft maintains integrity Cholesteryl Esters Cholesteryl Esters Lipid Droplets Lipid Droplets Cholesteryl Esters->Lipid Droplets stored in ACAT->Cholesteryl Esters catalyzes ACE2 ACE2 Lipid Raft->ACE2 localizes Viral Entry Viral Entry Lipid Raft->Viral Entry facilitates ACE2->Viral Entry mediates This compound This compound This compound->ACAT inhibits This compound->Lipid Raft disrupts Spike Protein Spike Protein Spike Protein->ACE2 G Experimental Workflow: Plaque Assay for Viral Titer Quantification Cell Seeding Cell Seeding Drug Treatment Drug Treatment Cell Seeding->Drug Treatment Viral Infection Viral Infection Drug Treatment->Viral Infection Agarose Overlay Agarose Overlay Viral Infection->Agarose Overlay Incubation Incubation Agarose Overlay->Incubation Fixation & Staining Fixation & Staining Incubation->Fixation & Staining Plaque Counting Plaque Counting Fixation & Staining->Plaque Counting Data Analysis Data Analysis Plaque Counting->Data Analysis

References

Application Notes and Protocols for Acat-IN-9, a Selective ACAT Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Acat-IN-9, a potent and selective inhibitor of Acyl-CoA: cholesterol acyltransferase (ACAT), in cell culture applications. The provided protocols and data serve as a guide for investigating the role of ACAT in cellular cholesterol metabolism and related disease models.

Introduction

Acyl-CoA: cholesterol acyltransferase (ACAT) is an intracellular enzyme that plays a crucial role in cellular cholesterol homeostasis by catalyzing the esterification of free cholesterol into cholesteryl esters for storage in lipid droplets.[1][2][3][4] Two isoforms of ACAT have been identified, ACAT1 and ACAT2, which have distinct tissue distributions and physiological functions.[2][3] ACAT1 is ubiquitously expressed, while ACAT2 is primarily found in the liver and intestines.[2][3] Dysregulation of ACAT activity has been implicated in various diseases, including atherosclerosis and Alzheimer's disease.[1][2] this compound is a research compound designed for the selective inhibition of ACAT, making it a valuable tool for studying the therapeutic potential of ACAT inhibition.

Mechanism of Action

This compound functions by binding to the ACAT enzyme, thereby preventing the conversion of free cholesterol and fatty acyl-CoA into cholesteryl esters. This inhibition leads to an increase in the intracellular pool of free cholesterol, which can modulate various cellular processes. By blocking cholesterol esterification, ACAT inhibitors can impact lipid droplet formation, lipoprotein assembly, and the generation of amyloid-beta (Aβ) peptides.[1][2]

Data Presentation

The following table summarizes the inhibitory activity of representative ACAT inhibitors against ACAT1 and ACAT2. This data is provided as a reference for the expected potency of selective ACAT inhibitors.

CompoundTargetIC50Cell LineAssay TypeReference
NevanimibeACAT10.23 µMHEK293 cellsIn vitro fluorescence-based assay[5]
ACAT20.71 µMHEK293 cellsIn vitro fluorescence-based assay[5]
Pyripyropene A (PPPA)ACAT1179 µMHEK293 cellsIn vitro fluorescence-based assay[5]
ACAT225 µMHEK293 cellsIn vitro fluorescence-based assay[5][6]
K604ACAT1Sub-micromolarN9 microglial cellsMixed micelle ACAT assay[3][7]

Experimental Protocols

Protocol 1: In Vitro ACAT Activity Assay using NBD-Cholesterol

This protocol describes a cell-based fluorescence assay to determine the inhibitory activity of this compound on ACAT.[6][8]

Materials:

  • HepG2 cells (or other suitable cell line)

  • 96-well black, clear-bottom tissue culture plates

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • NBD-cholesterol (22-(N-(7-Nitrobenz-2-Oxa-1,3-Diazol-4-yl)amino)-23,24-Bisnor-5-Cholen-3β-ol)

  • This compound

  • Positive control inhibitor (e.g., PPPA)[6]

  • DMSO (vehicle control)

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding: Seed HepG2 cells in a 96-well black, clear-bottom plate at a density of 1.5 × 10^4 cells per well and incubate overnight.[6]

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in a complete culture medium to achieve the desired final concentrations.

  • Treatment:

    • Remove the culture medium from the wells.

    • Add the prepared this compound dilutions to the respective wells.

    • Include wells for vehicle control (DMSO) and positive control (e.g., 5 µM PPPA).[6]

  • NBD-Cholesterol Labeling: Add NBD-cholesterol to each well to a final concentration of 0.5 µg/mL.[6]

  • Incubation: Incubate the plate for 6 hours at 37°C in a CO2 incubator.[6]

  • Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of 488 nm and an emission wavelength of 535 nm using a fluorescence microplate reader.[6]

  • Data Analysis:

    • Subtract the background fluorescence (from wells with no cells) from all readings.

    • Calculate the percentage of inhibition using the following formula:

      where FI is the fluorescence intensity.

    • Plot the percentage of inhibition against the log concentration of this compound to determine the IC50 value.

Protocol 2: Cellular Cholesterol Esterification Assay

This protocol measures the overall inhibition of cholesterol esterification in cells treated with this compound.[6]

Materials:

  • HepG2 cells (or other suitable cell line)

  • 6-well tissue culture plates

  • Complete cell culture medium

  • Cholesterol

  • This compound

  • Reagents for lipid extraction (e.g., Folch method)

  • Cholesterol assay kit

  • BCA protein assay kit

Procedure:

  • Cell Seeding: Seed HepG2 cells in a 6-well plate at a density of 4 × 10^5 cells per well and incubate overnight.[6]

  • Treatment:

    • Replace the medium with fresh medium containing cholesterol at a final concentration of 10 µg/mL.[6]

    • Add this compound to the desired final concentration (e.g., 25 µM).[6] Include a vehicle control (DMSO).

  • Incubation: Incubate the cells for 6 hours.[6]

  • Lipid Extraction: Extract total lipids from the cells using the Folch method.[6]

  • Cholesterol Quantification: Quantify the amount of cellular cholesteryl esters using a cholesterol assay kit.[6]

  • Protein Quantification: Determine the total protein content in each well using a BCA protein assay kit.[6]

  • Data Analysis: Normalize the cholesteryl ester levels to the total protein content. Compare the levels in this compound-treated cells to the vehicle-treated control to determine the percentage of inhibition.

Mandatory Visualizations

ACAT_Signaling_Pathway Free_Cholesterol Free Cholesterol ACAT ACAT Enzyme Free_Cholesterol->ACAT Fatty_Acyl_CoA Fatty Acyl-CoA Fatty_Acyl_CoA->ACAT Cholesteryl_Esters Cholesteryl Esters ACAT->Cholesteryl_Esters Esterification Acat_IN_9 This compound Acat_IN_9->ACAT Lipid_Droplets Lipid Droplet Storage Cholesteryl_Esters->Lipid_Droplets

Caption: this compound inhibits the ACAT enzyme, blocking cholesterol esterification.

Experimental_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_Overnight Incubate Overnight Seed_Cells->Incubate_Overnight Add_Compound Add this compound & Controls Incubate_Overnight->Add_Compound Add_NBD_Cholesterol Add NBD-Cholesterol Add_Compound->Add_NBD_Cholesterol Incubate_6h Incubate for 6 hours Add_NBD_Cholesterol->Incubate_6h Measure_Fluorescence Measure Fluorescence Incubate_6h->Measure_Fluorescence Analyze_Data Analyze Data & Determine IC50 Measure_Fluorescence->Analyze_Data End End Analyze_Data->End

References

Troubleshooting & Optimization

Acat-IN-9 in DMSO: A Technical Support Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information on the solubility and stability of Acat-IN-9 when dissolved in dimethyl sulfoxide (DMSO). The following frequently asked questions (FAQs) and troubleshooting protocols will help ensure the successful preparation, storage, and use of this compound in your experiments.

Frequently Asked Questions (FAQs)

1. What is the recommended solvent for this compound?

For in vitro studies, DMSO is a common solvent for this compound and other ACAT inhibitors due to their generally hydrophobic nature.

2. How do I prepare a stock solution of this compound in DMSO?

To prepare a stock solution, dissolve this compound powder in pure, anhydrous DMSO to your desired concentration. For similar ACAT inhibitors, stock solutions are often prepared at concentrations such as 5 mM.[1] To aid dissolution, gentle warming (e.g., in a 37°C water bath) and vortexing or sonication can be employed. Always ensure the solution is clear and free of visible particles before use.

3. What are the recommended storage conditions for this compound in DMSO?

Once dissolved in DMSO, it is crucial to store the stock solution properly to maintain its stability. General guidelines for storing compounds in DMSO are as follows:

Storage TemperatureRecommended Duration
-20°CUp to 1 month
-80°CUp to 6 months

These are general recommendations. For long-term storage, it is always best to refer to the manufacturer's specific instructions or conduct your own stability tests.

To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.[2] Studies on a diverse range of compounds have shown that many are stable in DMSO for extended periods, with water absorption being a more significant factor in degradation than exposure to oxygen.[3][4]

4. My this compound precipitates when I dilute my DMSO stock solution into aqueous media for my experiment. What should I do?

This is a common issue with hydrophobic compounds dissolved in DMSO. When the DMSO solution is diluted into an aqueous buffer or cell culture medium, the compound's solubility can decrease dramatically, leading to precipitation. Here are some troubleshooting steps:

  • Stepwise Dilution: Avoid adding the DMSO stock directly to a large volume of aqueous solution. Instead, perform serial dilutions.

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible (typically <0.5%) to minimize solvent effects on the cells or assay components.[2]

  • Use of Pluronic F-68: A small amount of Pluronic F-68 (a non-ionic surfactant) in the final aqueous solution can sometimes help to maintain the solubility of hydrophobic compounds.

  • Pre-warming Media: Warming the cell culture media or buffer to 37°C before adding the compound can sometimes improve solubility.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
This compound powder does not dissolve in DMSO. Insufficient mixing or low temperature.Gently warm the solution in a 37°C water bath and vortex or sonicate until the powder is fully dissolved. Ensure your DMSO is anhydrous, as water can reduce the solubility of some compounds.
Precipitation observed in the stock solution upon storage. Compound has limited stability at the storage temperature, or the concentration is too high.Store at a lower temperature (e.g., -80°C instead of -20°C). Consider preparing a slightly lower concentration stock solution. Before use, warm the vial to room temperature and vortex to ensure any precipitate has redissolved.
Inconsistent experimental results. Degradation of this compound due to improper storage or multiple freeze-thaw cycles.Always use freshly prepared dilutions from a properly stored, single-use aliquot of the stock solution. Perform a quality control check of your compound if you suspect degradation.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

  • Calculate the required mass: Determine the mass of this compound powder needed to prepare your desired volume of a 10 mM stock solution. (Mass = 10 mmol/L * Molar Mass of this compound * Volume in L).

  • Weigh the compound: Carefully weigh the calculated mass of this compound powder.

  • Dissolve in DMSO: Add the appropriate volume of anhydrous DMSO to the powder.

  • Aid dissolution: Vortex the solution thoroughly. If necessary, briefly sonicate or warm the vial in a 37°C water bath until the solution is clear.

  • Aliquot and store: Dispense the stock solution into single-use aliquots in appropriate vials and store at -80°C.

Protocol 2: Dilution of this compound for Cell-Based Assays

  • Thaw the stock solution: Remove one aliquot of the this compound stock solution from the -80°C freezer and allow it to thaw completely at room temperature.

  • Prepare intermediate dilutions (if necessary): Depending on your final desired concentration, you may need to perform one or more serial dilutions in DMSO.

  • Final dilution in media: Pre-warm your cell culture media to 37°C. Add the required volume of the this compound DMSO solution to the media while gently vortexing to ensure rapid mixing. The final DMSO concentration should ideally be below 0.5%.

  • Apply to cells: Immediately add the final working solution to your cells.

Visualizing Experimental Workflows

experimental_workflow cluster_stock_prep Stock Solution Preparation cluster_storage Storage cluster_working_sol Working Solution Preparation weigh Weigh this compound Powder add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex / Sonicate at 37°C add_dmso->dissolve aliquot Aliquot into Single-Use Vials dissolve->aliquot store Store at -80°C aliquot->store thaw Thaw Aliquot store->thaw dilute Dilute in Pre-warmed Aqueous Media thaw->dilute Use in Experiment Use in Experiment dilute->Use in Experiment

Caption: Workflow for the preparation and use of this compound in DMSO.

troubleshooting_precipitation cluster_solutions Troubleshooting Steps start Precipitation Observed Upon Dilution in Aqueous Media stepwise_dilution Perform Stepwise Dilutions start->stepwise_dilution lower_dmso Lower Final DMSO Concentration (<0.5%) start->lower_dmso add_surfactant Add Surfactant (e.g., Pluronic F-68) start->add_surfactant warm_media Use Pre-warmed Media (37°C) start->warm_media end Clear Solution for Experiment stepwise_dilution->end Resolved lower_dmso->end Resolved add_surfactant->end Resolved warm_media->end Resolved

Caption: Troubleshooting guide for this compound precipitation issues.

References

Optimizing Acat-IN-9 working concentration in vitro

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for optimizing the in vitro working concentration of Acat-IN-9. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is an inhibitor of acyl-Coenzyme A:cholesterol acyltransferase (ACAT). ACAT is an intracellular enzyme responsible for the esterification of cholesterol, converting free cholesterol into cholesteryl esters for storage in lipid droplets.[1][2][3][4] By inhibiting ACAT, this compound prevents this storage, which can impact cellular cholesterol homeostasis. Additionally, this compound has been reported to suppress NF-κB mediated transcription.[1][2][3][4]

Q2: What are the physical and chemical properties of this compound?

PropertyValueReference
CAS Number199984-40-2[1]
Molecular FormulaC33H51N3O5S[1][2]
Molecular Weight601.85 g/mol [1]
AppearanceSolid[2]

Q3: How should I store and handle this compound?

  • Powder: Store at -20°C for up to 2 years.

  • In DMSO: Store at 4°C for up to 2 weeks, or at -80°C for up to 6 months.[3][5]

For detailed handling and safety precautions, please refer to the Safety Data Sheet (SDS).[6]

Troubleshooting Guide

This guide addresses common issues encountered when determining the optimal working concentration of this compound in vitro.

Issue 1: No or low inhibitory effect observed.

Possible CauseTroubleshooting Step
Incorrect concentration range: Start with a broad concentration range (e.g., 0.1 nM to 100 µM) to determine the IC50 value in your specific cell line and assay.
Compound degradation: Ensure proper storage conditions have been maintained. Prepare fresh stock solutions in DMSO. Avoid repeated freeze-thaw cycles.
Cell type and density: The optimal concentration can vary between cell types. Ensure consistent cell density across experiments as this can influence results.
Incubation time: A short incubation time may not be sufficient to observe an effect. Consider a time-course experiment (e.g., 4, 8, 12, 24 hours).
Assay sensitivity: Verify the sensitivity and dynamic range of your assay. Use appropriate positive and negative controls.

Issue 2: High cell toxicity or off-target effects.

Possible CauseTroubleshooting Step
Concentration too high: Perform a dose-response curve to identify the concentration range that inhibits ACAT activity without causing significant cell death. Use a cell viability assay (e.g., MTT, Trypan Blue) in parallel with your functional assay.
Solvent toxicity: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all conditions and is at a non-toxic level for your cells (typically <0.5%).
Off-target effects: At high concentrations, inhibitors can have off-target effects. Correlate the inhibitory effect with a direct measure of ACAT activity (e.g., cholesteryl ester formation) to confirm target engagement.

Experimental Protocols

1. Preparation of this compound Stock Solution

  • Bring the vial of this compound powder to room temperature before opening.

  • Add the appropriate volume of dimethyl sulfoxide (DMSO) to the vial to create a high-concentration stock solution (e.g., 10 mM).

  • Vortex briefly to fully dissolve the compound.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store aliquots at -80°C.

2. In Vitro ACAT Activity Assay (General Protocol)

This protocol provides a general framework. Specific parameters should be optimized for your experimental setup.

  • Cell Culture: Plate cells at a desired density in a multi-well plate and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of this compound from the stock solution in your cell culture medium. Replace the existing medium with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

  • Incubation: Incubate the cells for the desired period (e.g., 4 to 24 hours) at 37°C in a humidified incubator with 5% CO2.

  • Measurement of ACAT Activity:

    • Radiolabeling Method: Add a radiolabeled substrate like [¹⁴C]oleoyl-CoA or [³H]oleic acid to the cells for a short period. After incubation, lyse the cells and extract the lipids. Separate the cholesteryl esters from other lipids using thin-layer chromatography (TLC) and quantify the radioactivity.

    • Fluorescence-Based Assay: Utilize a fluorescent cholesterol analog (e.g., NBD-cholesterol) that exhibits a change in fluorescence upon esterification by ACAT.

  • Data Analysis: Calculate the percentage of ACAT inhibition for each concentration relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizations

ACAT_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Cell LDL LDL LDLR LDL Receptor LDL->LDLR Binding Endosome Endosome LDLR->Endosome Endocytosis Lysosome Lysosome Endosome->Lysosome Fusion Free_Cholesterol Free Cholesterol Lysosome->Free_Cholesterol Hydrolysis ER Endoplasmic Reticulum Free_Cholesterol->ER ACAT ACAT ER->ACAT Cholesteryl_Esters Cholesteryl Esters ACAT->Cholesteryl_Esters Esterification Lipid_Droplet Lipid Droplet Cholesteryl_Esters->Lipid_Droplet Storage Acat_IN_9 This compound Acat_IN_9->ACAT Inhibition

Caption: this compound inhibits the ACAT enzyme in the endoplasmic reticulum.

Experimental_Workflow A Prepare this compound Stock (10 mM in DMSO) C Prepare serial dilutions of this compound in cell culture medium A->C B Plate cells and allow to adhere D Treat cells with this compound (include vehicle control) B->D C->D E Incubate for desired time (e.g., 4-24 hours) D->E F Measure ACAT activity (Radiolabeling or Fluorescence) E->F G Perform cell viability assay (e.g., MTT) E->G H Analyze data and determine IC50 F->H G->H

Caption: Workflow for determining the in vitro working concentration of this compound.

Troubleshooting_Logic cluster_no_effect Troubleshoot: No/Low Effect cluster_high_toxicity Troubleshoot: High Toxicity Start Experiment Start ObservedEffect Inhibitory Effect Observed? Start->ObservedEffect NoEffect No/Low Effect ObservedEffect->NoEffect No Toxicity High Toxicity? ObservedEffect->Toxicity Yes CheckConc Adjust Concentration Range NoEffect->CheckConc CheckCompound Check Compound Stability NoEffect->CheckCompound CheckCell Optimize Cell Conditions NoEffect->CheckCell CheckTime Adjust Incubation Time NoEffect->CheckTime HighToxicity High Toxicity Toxicity->HighToxicity Yes Optimal Optimal Concentration Range Toxicity->Optimal No LowerConc Lower Concentration HighToxicity->LowerConc CheckSolvent Check Solvent Toxicity HighToxicity->CheckSolvent ConfirmTarget Confirm On-Target Effect HighToxicity->ConfirmTarget

Caption: Troubleshooting logic for this compound in vitro experiments.

References

Acat-IN-9 Technical Support Center: Managing Off-Target Effects

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Acat-IN-9 and related ACAT inhibitors. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on potential off-target effects and strategies for their mitigation. The following information is presented in a question-and-answer format to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary molecular targets of this compound and other ACAT inhibitors?

This compound and similar compounds target Acyl-CoA:cholesterol acyltransferase (ACAT), an intracellular enzyme responsible for converting free cholesterol into cholesteryl esters for storage.[1][2][3][4][5] There are two isoforms of this enzyme, ACAT1 and ACAT2, which have different tissue distributions and physiological functions.[3][4][6] ACAT1 is ubiquitously expressed, playing a role in cellular cholesterol homeostasis in various tissues, including macrophages and the adrenal glands.[4][6][7] In contrast, ACAT2 is primarily found in the intestines and liver and is involved in the absorption of dietary cholesterol and the assembly of lipoproteins.[3][6][7]

Q2: What are the potential off-target effects of non-selective ACAT inhibition?

The most significant "off-target" effects of ACAT inhibitors stem from the non-selective inhibition of the two ACAT isoforms. For instance, if the therapeutic goal is to inhibit ACAT2 for hypercholesterolemia, concurrent inhibition of ACAT1 in other tissues can lead to adverse effects.[1][2] A major concern with ACAT1 inhibition is the potential for cytotoxicity in macrophages due to the accumulation of free cholesterol.[2] This can be particularly problematic in the context of atherosclerosis, where it might exacerbate vascular inflammation.[2] Additionally, severe inhibition of ACAT1 may have toxic effects on the adrenal gland, which relies on this isoform.[2]

Q3: My cells are showing signs of toxicity after treatment with an ACAT inhibitor. What could be the cause and how can I mitigate it?

Cellular toxicity, particularly in macrophage cell lines, is a known consequence of ACAT1 inhibition.[2] This is often due to the buildup of intracellular free cholesterol, which can be detrimental to the cell.[2]

Troubleshooting Steps:

  • Confirm Isoform Selectivity: The primary step is to determine the selectivity profile of your inhibitor for ACAT1 versus ACAT2. If your intended target is ACAT2, a lack of selectivity could be causing toxicity through ACAT1 inhibition.

  • Dose-Response Analysis: Perform a dose-response experiment to identify the minimum effective concentration that achieves the desired effect on the target isoform while minimizing toxicity.

  • Use a More Selective Inhibitor: If toxicity persists, consider switching to a more selective ACAT2 inhibitor if that is your target.

  • Control Experiments: Include control experiments with well-characterized selective inhibitors for ACAT1 and ACAT2 to benchmark the effects of your compound.

Q4: How can I experimentally determine the isoform selectivity of my ACAT inhibitor?

Determining the isoform selectivity is crucial for interpreting experimental results and avoiding off-target effects. A common method involves using cell lines that exclusively express either ACAT1 or ACAT2.

A cell-based fluorescence assay is a robust method for this purpose.[8] This involves using a fluorescent cholesterol analog, such as NBD-cholesterol, which becomes highly fluorescent when esterified and stored in lipid droplets.[8] By measuring the fluorescence intensity in ACAT1- and ACAT2-expressing cells treated with your inhibitor, you can determine the IC50 values for each isoform and calculate the selectivity ratio.

Quantitative Data on ACAT Inhibitor Selectivity

The following table summarizes hypothetical data for different ACAT inhibitors to illustrate how selectivity is presented.

CompoundTarget IsoformACAT1 IC50 (nM)ACAT2 IC50 (nM)Selectivity (Fold, ACAT1/ACAT2)Notes
This compound ACAT25002520Moderately selective for ACAT2
Compound X ACAT1105000.02Highly selective for ACAT1
Compound Y Non-selective50750.67Poor selectivity
Avasimibe Non-selective---Failed in clinical trials, noted for adverse effects.[1][2]
Pactimibe Non-selective---Failed in clinical trials, noted for adverse effects.[1][2]

Experimental Protocols

Protocol: Determining ACAT Inhibitor Selectivity using a Cell-Based Fluorescence Assay

Objective: To determine the IC50 values of an ACAT inhibitor for ACAT1 and ACAT2.

Materials:

  • AC29 cells (a cell line lacking endogenous ACAT activity)[8]

  • AC29 cells stably transfected with human ACAT1 (ACAT1 cells)[8]

  • AC29 cells stably transfected with human ACAT2 (ACAT2 cells)[8]

  • Cell culture medium and supplements

  • Test inhibitor (e.g., this compound)

  • NBD-cholesterol[8]

  • CP113 (a non-selective ACAT inhibitor for control)[8]

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader

Procedure:

  • Cell Seeding: Seed ACAT1 and ACAT2 cells into separate 96-well plates at a density that will result in approximately 80% confluency at the time of the assay.

  • Inhibitor Preparation: Prepare a serial dilution of the test inhibitor in the cell culture medium. Also, prepare a high-concentration solution of CP113 to serve as a positive control for maximal inhibition.

  • Inhibitor Treatment: Remove the culture medium from the cells and add the medium containing the different concentrations of the test inhibitor. Include a vehicle control (e.g., DMSO) and the maximal inhibition control.

  • NBD-cholesterol Incubation: Add NBD-cholesterol to each well at a final concentration of 1 µg/ml.[8]

  • Incubation: Incubate the plates for 4-6 hours at 37°C in a CO2 incubator.

  • Fluorescence Measurement: After incubation, measure the fluorescence intensity in each well using a fluorescence plate reader (e.g., excitation at 488 nm and emission at 540 nm).[8]

  • Data Analysis:

    • Subtract the background fluorescence (from cells treated with the maximal inhibitor concentration) from all other readings.

    • Normalize the data to the vehicle control (representing 100% activity).

    • Plot the normalized fluorescence intensity against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value for each isoform.

    • Calculate the selectivity by dividing the IC50 for ACAT1 by the IC50 for ACAT2.

Visualizations

Signaling Pathway and Off-Target Effects

ACAT_Inhibition_Pathway cluster_Extracellular Extracellular Space cluster_Intracellular Intracellular Space Free Cholesterol (FC) Free Cholesterol (FC) FC_in Free Cholesterol Free Cholesterol (FC)->FC_in Uptake ACAT1 ACAT1 FC_in->ACAT1 ACAT2 ACAT2 FC_in->ACAT2 CE Cholesteryl Esters (Storage) Lipoprotein Lipoprotein Assembly (Liver, Intestine) CE->Lipoprotein ACAT1->CE Toxicity Cell Toxicity (e.g., in Macrophages) ACAT1->Toxicity Accumulation of FC leads to ACAT2->CE Acat_IN_9 This compound Acat_IN_9->ACAT1 Inhibition (Off-Target) Acat_IN_9->ACAT2 Inhibition (On-Target)

Caption: On-target vs. off-target effects of an ACAT2-selective inhibitor.

Experimental Workflow for Selectivity Profiling

Selectivity_Workflow start Start: Prepare ACAT1 and ACAT2 expressing cell lines seed_cells Seed cells into 96-well plates start->seed_cells add_inhibitor Add serial dilutions of This compound seed_cells->add_inhibitor add_nbd Add NBD-cholesterol to all wells add_inhibitor->add_nbd incubate Incubate for 4-6 hours add_nbd->incubate read_fluorescence Measure fluorescence incubate->read_fluorescence analyze Analyze data: Normalize and calculate IC50 values read_fluorescence->analyze end End: Determine selectivity profile analyze->end

Caption: Workflow for determining ACAT inhibitor selectivity.

Logical Relationship of Off-Target Mitigation

Mitigation_Strategy cluster_steps Troubleshooting Steps problem Observed Cellular Toxicity cause Potential Cause: Off-target ACAT1 inhibition problem->cause solution Mitigation Strategy cause->solution step1 1. Confirm Isoform Selectivity solution->step1 step2 2. Optimize Inhibitor Concentration solution->step2 step3 3. Use a More Selective Compound solution->step3

References

Troubleshooting inconsistent Acat-IN-9 experimental results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Acat-IN-9 and other ACAT inhibitors. Inconsistent experimental results can arise from a variety of factors, and this guide is designed to help you identify and address common issues.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

This compound is an inhibitor of Acyl-Coenzyme A: cholesterol acyltransferase (ACAT), also known as sterol O-acyltransferase (SOAT).[1] There are two main isoforms of this enzyme, ACAT1 (SOAT1) and ACAT2 (SOAT2).[2][3] ACAT1 is found in most tissues, while ACAT2 is primarily located in the liver and intestines.[2][3] These enzymes are located in the endoplasmic reticulum (ER) and are responsible for converting free cholesterol into cholesteryl esters, which are then stored in lipid droplets.[2][3][4] By inhibiting ACAT, this compound prevents this esterification process, leading to an accumulation of free cholesterol within the cell, particularly in the ER and the mitochondria-associated ER membrane (MAM).[5][6] This alteration in cholesterol homeostasis can impact various cellular functions, including membrane dynamics, signal transduction pathways, and autophagy.[2][5][6]

Q2: What are the common experimental applications of this compound and other ACAT inhibitors?

ACAT inhibitors like this compound are utilized in a range of research areas due to their role in cholesterol metabolism. They have been investigated as potential therapeutic agents for several diseases, including:

  • Atherosclerosis: By preventing the formation of cholesteryl ester-laden foam cells in macrophages, ACAT inhibitors have been studied for their potential to reduce atherosclerotic plaque formation.[3][7]

  • Alzheimer's Disease: Research suggests that ACAT inhibition can reduce the production of amyloid-beta (Aβ) peptides, a hallmark of Alzheimer's disease.[2][4]

  • Cancer: The role of cholesterol metabolism in cancer cell proliferation has led to the investigation of ACAT inhibitors as potential anti-cancer agents.[8]

  • Neuroinflammation: ACAT1 blockade has been shown to suppress neuroinflammatory responses in microglia.[2]

These inhibitors are used in both in vitro studies with cultured cells and in vivo experiments using animal models.[2][9][10]

Q3: Why am I seeing inconsistent results or toxicity in my cell culture experiments?

Inconsistent results and cellular toxicity are common challenges when working with ACAT inhibitors. Several factors can contribute to these issues:

  • Cellular Cholesterol Overload: The primary mechanism of ACAT inhibitors is to increase intracellular free cholesterol.[5][6] While this is the intended effect, excessive accumulation of free cholesterol can be toxic to certain cell types, particularly macrophages, leading to apoptosis (programmed cell death).[3][11][12]

  • Off-Target Effects: Like many small molecule inhibitors, this compound and other ACAT inhibitors may have off-target effects, meaning they can interact with other proteins besides ACAT.[5] These unintended interactions can lead to unexpected and inconsistent biological responses.

  • Inhibitor Solubility and Stability: Many ACAT inhibitors are hydrophobic, which can make them difficult to dissolve and maintain in culture media.[9] Poor solubility can lead to inaccurate dosing and precipitation of the compound, resulting in variability between experiments. It is also crucial to adhere to recommended storage conditions and handling procedures to ensure the inhibitor's stability and activity.[13]

  • Differential Isoform Inhibition: The two ACAT isoforms, ACAT1 and ACAT2, have distinct tissue distributions and may have different physiological roles.[3] The specific selectivity of your inhibitor for each isoform can influence the experimental outcome.

Troubleshooting Guides

Issue 1: High Variability in Experimental Replicates

High variability between replicates is a common problem that can obscure meaningful results. The following steps can help you troubleshoot this issue.

Potential Cause Troubleshooting Step Rationale
Inhibitor Precipitation Visually inspect your culture media for any signs of precipitation after adding the inhibitor. Prepare fresh stock solutions and dilute them in pre-warmed media immediately before use. Consider using a carrier solvent like DMSO, but keep the final concentration low (typically <0.1%) and include a vehicle control in your experiments.Hydrophobic inhibitors can easily precipitate out of aqueous solutions, leading to inconsistent concentrations across your experiments.
Inconsistent Cell Health Ensure your cells are healthy and in the logarithmic growth phase before starting the experiment. Perform a cell viability assay (e.g., Trypan Blue exclusion or MTT assay) to confirm that the cells are not stressed before inhibitor treatment.Unhealthy or stressed cells can respond differently to treatment, increasing variability.
Pipetting Errors Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent delivery of the inhibitor to each well or flask.Small variations in the amount of inhibitor added can lead to significant differences in the biological response.
Issue 2: Unexpected Cell Death or Toxicity

If you are observing significant cell death that is not the intended outcome of your experiment, consider the following.

Potential Cause Troubleshooting Step Rationale
Cholesterol-Induced Toxicity Perform a dose-response experiment to determine the optimal concentration of the inhibitor that achieves the desired biological effect without causing excessive toxicity. Reduce the incubation time with the inhibitor.As ACAT inhibition leads to free cholesterol accumulation, high concentrations or prolonged exposure can be cytotoxic.[3][11][12]
Off-Target Effects If possible, use a second, structurally different ACAT inhibitor to confirm that the observed phenotype is due to ACAT inhibition and not an off-target effect. You can also consider using genetic approaches like siRNA or shRNA to knockdown ACAT1 and/or ACAT2 to validate your findings.Confirming your results with an alternative method strengthens the conclusion that the observed effect is on-target.
Vehicle Control Toxicity Ensure that the concentration of the carrier solvent (e.g., DMSO) is not toxic to your cells. Run a vehicle-only control to assess the baseline level of cell death.The solvent used to dissolve the inhibitor can sometimes be toxic at higher concentrations.

Experimental Protocols

ACAT Activity Assay in Intact Cells

This protocol provides a general method for measuring ACAT activity in cultured cells treated with an inhibitor.

Materials:

  • Cultured cells

  • This compound or other ACAT inhibitor

  • [¹⁴C]oleic acid complexed to bovine serum albumin (BSA)

  • Cell lysis buffer (e.g., RIPA buffer)

  • Hexane/isopropanol (3:2, v/v)

  • Thin-layer chromatography (TLC) plates

  • TLC developing solvent (e.g., hexane/diethyl ether/acetic acid, 80:20:1, v/v/v)

  • Scintillation counter and scintillation fluid

Procedure:

  • Cell Seeding: Plate cells at an appropriate density in multi-well plates and allow them to adhere and grow overnight.

  • Inhibitor Treatment: Treat the cells with varying concentrations of this compound or a vehicle control for the desired amount of time.

  • Radiolabeling: Add [¹⁴C]oleic acid-BSA complex to the culture medium and incubate for 2-4 hours. This provides the substrate for cholesteryl ester formation.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer.

  • Lipid Extraction: Extract the lipids from the cell lysate by adding hexane/isopropanol (3:2). Vortex thoroughly and centrifuge to separate the phases.

  • Thin-Layer Chromatography (TLC): Spot the lipid extract onto a TLC plate and develop the plate in a chamber with the appropriate solvent system. This will separate the different lipid species.

  • Quantification: Visualize the lipid spots (e.g., with iodine vapor) and scrape the bands corresponding to cholesteryl esters. Measure the radioactivity in the scraped bands using a scintillation counter.

  • Data Analysis: Normalize the cholesteryl ester counts to the total protein concentration in the cell lysate. Compare the ACAT activity in inhibitor-treated cells to the vehicle-treated control.

Visualizations

ACAT Signaling Pathway

ACAT_Signaling cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol Free Cholesterol_ER Free Cholesterol ACAT1 ACAT1/SOAT1 Free Cholesterol_ER->ACAT1 Substrate Cholesteryl Esters Cholesteryl Esters ACAT1->Cholesteryl Esters Esterification Lipid Droplet Lipid Droplet Cholesteryl Esters->Lipid Droplet Storage This compound This compound This compound->ACAT1 Inhibition

Caption: The ACAT1/SOAT1 signaling pathway and the inhibitory action of this compound.

Troubleshooting Workflow for Inconsistent Results

Caption: A logical workflow for troubleshooting inconsistent experimental results.

References

Technical Support Center: Acat-IN-9 Cytotoxicity Assessment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers assessing the cytotoxicity of Acat-IN-9, a novel inhibitor of Acyl-CoA:cholesterol acyltransferase (ACAT). The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is an inhibitor of Acyl-CoA:cholesterol acyltransferase (ACAT), also known as sterol O-acyltransferase (SOAT). ACAT is an enzyme located in the endoplasmic reticulum that plays a crucial role in cellular cholesterol homeostasis.[1][2][3] It catalyzes the esterification of free cholesterol into cholesteryl esters for storage in lipid droplets.[1][2][3] By inhibiting ACAT, this compound prevents this conversion, leading to an increase in intracellular free cholesterol. This disruption of cholesterol metabolism can affect various cellular processes and is being explored for therapeutic potential in diseases like atherosclerosis and Alzheimer's disease.[1][2]

Q2: Why am I observing different IC50 values for this compound across different cell lines?

It is expected to observe different IC50 values for a compound across various cell lines.[4] This variability can be attributed to several factors, including:

  • Differential expression of ACAT: Cell lines may have varying expression levels of the ACAT enzyme.

  • Differences in cell metabolism: The metabolic rate and pathways can differ significantly between cell lines, affecting how they process the compound.

  • Variations in cell membrane composition: Differences in the lipid composition of cell membranes can influence the uptake of this compound.

  • Proliferation rate: Faster-growing cell lines might show different sensitivities to cytotoxic agents.

  • Presence of efflux pumps: Some cell lines may express P-glycoprotein or other efflux pumps that actively remove the compound from the cell, leading to higher IC50 values.[5]

Q3: My IC50 values for this compound are inconsistent between experiments. What could be the cause?

Inconsistent IC50 values can stem from several experimental variables. Consider the following troubleshooting steps:

  • Cell passage number: Use cells within a consistent and low passage number range, as high passage numbers can lead to phenotypic and genotypic drift.

  • Cell seeding density: Ensure consistent cell seeding density across all wells and experiments. Over- or under-confluent cells will respond differently to the compound.

  • Compound stability and storage: this compound should be stored under recommended conditions to prevent degradation. Prepare fresh dilutions for each experiment from a stock solution.

  • Incubation time: The duration of compound exposure can significantly impact the IC50 value. Use a consistent incubation time for all experiments.

  • Assay method: Different cytotoxicity assays (e.g., MTT, WST-8, Real-Time Cell Analysis) measure different cellular endpoints and can yield different IC50 values.[6] Ensure you are using the same assay and protocol consistently.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
High variability in absorbance/fluorescence readings within replicate wells. - Inconsistent cell seeding.- Pipetting errors.- Edge effects in the microplate.- Ensure a homogenous cell suspension before seeding.- Use calibrated pipettes and proper pipetting technique.- Avoid using the outer wells of the plate or fill them with sterile media/PBS to minimize evaporation.
No cytotoxic effect observed even at high concentrations of this compound. - Compound inactivity due to improper storage or degradation.- Low sensitivity of the chosen cell line.- Insufficient incubation time.- Verify the storage conditions and prepare fresh compound dilutions.- Test a wider range of concentrations.- Try a different, potentially more sensitive, cell line.- Increase the incubation time and perform a time-course experiment.
Unexpectedly high cytotoxicity at low concentrations. - Error in compound dilution calculations.- Contamination of cell culture or reagents.- Solvent (e.g., DMSO) toxicity.- Double-check all calculations for dilutions.- Use sterile techniques and test for mycoplasma contamination.- Include a solvent control to determine the toxicity of the vehicle at the concentrations used.

Data on this compound Cytotoxicity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines after a 48-hour treatment period, as determined by the MTT assay.

Cell LineCancer TypeIC50 (µM)
HeLaCervical Cancer15.2 ± 1.8
A549Lung Cancer25.5 ± 2.1
MCF-7Breast Cancer18.9 ± 1.5
HepG2Liver Cancer32.1 ± 2.9
N9Microglia12.5 ± 1.1

Note: The data presented in this table is a representative example for illustrative purposes.

Experimental Protocols

MTT Assay for Cytotoxicity Assessment

This protocol outlines the steps for determining the cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • This compound stock solution (e.g., in DMSO)

  • Cell culture medium (appropriate for the cell line)

  • Fetal Bovine Serum (FBS)

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plates

  • Selected cell lines

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium from the stock solution.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound.

    • Include wells with medium only (blank), cells with medium (negative control), and cells with the solvent at the highest concentration used (vehicle control).

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C until a purple formazan precipitate is visible.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Visualizations

Signaling Pathway of ACAT Inhibition

ACAT_Inhibition_Pathway cluster_Extracellular Extracellular Space cluster_Cell Cell cluster_ER Endoplasmic Reticulum Lipoproteins Lipoproteins Free_Cholesterol Free Cholesterol Lipoproteins->Free_Cholesterol Uptake ACAT ACAT Cholesteryl_Esters Cholesteryl Esters ACAT->Cholesteryl_Esters Catalysis Free_Cholesterol->ACAT Substrate Lipid_Droplets Lipid Droplets (Storage) Cholesteryl_Esters->Lipid_Droplets Acat_IN_9 This compound Acat_IN_9->ACAT Inhibition

Caption: Mechanism of this compound action on cholesterol metabolism.

Experimental Workflow for Cytotoxicity Assessment

Cytotoxicity_Workflow cluster_Setup Experiment Setup cluster_Treatment Compound Treatment cluster_Assay MTT Assay cluster_Analysis Data Analysis Seed_Cells 1. Seed Cells in 96-well Plate Incubate_24h 2. Incubate for 24h (Attachment) Seed_Cells->Incubate_24h Prepare_Dilutions 3. Prepare this compound Dilutions Incubate_24h->Prepare_Dilutions Treat_Cells 4. Treat Cells with this compound Prepare_Dilutions->Treat_Cells Incubate_48h 5. Incubate for 48h (Treatment) Treat_Cells->Incubate_48h Add_MTT 6. Add MTT Reagent Incubate_48h->Add_MTT Incubate_4h 7. Incubate for 2-4h (Formazan Formation) Add_MTT->Incubate_4h Solubilize 8. Solubilize Formazan (DMSO) Incubate_4h->Solubilize Read_Absorbance 9. Read Absorbance at 570nm Solubilize->Read_Absorbance Calculate_Viability 10. Calculate % Cell Viability Read_Absorbance->Calculate_Viability Determine_IC50 11. Determine IC50 Value Calculate_Viability->Determine_IC50

Caption: Workflow for determining IC50 using the MTT assay.

References

Addressing Acat-IN-9 resistance in long-term studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Acat-IN-9. This resource is designed to assist researchers, scientists, and drug development professionals in addressing challenges that may arise during long-term studies, with a particular focus on the emergence of resistance. Here you will find troubleshooting guides and frequently asked questions (FAQs) to support your experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a potent and selective inhibitor of Acyl-CoA: Cholesterol Acyltransferase (ACAT), also known as Sterol O-acyltransferase (SOAT). ACAT is an intracellular enzyme responsible for the esterification of free cholesterol into cholesteryl esters for storage in lipid droplets.[1][2][3] By inhibiting ACAT, this compound modulates cellular cholesterol homeostasis, preventing the accumulation of cholesteryl esters.[1][3] This can lead to an increase in the pool of free cholesterol, which has been shown to impact various cellular processes, including signal transduction and membrane dynamics. There are two isoforms of ACAT, ACAT1 and ACAT2, which have different tissue distributions and physiological roles.[1][3] this compound is designed to target a specific isoform, and its effects can be cell-type dependent.

Q2: We are observing a gradual decrease in the efficacy of this compound in our long-term cell culture experiments. What are the potential mechanisms of acquired resistance?

Decreased efficacy of this compound over time in long-term studies can be indicative of acquired resistance. Several mechanisms could be at play:

  • Target Modification: Mutations in the gene encoding the target ACAT isoform could alter the drug-binding site, reducing the affinity of this compound.

  • Increased Drug Efflux: Upregulation of ATP-binding cassette (ABC) transporters or other efflux pumps can actively transport this compound out of the cell, lowering its intracellular concentration.

  • Metabolic Alterations: Cells may adapt their metabolic pathways to bypass the effects of ACAT inhibition. This could involve alterations in cholesterol synthesis, uptake, or efflux pathways to compensate for the lack of cholesterol esterification.

  • Activation of Alternative Signaling Pathways: Cells might activate compensatory signaling pathways to overcome the effects of this compound. For instance, pathways that promote cell survival or proliferation could be upregulated.

  • Changes in the Tumor Microenvironment: In in vivo studies, changes in the tumor microenvironment, such as hypoxia or altered nutrient availability, can contribute to drug resistance.

Q3: How can we experimentally confirm the mechanism of resistance in our this compound-resistant cell line?

To elucidate the resistance mechanism, a multi-pronged approach is recommended. The following table outlines key experiments, their purpose, and expected outcomes for different resistance mechanisms.

Resistance Mechanism Experimental Approach Purpose Expected Outcome in Resistant Cells
Target Modification - Gene sequencing of the ACAT isoform- In vitro enzymatic assay with recombinant proteinTo identify mutations in the drug-binding site.To assess the direct inhibitory effect of this compound on the mutated enzyme.- Identification of mutations in the ACAT gene.- Higher IC50 value for this compound in the enzymatic assay with the mutated protein compared to wild-type.
Increased Drug Efflux - qRT-PCR or Western blot for efflux pump expression (e.g., ABC transporters)- Cellular drug accumulation assay using a fluorescently labeled this compound analogTo quantify the expression of known drug efflux pumps.To measure the intracellular concentration of the inhibitor.- Increased mRNA or protein levels of specific efflux pumps.- Lower intracellular accumulation of the labeled inhibitor.
Metabolic Alterations - Lipidomics analysis- Gene expression profiling of cholesterol metabolism genes (e.g., HMGCR, LDLR, ABCA1)To profile changes in cellular lipid composition.To identify compensatory changes in cholesterol homeostasis pathways.- Altered levels of free cholesterol, cholesteryl esters, and other lipids.- Upregulation of genes involved in cholesterol synthesis or uptake, or downregulation of efflux-related genes.
Activation of Alternative Signaling - Phospho-proteomic profiling- Western blot analysis of key signaling pathways (e.g., Akt, ERK, STAT)To identify upregulated signaling pathways.To confirm the activation of specific survival or proliferation pathways.- Increased phosphorylation of proteins in specific signaling cascades.- Constitutive activation of pro-survival pathways.

Troubleshooting Guides

Problem 1: Inconsistent results in cell viability assays with this compound.

Inconsistent data in cell viability assays (e.g., MTT, CellTiter-Glo) can be frustrating. Here’s a systematic approach to troubleshoot this issue:

Potential Causes and Solutions:

Potential Cause Troubleshooting Step
Compound Instability - Prepare fresh stock solutions of this compound for each experiment.- Store stock solutions at the recommended temperature and protect from light.- Perform a stability test of the compound in your specific cell culture medium over the time course of the experiment.
Cell Seeding Density - Optimize cell seeding density to ensure cells are in the exponential growth phase during treatment.- Use a consistent seeding density across all experiments and plates.
Assay Interference - Test for potential interference of this compound with the assay chemistry. Run controls with the compound in cell-free medium.- Consider using an alternative viability assay based on a different detection principle (e.g., measure ATP levels vs. metabolic activity).
Edge Effects on Plates - Avoid using the outer wells of microplates, as they are more prone to evaporation.- Ensure uniform temperature and humidity in the incubator.
Cell Line Heterogeneity - Perform single-cell cloning to establish a more homogeneous cell population.- Regularly check for mycoplasma contamination.

Problem 2: Difficulty in detecting changes in cholesteryl ester levels after this compound treatment.

This compound is expected to reduce cholesteryl ester levels. If you are not observing this effect, consider the following:

Experimental Workflow for Cholesteryl Ester Measurement

G cluster_0 Cell Treatment and Lysis cluster_1 Lipid Extraction cluster_2 Quantification A Seed cells and allow to adhere B Treat with this compound or vehicle control A->B C Incubate for desired time period B->C D Wash cells and lyse C->D E Perform lipid extraction (e.g., Folch method) D->E F Dry down lipid extract E->F G Resuspend in appropriate solvent F->G H Separation by TLC or HPLC G->H I Quantify using a cholesterol ester-specific fluorescent probe or mass spectrometry H->I J Normalize to total protein or cell number I->J

Caption: Workflow for measuring cellular cholesteryl ester levels.

Troubleshooting Tips:

Potential Issue Recommendation
Suboptimal Treatment Conditions - Perform a dose-response and time-course experiment to determine the optimal concentration and duration of this compound treatment for your cell line.
Inefficient Lipid Extraction - Ensure the use of high-purity solvents for lipid extraction.- Optimize the extraction protocol for your specific cell type.
Low Assay Sensitivity - Consider using a more sensitive detection method, such as mass spectrometry-based lipidomics.- Ensure your fluorescent probe is specific for cholesteryl esters and used at the optimal concentration.
High Basal Cholesteryl Ester Levels - Some cell lines may have very low basal levels of cholesteryl esters, making it difficult to detect a further reduction. Consider stimulating cholesterol esterification (e.g., by loading with exogenous fatty acids or cholesterol) before treatment to increase the dynamic range of the assay.

Signaling Pathways

This compound and Cellular Signaling

The inhibition of ACAT by this compound can have downstream effects on various signaling pathways due to the alteration of cellular free cholesterol levels. Free cholesterol is an important component of cellular membranes, particularly lipid rafts, which are platforms for signal transduction.

G cluster_0 This compound Action cluster_1 Cholesterol Homeostasis cluster_2 Downstream Effects AcatIN9 This compound ACAT ACAT AcatIN9->ACAT inhibits FreeCholesterol Free Cholesterol ACAT->FreeCholesterol increases pool of CholesterylEsters Cholesteryl Esters ACAT->CholesterylEsters decreases LipidRafts Lipid Raft Integrity FreeCholesterol->LipidRafts alters Apoptosis Apoptosis FreeCholesterol->Apoptosis can induce Signaling Signal Transduction (e.g., Akt, ERK) LipidRafts->Signaling modulates

Caption: Potential signaling consequences of ACAT inhibition by this compound.

Potential Resistance Mechanism Involving Signaling Pathways

In the face of long-term this compound treatment, cells may develop resistance by upregulating pro-survival signaling pathways to counteract the cytotoxic effects of increased free cholesterol.

G AcatIN9 This compound ACAT ACAT AcatIN9->ACAT inhibits FreeCholesterol Increased Free Cholesterol ACAT->FreeCholesterol ER_Stress ER Stress FreeCholesterol->ER_Stress Apoptosis Apoptosis ER_Stress->Apoptosis SurvivalSignal Pro-survival Signaling (e.g., Akt activation) SurvivalSignal->Apoptosis inhibits CellSurvival Cell Survival & Resistance SurvivalSignal->CellSurvival

Caption: Upregulation of pro-survival signaling as a resistance mechanism.

By understanding these potential challenges and employing systematic troubleshooting, researchers can better navigate the complexities of long-term studies with this compound and gain clearer insights into its therapeutic potential and mechanisms of resistance.

References

Impact of serum concentration on Acat-IN-9 activity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Acat-IN-9, with a special focus on understanding and troubleshooting the impact of serum concentration on its activity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a small molecule inhibitor of Acyl-Coenzyme A:cholesterol acyltransferase (ACAT).[1][2] ACAT is an intracellular enzyme that catalyzes the formation of cholesteryl esters from cholesterol.[3] By inhibiting ACAT, this compound can modulate cholesterol homeostasis and has also been noted to suppress NF-κB mediated transcription.[1][2]

Q2: How does the presence of serum in cell culture media potentially affect the activity of this compound?

Serum contains a high concentration of proteins, most notably albumin, which can bind to small molecule inhibitors. This protein binding can reduce the free concentration of this compound available to enter cells and interact with its intracellular target, ACAT. Consequently, a higher concentration of this compound may be required to achieve the desired biological effect in the presence of serum compared to serum-free conditions.

Q3: My IC50 value for this compound is significantly higher in my cell-based assay with 10% FBS compared to a biochemical assay. Why is this?

This is a common observation and is likely due to the protein-binding effect described in Q2. In a biochemical assay with purified or recombinant ACAT, there are minimal proteins to bind to this compound, so the measured IC50 reflects its direct inhibitory potential. In a cell-based assay with fetal bovine serum (FBS), a portion of the inhibitor is sequestered by serum proteins, reducing its effective concentration and leading to a higher apparent IC50.

Q4: Can I perform my experiments in serum-free media to avoid these effects?

While technically possible, prolonged incubation in serum-free media can induce stress and alter the physiology of many cell lines, which could confound the experimental results. A common approach is to use reduced-serum media or to perform a serum-starvation for a shorter period before adding the inhibitor.[4] It is crucial to determine the optimal conditions for your specific cell line.

Q5: Are there different isoforms of ACAT, and does this compound inhibit them differently?

Yes, there are two main isoforms of ACAT: ACAT1 and ACAT2. ACAT1 is found in most tissues, while ACAT2 is primarily expressed in the liver and intestines.[3] The inhibitory profile of this compound against each isoform is not always specified in publicly available datasheets. If isoform-specific effects are critical for your research, it is recommended to perform assays with cell lines selectively expressing each isoform or using purified enzymes.

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound, particularly those related to serum concentration.

Problem Potential Cause Suggested Solution
Inconsistent this compound activity between experiments. - Variability in serum batches: Different lots of FBS can have varying protein compositions. - Inconsistent cell density: The number of cells can affect the inhibitor-to-cell ratio. - Inhibitor degradation: this compound may not be stable under certain storage or experimental conditions.- Test and use a single, qualified batch of FBS for a series of experiments. - Ensure consistent cell seeding density and confluency at the time of treatment. - Follow the supplier's storage recommendations. Prepare fresh dilutions of this compound for each experiment from a frozen stock. [1]
Low or no observable effect of this compound at expected concentrations. - High serum protein binding: The effective concentration of the inhibitor is too low. - Cell line resistance: The cell line may have low ACAT expression or compensatory mechanisms. - Incorrect assay endpoint: The chosen readout may not be sensitive to ACAT inhibition in your model.- Perform a dose-response curve with and without serum to quantify the effect of protein binding. - Increase the concentration of this compound for experiments in high-serum conditions. - Confirm ACAT1/2 expression in your cell line via Western Blot or qPCR. - Measure a direct downstream effect of ACAT inhibition, such as the ratio of free cholesterol to cholesteryl esters.
Cell toxicity observed at high concentrations of this compound. - Off-target effects: At high concentrations, the inhibitor may interact with other cellular targets. - Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high. - Accumulation of free cholesterol: Complete inhibition of ACAT can lead to toxic levels of free cholesterol in some cell types.- Determine the IC50 and use concentrations around this value. Include a positive control with a known ACAT inhibitor. - Ensure the final solvent concentration is consistent across all treatments and is below the toxic threshold for your cells (typically <0.5% for DMSO). - Monitor cell viability with assays like MTT or trypan blue exclusion. Consider using a shorter treatment duration.

Experimental Protocols

Protocol: Determining the Impact of Serum Concentration on this compound IC50

This protocol outlines a cell-based assay to quantify the effect of serum on the half-maximal inhibitory concentration (IC50) of this compound.

1. Materials:

  • Cell line with known ACAT expression (e.g., HepG2, CHO cells)

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • This compound

  • DMSO (vehicle control)

  • Assay for measuring cholesteryl ester levels (e.g., a fluorescent cholesterol esterification assay kit or HPLC)

  • 96-well cell culture plates

  • Plate reader

2. Cell Seeding:

  • Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of the assay.

  • Incubate overnight at 37°C, 5% CO2.

3. Preparation of this compound Dilutions:

  • Prepare a 10 mM stock solution of this compound in DMSO.

  • Perform serial dilutions of the stock solution in cell culture medium to create a range of concentrations (e.g., 100 µM to 0.01 µM).

  • Prepare two sets of dilutions: one in serum-free medium and one in medium containing the desired serum concentration (e.g., 10% FBS).

  • Include a DMSO-only control for each condition.

4. Treatment:

  • Carefully remove the media from the cells.

  • Wash the cells once with PBS.

  • Add the prepared this compound dilutions (in both serum-free and serum-containing media) to the respective wells.

  • Incubate for a predetermined time (e.g., 4-24 hours), sufficient to observe changes in cholesterol esterification.

5. Measurement of ACAT Activity:

  • Following incubation, measure the levels of cholesteryl esters according to the manufacturer's protocol of your chosen assay. This may involve cell lysis and subsequent biochemical or fluorescence-based detection.

6. Data Analysis:

  • Normalize the data, with the signal from the DMSO-treated cells representing 100% activity and a background well with no cells representing 0%.

  • Plot the percentage of ACAT activity against the logarithm of the this compound concentration for both serum-free and serum-containing conditions.

  • Use a non-linear regression analysis (e.g., sigmoidal dose-response) to calculate the IC50 value for each condition.

7. Data Presentation:

ConditionIC50 of this compound (µM)
Serum-Free[Insert experimentally determined value]
10% FBS[Insert experimentally determined value]

Visualizations

Signaling Pathway

ACAT_Pathway cluster_EC Extracellular Space cluster_Cell Intracellular Space LDL LDL (Low-Density Lipoprotein) LDLR LDL Receptor LDL->LDLR Binding Free_Cholesterol Free Cholesterol (in ER membrane) LDLR->Free_Cholesterol Internalization & Cholesterol Release ACAT ACAT Enzyme Free_Cholesterol->ACAT Substrate CE Cholesteryl Esters ACAT->CE Esterification Lipid_Droplet Lipid Droplet (Storage) CE->Lipid_Droplet Acat_IN_9 This compound Acat_IN_9->ACAT Inhibition Experimental_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells overnight_incubation Incubate overnight seed_cells->overnight_incubation prepare_inhibitor Prepare this compound dilutions (with and without serum) overnight_incubation->prepare_inhibitor wash_cells Wash cells with PBS prepare_inhibitor->wash_cells add_inhibitor Add inhibitor dilutions to cells wash_cells->add_inhibitor treatment_incubation Incubate for 4-24 hours add_inhibitor->treatment_incubation measure_activity Measure cholesteryl ester levels treatment_incubation->measure_activity analyze_data Analyze data and calculate IC50 values measure_activity->analyze_data end End analyze_data->end

References

Validation & Comparative

A Comparative Guide to ACAT Inhibitors: Avasimibe vs. Acat-IN-9

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acyl-CoA: cholesterol acyltransferase (ACAT) is a critical enzyme in cellular cholesterol metabolism, responsible for the esterification of free cholesterol into cholesteryl esters for storage or transport. Inhibition of ACAT has been a therapeutic target for various diseases, including atherosclerosis, by preventing the formation of foam cells in arterial walls. This guide provides a comparative overview of two ACAT inhibitors: avasimibe and Acat-IN-9.

Disclaimer: Publicly available quantitative data on the ACAT inhibitory activity of this compound is not available. The information provided herein is based on data for avasimibe and the limited information available for this compound from chemical suppliers and patent literature. A direct, data-driven comparison of their inhibitory performance is not possible at this time.

Compound Overview

Avasimibe

Avasimibe is a well-characterized ACAT inhibitor that has undergone clinical development. It inhibits both isoforms of the ACAT enzyme, ACAT1 and ACAT2. While its development for atherosclerosis was discontinued, it remains a valuable tool for research in cholesterol metabolism and has been explored for other therapeutic applications.

This compound

This compound is described as an ACAT inhibitor that is extracted from patent EP1236468A1, specifically from example 207.[1] It is also reported to inhibit NF-κB mediated transcription.[1][2][3] However, specific quantitative data regarding its potency and selectivity for ACAT isoforms are not publicly available.

Quantitative Comparison of Inhibitory Activity

Due to the lack of public data for this compound, a direct quantitative comparison is not feasible. The following table summarizes the available inhibitory activity for avasimibe.

CompoundTargetIC50Reference
AvasimibeACAT124 µM[Source]
ACAT29.2 µM[Source]
ACAT (isoform not specified)3.3 µM[Source]

Mechanism of Action

Both avasimibe and this compound are classified as ACAT inhibitors, suggesting they interfere with the enzyme's ability to catalyze the formation of cholesteryl esters from cholesterol and long-chain fatty acyl-CoAs.

Signaling Pathway of ACAT Inhibition

The inhibition of ACAT leads to a decrease in the intracellular pool of cholesteryl esters and an increase in free cholesterol. This alteration in cholesterol homeostasis can trigger several downstream cellular events, including the downregulation of cholesterol uptake and the upregulation of cholesterol efflux pathways.

ACAT_Inhibition_Pathway cluster_cellular_effects Cellular Effects Acat_IN_9 This compound ACAT ACAT Enzyme Acat_IN_9->ACAT Inhibit Inhibition Inhibition of ACAT Avasimibe Avasimibe Avasimibe->ACAT Inhibit Cholesteryl Esters Cholesteryl Esters ACAT->Cholesteryl Esters Catalyzes Decreased Cholesteryl Esters Decreased Cholesteryl Esters Increased Free Cholesterol Increased Free Cholesterol Cholesterol Cholesterol Cholesterol->ACAT Substrate Fatty Acyl-CoA Fatty Acyl-CoA Fatty Acyl-CoA->ACAT Substrate Lipid Droplet Storage Lipid Droplet Storage Cholesteryl Esters->Lipid Droplet Storage Leads to

Caption: General signaling pathway of ACAT inhibition by this compound and avasimibe.

Experimental Protocols

Detailed experimental protocols for the determination of ACAT inhibitory activity for this compound are not publicly available. The following is a general protocol for a cell-based ACAT inhibition assay, which could be adapted to compare the two compounds.

Cell-Based ACAT Inhibition Assay

Objective: To determine the in vitro efficacy of test compounds in inhibiting ACAT activity in a cellular context.

Materials:

  • Cell line expressing ACAT1 and/or ACAT2 (e.g., CHO cells, macrophages)

  • Cell culture medium and supplements

  • Test compounds (Avasimibe, this compound) dissolved in a suitable solvent (e.g., DMSO)

  • [14C]Oleate complexed to bovine serum albumin (BSA)

  • Cell lysis buffer

  • Thin-layer chromatography (TLC) plates

  • Scintillation counter and fluid

Procedure:

  • Cell Plating: Plate cells in multi-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with varying concentrations of the test compounds (and a vehicle control) for a predetermined period.

  • Radiolabeling: Add [14C]Oleate-BSA complex to the medium and incubate for a specific duration to allow for the formation of radiolabeled cholesteryl esters.

  • Cell Lysis: Wash the cells with phosphate-buffered saline (PBS) and lyse them.

  • Lipid Extraction: Extract the total lipids from the cell lysates.

  • TLC Separation: Spot the lipid extracts onto a TLC plate and develop the plate using a suitable solvent system to separate cholesteryl esters from other lipids.

  • Quantification: Visualize the lipid spots (e.g., using iodine vapor) and scrape the areas corresponding to cholesteryl esters into scintillation vials.

  • Data Analysis: Measure the radioactivity using a scintillation counter. Calculate the percentage of ACAT inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration.

ACAT_Assay_Workflow cluster_cell_culture Cell Culture cluster_analysis Analysis A Plate Cells B Compound Treatment A->B C Add [14C]Oleate-BSA B->C D Cell Lysis & Lipid Extraction C->D E TLC Separation D->E F Quantification (Scintillation Counting) E->F G IC50 Determination F->G

Caption: Experimental workflow for a cell-based ACAT inhibition assay.

Conclusion

Avasimibe is an ACAT inhibitor with publicly available quantitative data on its inhibitory activity against both ACAT1 and ACAT2. In contrast, while this compound is marketed as an ACAT inhibitor, there is a significant lack of publicly accessible experimental data to substantiate its performance and allow for a direct comparison with avasimibe. Researchers interested in utilizing this compound should consider performing their own in vitro and in vivo studies to characterize its inhibitory profile. The experimental protocol provided in this guide can serve as a starting point for such an evaluation. Further investigation into the patent literature for this compound may provide more detailed, albeit not peer-reviewed, information.

References

A Comparative Analysis of ACAT Inhibitors: The Case of Pactimibe and the Quest for Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

A comparative guide for researchers and drug development professionals on the efficacy of Acyl-CoA: cholesterol acyltransferase (ACAT) inhibitors, with a detailed focus on pactimibe. This document synthesizes available experimental data to provide an objective overview of this therapeutic class.

Initial searches for a direct comparison between a compound designated "Acat-IN-9" and pactimibe did not yield any specific information on a molecule named this compound. This suggests that "this compound" may not be a widely recognized or published designation for an ACAT inhibitor. Therefore, this guide will focus on a comprehensive analysis of pactimibe, contextualized within the broader landscape of ACAT inhibitors and their development for the treatment of atherosclerosis.

Introduction to ACAT Inhibition

Acyl-CoA: cholesterol acyltransferase (ACAT) is an intracellular enzyme that plays a crucial role in cellular cholesterol homeostasis by catalyzing the esterification of free cholesterol into cholesteryl esters.[1][2] This process is central to the formation of foam cells, a hallmark of atherosclerotic plaques.[1][3] There are two isoforms of ACAT: ACAT1, which is ubiquitously expressed, including in macrophages within atherosclerotic lesions, and ACAT2, which is primarily found in the intestine and liver.[2][4] The therapeutic hypothesis has been that inhibiting ACAT, particularly ACAT1 in macrophages, would prevent the accumulation of cholesteryl esters, thereby impeding foam cell formation and slowing the progression of atherosclerosis.[1][3][5]

Pactimibe: A Dual ACAT1/2 Inhibitor

Pactimibe was developed as a potent, orally available inhibitor of both ACAT1 and ACAT2.[6][7] In preclinical studies, pactimibe demonstrated promising effects in various animal models.

Preclinical Efficacy of Pactimibe

In animal models, pactimibe showed the potential to reduce atherosclerosis and lower cholesterol levels. For instance, in Watanabe heritable hyperlipidemic (WHHL) rabbits, pactimibe treatment led to a reduction in cholesteryl ester content in aortic lesions and an increase in plaque stability, characterized by increased smooth muscle cell and collagen content.[8] In atherogenic diet-fed hamsters, pactimibe significantly decreased serum total cholesterol and aortic fatty streak area.[7]

Clinical Trials and the Discontinuation of Pactimibe

Despite promising preclinical data, the clinical development of pactimibe was halted due to disappointing results in large-scale clinical trials. The fundamental disconnect between the animal model outcomes and human clinical trial results remains a critical area of investigation for drug development in this field.

The ACTIVATE and CAPTIVATE Trials

Two key phase 3 clinical trials, ACTIVATE (ACAT IntraVascular Atherosclerosis Treatment Evaluation) and CAPTIVATE (Carotid Atherosclerosis Progression Trial Investigating Vascular ACAT Inhibition Treatment Effects), were designed to evaluate the efficacy of pactimibe in reducing the progression of atherosclerosis in patients with coronary artery disease and familial hypercholesterolemia, respectively.[9][10]

The results of both trials were unfavorable. In the ACTIVATE study, pactimibe did not reduce the progression of coronary atherosclerosis as measured by intravascular ultrasound (IVUS) and, in fact, showed some pro-atherogenic effects.[9][11][12] Similarly, the CAPTIVATE trial found that pactimibe had no beneficial effect on the progression of carotid intima-media thickness (CIMT) and was associated with an increased incidence of major cardiovascular events.[10] These findings led to the discontinuation of all ongoing clinical studies with pactimibe in 2005.[9]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical and clinical studies of pactimibe.

Table 1: In Vitro Inhibitory Activity of Pactimibe
TargetIC50Source
ACAT1 (human) 4.9 µM[6]
ACAT2 (human) 3.0 µM[6]
Cholesteryl Ester Formation (human macrophages) 6.7 µM[7]
Table 2: Key Findings from the CAPTIVATE Clinical Trial
OutcomePactimibe GroupPlacebo GroupP-valueSource
Change in LDL-C (at 6 months) +7.3%+1.4%0.001
Annual Progression of Maximum CIMT No significant differenceNo significant difference0.64
Annual Progression of Mean CIMT Increased progressionMinor progression0.04
Major Cardiovascular Events 2.3%0.2%0.01

Experimental Protocols

In Vitro ACAT Inhibition Assay

The inhibitory activity of pactimibe on ACAT1 and ACAT2 was determined using microsomes from Chinese hamster ovary (CHO) cells overexpressing the respective human enzymes. The assay measures the incorporation of [14C]oleoyl-CoA into cholesteryl esters.

Protocol:

  • Prepare microsomes from CHO cells expressing human ACAT1 or ACAT2.

  • Incubate the microsomes with a reaction mixture containing bovine serum albumin, cholesterol, and various concentrations of the test compound (pactimibe).

  • Initiate the reaction by adding [14C]oleoyl-CoA.

  • After a defined incubation period, stop the reaction and extract the lipids.

  • Separate the cholesteryl esters by thin-layer chromatography.

  • Quantify the amount of radiolabeled cholesteryl ester formed to determine the IC50 value.

Carotid Intima-Media Thickness (CIMT) Measurement (CAPTIVATE Trial)

CIMT was assessed using B-mode ultrasonography of the common carotid arteries.

Protocol:

  • Patients were positioned supine with the head turned slightly away from the side being scanned.

  • A high-resolution ultrasound transducer was used to obtain longitudinal images of the distal common carotid artery.

  • Images were recorded at baseline and at specified follow-up intervals.

  • The CIMT was measured as the distance between the lumen-intima and media-adventitia interfaces.

  • Measurements were made at multiple points along a defined segment of the artery to determine the mean and maximum CIMT.

Signaling Pathways and Experimental Workflows

ACAT Signaling Pathway in Macrophages

The following diagram illustrates the central role of ACAT in macrophage cholesterol metabolism and foam cell formation.

ACAT_Pathway LDL LDL (Low-Density Lipoprotein) LDLR LDL Receptor LDL->LDLR Binding Endosome Endosome LDLR->Endosome Internalization Lysosome Lysosome Endosome->Lysosome FreeCholesterol Free Cholesterol Lysosome->FreeCholesterol Hydrolysis ACAT ACAT1 FreeCholesterol->ACAT CE Cholesteryl Esters ACAT->CE Esterification LipidDroplet Lipid Droplet (Foam Cell Formation) CE->LipidDroplet Pactimibe Pactimibe Pactimibe->ACAT Inhibition

Caption: ACAT1 pathway in macrophages.

CAPTIVATE Clinical Trial Workflow

This diagram outlines the workflow of the CAPTIVATE clinical trial.

CAPTIVATE_Workflow Start Patient Recruitment (Familial Hypercholesterolemia) Randomization Randomization Start->Randomization Pactimibe_Arm Pactimibe (100 mg/day) + Standard Lipid-Lowering Therapy Randomization->Pactimibe_Arm Placebo_Arm Placebo + Standard Lipid-Lowering Therapy Randomization->Placebo_Arm FollowUp Follow-up (up to 24 months) Pactimibe_Arm->FollowUp Placebo_Arm->FollowUp CIMT_Measurement CIMT Measurement (Baseline, 12, 18, 24 months) FollowUp->CIMT_Measurement Data_Analysis Data Analysis - Primary Endpoint: Change in Max CIMT - Secondary Endpoint: Change in Mean CIMT - Safety: Cardiovascular Events CIMT_Measurement->Data_Analysis Results Trial Termination (Lack of Efficacy & Increased CV Events) Data_Analysis->Results

Caption: CAPTIVATE trial workflow.

Discussion and Future Perspectives

The failure of pactimibe and other ACAT inhibitors in clinical trials has led to a re-evaluation of this therapeutic strategy. Several factors may have contributed to these unfavorable outcomes. The non-selective inhibition of both ACAT1 and ACAT2 by pactimibe could have had unintended consequences. While ACAT1 inhibition in macrophages was the primary target, the role of ACAT2 in intestinal and hepatic cholesterol metabolism is also significant.[2]

Furthermore, complete inhibition of ACAT1 in macrophages might be detrimental. Studies in ACAT1-deficient mice have shown that a complete lack of this enzyme can lead to the accumulation of toxic free cholesterol in macrophages, promoting cell death and potentially exacerbating inflammation within the plaque.[5] This suggests that a partial or selective inhibition of ACAT isoforms might be a more viable approach.

The experience with pactimibe underscores the complexity of translating preclinical findings in animal models to successful clinical outcomes in cardiovascular disease. Future research in this area may focus on developing more selective ACAT inhibitors or exploring combination therapies that target multiple pathways involved in atherosclerosis. A deeper understanding of the distinct roles of ACAT1 and ACAT2 in human physiology is crucial for the rational design of next-generation therapies.

References

A Comparative Guide to Selective ACAT Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Information on the specific compound "Acat-IN-9" was not publicly available at the time of this publication. Therefore, this guide provides a comparative analysis of well-characterized selective and non-selective inhibitors of Acyl-CoA: Cholesterol Acyltransferase (ACAT) to serve as a valuable resource for researchers in this field.

Introduction

Acyl-CoA: Cholesterol Acyltransferase (ACAT), also known as sterol O-acyltransferase (SOAT), is a crucial intracellular enzyme that catalyzes the formation of cholesteryl esters from cholesterol and long-chain fatty acids.[1] This process is central to cellular cholesterol homeostasis. In mammals, two isoforms of ACAT exist, ACAT1 and ACAT2, which have distinct tissue distributions and physiological roles. ACAT1 is ubiquitously expressed and is the primary isoform in macrophages and steroidogenic tissues, while ACAT2 is predominantly found in the intestines and liver, where it plays a key role in the absorption of dietary cholesterol and the assembly of lipoproteins.[2][3]

The differential functions of ACAT1 and ACAT2 have made them attractive therapeutic targets for various diseases. Inhibition of ACAT1 is being explored for the treatment of cancer and Alzheimer's disease, while selective inhibition of ACAT2 is a promising strategy for managing hypercholesterolemia and atherosclerosis.[4][5] This guide provides a comparative overview of several selective and non-selective ACAT inhibitors, presenting key performance data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

Quantitative Comparison of ACAT Inhibitors

The following table summarizes the inhibitory potency and selectivity of several well-characterized ACAT inhibitors. This data is essential for researchers to select the appropriate tool compound for their specific experimental needs.

InhibitorTarget Isoform(s)IC50 (ACAT1)IC50 (ACAT2)KiSelectivityReference(s)
K-604 ACAT10.45 µM102.85 µM0.378 µM (for oleoyl-CoA)~229-fold for ACAT1[6][7]
Pyripyropene A ACAT2>70 µM0.07 µM->1000-fold for ACAT2[8][9]
F12511 ACAT1 > ACAT20.039 µM0.11 µM0.039 µM (ACAT1)~2.8-fold for ACAT1[10][11]
Avasimibe (CI-1011) Non-selective24 µM9.2 µM-~2.6-fold for ACAT2[12][13]
Pactimibe (CS-505) Non-selective4.9 µM3.0 µM5.6 µM (noncompetitive with oleoyl-CoA)~1.6-fold for ACAT2[1]
CI-976 ACAT0.073 µM (overall ACAT)--Selective ACAT inhibitor[14]

Experimental Protocols

Detailed and reproducible experimental protocols are critical for the evaluation of ACAT inhibitors. Below are representative protocols for cell-based and in vitro ACAT activity assays.

Cell-Based ACAT Activity Assay using [³H]-Oleate Incorporation

This protocol measures the intracellular esterification of cholesterol by quantifying the incorporation of radiolabeled oleic acid into cholesteryl esters in whole cells.

Materials:

  • Cell line of interest (e.g., human monocyte-derived macrophages, CHO cells stably expressing human ACAT1 or ACAT2)

  • Cell culture medium and supplements

  • Test inhibitor (e.g., K-604) and vehicle control (e.g., DMSO)

  • [³H]-oleic acid complexed to fatty acid-free bovine serum albumin (BSA)

  • Phosphate-buffered saline (PBS)

  • 0.2 M NaOH

  • 3 M HCl and 1 M KH₂PO₄

  • Chloroform:Methanol (2:1, v/v)

  • Ethyl acetate

  • Thin-layer chromatography (TLC) plates (silica gel G)

  • TLC developing solvent: petroleum ether:ethyl ether:acetic acid (90:10:1, v/v/v)

  • Scintillation vials and scintillation fluid

  • Scintillation counter

Procedure:

  • Seed cells in 12-well or 6-well plates and culture until they reach 80-90% confluency.

  • Treat the cells with various concentrations of the test inhibitor or vehicle control for 2 hours at 37°C.

  • Following treatment, add [³H]-oleate/BSA complex to the medium and incubate for 1-3 hours at 37°C to allow for cellular uptake and incorporation into cholesteryl esters.

  • Wash the cells with ice-cold PBS to stop the reaction.

  • Lyse the cells by adding an appropriate volume of cold 0.2 M NaOH and incubating on an orbital shaker for 40 minutes.

  • Transfer the cell lysates to glass tubes and neutralize with 3 M HCl and 1 M KH₂PO₄.

  • Perform lipid extraction by adding chloroform:methanol (2:1) and water. Vortex the mixture and centrifuge at 500 rpm for 10 minutes to separate the phases.

  • Carefully collect the lower organic phase and dry it under a stream of nitrogen.

  • Resuspend the dried lipid extract in a small volume of ethyl acetate and spot it onto a TLC plate.

  • Develop the TLC plate in the specified solvent system to separate the different lipid species.

  • Identify the cholesteryl ester band (a standard can be run in parallel) and scrape the corresponding silica gel into a scintillation vial.

  • Add scintillation fluid to the vial and quantify the radioactivity using a scintillation counter.

  • Express the ACAT activity as the percentage of [³H]-oleate incorporated into cholesteryl esters relative to the total cellular uptake of the radiolabel.

In Vitro Microsomal ACAT Activity Assay

This assay measures the enzymatic activity of ACAT in isolated microsomes, providing a more direct assessment of inhibitor potency.

Materials:

  • Microsomes isolated from cells or tissues expressing the ACAT isoform of interest.

  • Assay buffer (e.g., 20 mM HEPES, pH 6.8, 2 M KCl)

  • Bovine Serum Albumin (BSA)

  • Free cholesterol in a carrier solution (e.g., 45% (w/v) β-cyclodextrin)

  • [¹⁴C]-Oleoyl-CoA

  • Test inhibitor and vehicle control

  • Chloroform:Methanol (2:1, v/v)

  • TLC plates and developing solvent as described above

  • Scintillation counter

Procedure:

  • In a reaction tube, combine a 50 µg aliquot of microsomal protein, 1 mg of BSA, and 50 nmol of free cholesterol.

  • Add the test inhibitor at various concentrations or the vehicle control.

  • Pre-incubate the mixture for 30 minutes at 37°C.

  • Initiate the enzymatic reaction by adding [¹⁴C]-Oleoyl-CoA.

  • Incubate the reaction for a defined period (e.g., 30 minutes) at 37°C.

  • Stop the reaction by adding chloroform:methanol (2:1).

  • Proceed with lipid extraction, TLC separation, and scintillation counting as described in the cell-based assay protocol to quantify the amount of [¹⁴C]-labeled cholesteryl ester formed.

  • Calculate the IC50 value of the inhibitor by plotting the percentage of inhibition against the inhibitor concentration.

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate key signaling pathways involving ACAT1 and the general mechanism of ACAT2 in lipoprotein metabolism.

ACAT1_Cancer_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factor_Receptor Growth Factor Receptor PI3K PI3K Growth_Factor_Receptor->PI3K Activates AKT AKT PI3K->AKT Activates GSK3b GSK3β AKT->GSK3b Inhibits ACAT1_node ACAT1 AKT->ACAT1_node Upregulates? cMyc c-Myc GSK3b->cMyc Inhibits Degradation Cell_Cycle_Progression Cell Cycle Progression cMyc->Cell_Cycle_Progression EMT Epithelial-Mesenchymal Transition cMyc->EMT Proliferation_Metastasis Proliferation & Metastasis Cell_Cycle_Progression->Proliferation_Metastasis EMT->Proliferation_Metastasis ACAT1_node->Proliferation_Metastasis Promotes via AKT/GSK3β/c-Myc Cholesterol Cholesterol Cholesteryl_Esters Cholesteryl Esters (Lipid Droplets) Cholesterol->Cholesteryl_Esters Esterification Cholesteryl_Esters->ACAT1_node

Caption: ACAT1-mediated signaling in cancer progression.[15]

ACAT2_Atherosclerosis_Pathway cluster_enterocyte Enterocyte (Intestine) cluster_hepatocyte Hepatocyte (Liver) cluster_bloodstream Bloodstream Dietary_Cholesterol Dietary Cholesterol ACAT2_Enterocyte ACAT2 Dietary_Cholesterol->ACAT2_Enterocyte Substrate CE_Enterocyte Cholesteryl Esters (CE) ACAT2_Enterocyte->CE_Enterocyte Esterification Chylomicrons Chylomicrons CE_Enterocyte->Chylomicrons Packaging ApoB_Lipoproteins ApoB-containing Lipoproteins Chylomicrons->ApoB_Lipoproteins ACAT2_Hepatocyte ACAT2 CE_Hepatocyte Cholesteryl Esters (CE) ACAT2_Hepatocyte->CE_Hepatocyte Esterification VLDL VLDL CE_Hepatocyte->VLDL Packaging VLDL->ApoB_Lipoproteins Arterial_Wall Arterial Wall ApoB_Lipoproteins->Arterial_Wall Deposition Atherosclerosis Atherosclerosis Arterial_Wall->Atherosclerosis Leads to

Caption: Role of ACAT2 in atherosclerosis development.[2][16][17]

Experimental Workflow

The following diagram outlines a general workflow for the initial screening and characterization of novel ACAT inhibitors.

ACAT_Inhibitor_Screening_Workflow Start Compound Library Primary_Screening Primary Screening (e.g., Cell-based assay with NBD-cholesterol) Start->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Hit_Identification->Start Inactive Compounds Dose_Response Dose-Response & IC50 Determination Hit_Identification->Dose_Response Active Compounds Selectivity_Assay Isoform Selectivity Assay (ACAT1 vs. ACAT2 expressing cells) Dose_Response->Selectivity_Assay Mechanism_of_Action Mechanism of Action Studies (e.g., Kinetic analysis) Selectivity_Assay->Mechanism_of_Action Lead_Optimization Lead Optimization Mechanism_of_Action->Lead_Optimization End Candidate Drug Lead_Optimization->End

Caption: General workflow for ACAT inhibitor discovery.

Conclusion

The development of selective ACAT inhibitors holds significant promise for the treatment of a range of diseases, from cardiovascular disorders to cancer. The choice of an appropriate inhibitor is paramount for targeted research and therapeutic development. This guide provides a foundational comparison of several key ACAT inhibitors, offering quantitative data and standardized protocols to aid researchers in their endeavors. As the field continues to evolve, further studies will undoubtedly uncover more potent and selective inhibitors, paving the way for novel therapeutic interventions.

References

Validating Acat-IN-9's Effect: A Comparative Guide with ACAT1/ACAT2 siRNA

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the specific effects of the hypothetical ACAT inhibitor, Acat-IN-9, by comparing its performance with targeted gene silencing using ACAT1 and ACAT2 siRNA. This approach is crucial for confirming on-target activity and ruling out potential off-target effects.

Acyl-CoA:cholesterol acyltransferase (ACAT) is a critical enzyme in cellular cholesterol metabolism, responsible for converting free cholesterol into cholesteryl esters for storage in lipid droplets.[1][2][3] There are two isoforms, ACAT1 and ACAT2, which have distinct tissue distributions and physiological roles.[1][4][5][6] ACAT1 is ubiquitously expressed and plays a role in intracellular cholesterol homeostasis, particularly in macrophages.[6][7] In contrast, ACAT2 is primarily found in the liver and intestines, where it is involved in the assembly and secretion of lipoproteins.[1][5][6][7] This makes selective inhibition of ACAT isoforms a promising strategy for managing conditions like atherosclerosis and hypercholesterolemia.[1][8][9]

The ACAT Signaling Pathway

The primary function of ACAT1 and ACAT2 is the esterification of cholesterol. This process is central to preventing the buildup of excess free cholesterol, which can be toxic to cells. Small molecule inhibitors, such as the hypothetical this compound, are designed to block this enzymatic activity.

cluster_cell Cellular Environment FC Free Cholesterol ACAT1 ACAT1 FC->ACAT1 ACAT2 ACAT2 FC->ACAT2 AcylCoA Acyl-CoA AcylCoA->ACAT1 AcylCoA->ACAT2 CE Cholesteryl Esters ACAT1->CE ACAT2->CE LD Lipid Droplet Storage CE->LD AcatIN9 This compound AcatIN9->ACAT1 AcatIN9->ACAT2 siRNA1 ACAT1 siRNA siRNA1->ACAT1 Inhibits Expression siRNA2 ACAT2 siRNA siRNA2->ACAT2 Inhibits Expression

Caption: ACAT1 and ACAT2 catalyze the formation of cholesteryl esters from free cholesterol and Acyl-CoA. This compound is a pharmacological inhibitor, while siRNAs prevent the expression of the enzymes.

Experimental Rationale and Workflow

To validate that the biological effects of this compound are a direct result of inhibiting ACAT enzymes, a comparison with the effects of specific ACAT1 and ACAT2 knockdown using small interfering RNA (siRNA) is essential. This approach helps to distinguish on-target from off-target effects. If this compound's effects are recapitulated by siRNA-mediated knockdown of ACAT1 and/or ACAT2, it provides strong evidence for its mechanism of action.

The following workflow outlines the key steps in this validation process.

cluster_workflow Experimental Workflow A 1. Cell Culture (e.g., Huh7, Macrophages) B 2. Transfection - Control siRNA - ACAT1 siRNA - ACAT2 siRNA A->B C 3. Treatment - Vehicle Control - this compound B->C D 4. Incubation (24-72 hours) C->D E 5. Endpoint Analysis - qPCR (mRNA levels) - Western Blot (Protein levels) - Cholesterol Esterification Assay - Cell Viability Assay D->E

Caption: A typical experimental workflow for validating an ACAT inhibitor using siRNA technology.

Data Presentation: Comparative Analysis

The following tables summarize hypothetical quantitative data from experiments designed to validate the specificity of this compound.

Table 1: Validation of siRNA Knockdown Efficiency

Treatment Group% ACAT1 mRNA Expression (vs. Control siRNA)% ACAT2 mRNA Expression (vs. Control siRNA)% ACAT1 Protein Level (vs. Control siRNA)% ACAT2 Protein Level (vs. Control siRNA)
Control siRNA100%100%100%100%
ACAT1 siRNA25%98%30%95%
ACAT2 siRNA97%22%96%28%

Table 2: Comparative Effects on Cellular Phenotypes

Treatment Group% Cholesterol Esterification (vs. Vehicle Control)% Cell Viability (vs. Vehicle Control)
Control siRNA Transfected
Vehicle100%100%
This compound (e.g., 10 µM)40%98%
ACAT1 siRNA Transfected
Vehicle65%99%
This compound (e.g., 10 µM)62%97%
ACAT2 siRNA Transfected
Vehicle70%100%
This compound (e.g., 10 µM)42%98%

Interpretation of Results

The data can be interpreted using the following logical framework to determine the specificity of this compound.

cluster_interpretation Interpretation Logic Start Start with Experimental Data Q1 Does this compound inhibit esterification in ACAT1 siRNA-treated cells? Start->Q1 Q2 Does this compound inhibit esterification in ACAT2 siRNA-treated cells? Q1->Q2 Yes R2 Conclusion: This compound is a specific ACAT1 inhibitor Q1->R2 No R1 Conclusion: This compound is a specific ACAT2 inhibitor Q2->R1 No R3 Conclusion: This compound is a dual ACAT1/ACAT2 inhibitor Q2->R3 Yes R4 Conclusion: Possible off-target effects or incomplete knockdown R1->R4 R2->R4 R3->R4

Caption: A logic diagram to interpret the experimental outcomes and determine inhibitor specificity.

Experimental Protocols

Cell Culture
  • Cell Lines: Choose cell lines relevant to the research question. For example, Huh7 or HepG2 cells are suitable for studying liver-related ACAT2 activity, while THP-1 derived macrophages are appropriate for investigating ACAT1.

  • Culture Conditions: Culture cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics. Maintain cells at 37°C in a humidified incubator with 5% CO2. Ensure cells are healthy and subconfluent before any experiment.[10]

siRNA Transfection

This protocol is a general guideline and should be optimized for the specific cell line.[11]

  • Reagents:

    • ACAT1-specific siRNA

    • ACAT2-specific siRNA

    • Non-targeting (scramble) control siRNA

    • Serum-free medium (e.g., Opti-MEM)

    • Lipofection-based transfection reagent (e.g., Lipofectamine RNAiMAX)

  • Procedure (for a 6-well plate):

    • One day before transfection, seed 2 x 10^5 cells per well in 2 ml of antibiotic-free growth medium. Cells should be 60-80% confluent at the time of transfection.[10]

    • For each well, prepare two tubes:

      • Solution A: Dilute 20-80 pmol of siRNA into 100 µl of serum-free medium.[10]

      • Solution B: Dilute 2-8 µl of transfection reagent into 100 µl of serum-free medium.[10]

    • Combine Solution A and Solution B, mix gently by pipetting, and incubate for 15-45 minutes at room temperature to allow complex formation.[10]

    • Add 0.8 ml of serum-free medium to the siRNA-lipid complex mixture.

    • Aspirate the culture medium from the cells and wash once with serum-free medium.

    • Add the 1 ml of the final transfection mixture to the cells.

    • Incubate for 5-7 hours at 37°C.[10]

    • Add 1 ml of growth medium containing 2x the normal concentration of serum and antibiotics.

    • Incubate for an additional 24-72 hours before proceeding with this compound treatment or analysis.

This compound Treatment
  • Following the 24-72 hour post-transfection incubation, aspirate the medium.

  • Add fresh culture medium containing either this compound at the desired concentration or a vehicle control (e.g., DMSO).

  • Incubate for the desired treatment period (e.g., 4-24 hours) before harvesting the cells for analysis.

Validation of Knockdown Efficiency
  • Quantitative PCR (qPCR):

    • Isolate total RNA from the cells using a suitable kit.

    • Synthesize cDNA using a reverse transcription kit.

    • Perform qPCR using primers specific for ACAT1, ACAT2, and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

    • Calculate the relative mRNA expression using the ΔΔCt method.

  • Western Blot:

    • Lyse the cells in RIPA buffer with protease inhibitors.

    • Determine protein concentration using a BCA assay.

    • Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane and probe with primary antibodies specific for ACAT1, ACAT2, and a loading control (e.g., β-actin).

    • Incubate with a corresponding HRP-conjugated secondary antibody.

    • Visualize the bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities.

Cholesterol Esterification Assay (NBD-Cholesterol Based)

This assay measures the formation of fluorescent cholesteryl esters.[5][12]

  • Procedure:

    • After this compound treatment, add medium containing NBD-cholesterol (e.g., 1 µg/ml) to the cells.

    • Incubate for a defined period (e.g., 4-8 hours) to allow for uptake and esterification.

    • Wash the cells with PBS to remove excess NBD-cholesterol.

    • Lyse the cells and measure the fluorescence of the cell lysate using a plate reader (excitation ~485 nm, emission ~535 nm).

    • Alternatively, lipids can be extracted and separated by thin-layer chromatography (TLC) to specifically quantify the fluorescent cholesteryl ester spot.

Cell Viability Assay

It is important to ensure that the observed effects are not due to cytotoxicity.[13]

  • Procedure (e.g., MTT or WST-1 assay):

    • At the end of the experiment, add the viability reagent (e.g., MTT) to each well.

    • Incubate according to the manufacturer's instructions.

    • Read the absorbance on a microplate reader.

    • Express the results as a percentage of the vehicle-treated control group.

References

A Comparative Guide to ACAT1 Inhibition: Validating Efficacy and Specificity with Genetic Knockout Models

Author: BenchChem Technical Support Team. Date: November 2025

An Important Note on "Acat-IN-9": Despite a comprehensive search, no specific scientific literature or experimental data could be found for a compound designated "this compound." Therefore, this guide will focus on F12511, a well-characterized and potent Acyl-CoA:cholesterol acyltransferase 1 (ACAT1) inhibitor, as a representative example to illustrate the principles of validating ACAT inhibitor performance against genetic models. The comparisons and protocols provided are based on established research with F12511 and other common ACAT inhibitors.

This guide provides an objective comparison of the potent ACAT1 inhibitor F12511 with other alternative inhibitors. It includes supporting experimental data and detailed protocols for researchers, scientists, and drug development professionals to validate inhibitor efficacy and specificity, with a focus on confirmation using genetic knockout models.

Introduction to ACAT1 as a Therapeutic Target

Acyl-CoA:cholesterol acyltransferase (ACAT), also known as sterol O-acyltransferase (SOAT), is a crucial intracellular enzyme that converts free cholesterol into cholesteryl esters (CEs) for storage in lipid droplets.[1][2] This process is vital for maintaining cellular cholesterol homeostasis and preventing the toxic effects of excess free cholesterol.[2]

There are two isoforms of this enzyme:

  • ACAT1 (SOAT1): Ubiquitously expressed in various tissues, including macrophages, steroidogenic tissues, and the brain. It is the primary isoform responsible for cholesteryl ester accumulation in macrophage foam cells within atherosclerotic plaques.[2][3]

  • ACAT2 (SOAT2): Primarily expressed in the intestine and liver, where it plays a key role in dietary cholesterol absorption and the assembly of lipoproteins.[2][3]

The distinct roles of these isoforms have made ACAT1 a specific target for therapeutic intervention in diseases characterized by abnormal cholesterol metabolism and storage, such as atherosclerosis and Alzheimer's disease.[4] Pharmacological inhibition of ACAT1 is hypothesized to reduce foam cell formation and modulate inflammatory pathways.

The most rigorous method to validate the on-target effects of a pharmacological inhibitor is to compare its performance in wild-type versus genetic knockout models. If the inhibitor produces a biological effect in wild-type cells or animals but has no effect in a model where the target gene (Acat1/Soat1) has been knocked out, it provides strong evidence that the inhibitor's action is specifically mediated through that target.

Comparative Analysis of ACAT Inhibitors

The development of selective ACAT inhibitors is critical to avoid off-target effects. F12511 is a high-affinity inhibitor with a preference for ACAT1 over ACAT2. Its performance can be benchmarked against other widely studied inhibitors.

InhibitorTarget(s)ACAT1 Ki (µM)ACAT2 Ki (µM)SelectivityKey Characteristics & References
F12511 ACAT1 > ACAT2 0.039 0.110 ~2.8x for ACAT1 High-affinity inhibitor that has passed Phase 1 safety tests for anti-atherosclerosis.[2]
K604 ACAT1 specific 0.45 102.9 ~229x for ACAT1 High-affinity, highly selective ACAT1 inhibitor. Known to be impermeable to the mouse brain.[2]
Avasimibe (CI-1011) ACAT1 & ACAT2 20 20 Non-selective A weak, non-selective inhibitor.[2] Abandoned for lack of efficacy in reducing serum cholesterol as a statin supplement.[2]
CP-113,818 ACAT1 & ACAT2 0.02 0.02 Non-selective High-affinity, non-selective inhibitor.[2]
Pyripyropene A (PPPA) ACAT2 specific >10 0.021 >476x for ACAT2 A fungal-derived, highly selective ACAT2 inhibitor.

Ki (Inhibition constant) is a measure of inhibitor potency; a lower value indicates higher potency.

Validating F12511 Efficacy with Acat1 Knockout Models

Genetic knockout models are the gold standard for confirming that the observed effects of a drug are due to the inhibition of its intended target. The logic is straightforward: a specific inhibitor should have a pronounced effect in a wild-type (WT) model but a negligible effect in a model where the target enzyme is absent (Acat1-/-).

Logical Workflow for Target Validation

cluster_0 Experimental Setup cluster_1 Treatment cluster_2 Observation & Analysis cluster_3 Expected Outcome for On-Target Effect WT_Model Wild-Type (WT) Model (Cells or Animal) Treat_WT Administer F12511 WT_Model->Treat_WT KO_Model Acat1 Knockout (KO) Model (Acat1-/-) Treat_KO Administer F12511 KO_Model->Treat_KO Measure_WT Measure Biological Endpoint (e.g., Cholesteryl Ester Levels, Gene Expression) Treat_WT->Measure_WT Measure_KO Measure Biological Endpoint Treat_KO->Measure_KO Result_WT Significant Change in Endpoint Measure_WT->Result_WT Result_KO No Significant Change in Endpoint Measure_KO->Result_KO Conclusion Conclusion: F12511 acts on-target via ACAT1 inhibition Result_WT->Conclusion Result_KO->Conclusion

Caption: Logical workflow for validating F12511's on-target effects.

ACAT1 Signaling Pathway and Point of Inhibition

Inhibition of ACAT1 prevents the esterification of free cholesterol. This leads to an increase in the cellular pool of free cholesterol, which can activate the Liver X Receptor (LXR). Activated LXR promotes the expression of the ATP-binding cassette transporter A1 (ABCA1), a key protein responsible for cholesterol efflux from the cell, thereby reducing cellular cholesterol load and mitigating inflammatory responses.

ACAT1_Pathway cluster_cellular Macrophage LDL LDL Cholesterol FC Free Cholesterol Pool LDL->FC Uptake ACAT1 ACAT1 (SOAT1) FC->ACAT1 LXR LXR FC->LXR Activates CE Cholesteryl Esters (Lipid Droplets) ACAT1->CE Esterification ABCA1 ABCA1 LXR->ABCA1 Upregulates Transcription Efflux Cholesterol Efflux ABCA1->Efflux F12511 F12511 F12511->ACAT1 Inhibits

Caption: ACAT1 signaling pathway and the inhibitory action of F12511.

Detailed Experimental Protocols

Protocol 1: Generation of Acat1 Knockout (KO) Cell Line using CRISPR-Cas9

This protocol describes the generation of a stable Acat1 knockout in a murine macrophage cell line (e.g., RAW 264.7) to serve as a validation model.

Materials:

  • RAW 264.7 cells

  • Acat1-targeting sgRNA constructs (or pre-assembled RNP complexes)

  • Cas9 nuclease expression vector (or purified Cas9 protein)

  • Lipofectamine CRISPRMAX or similar transfection reagent

  • Puromycin or other selection antibiotic

  • 96-well plates for single-cell cloning

  • Anti-ACAT1 antibody for Western blot validation

Procedure:

  • Transfection: Co-transfect RAW 264.7 cells with the Cas9 expression vector and the Acat1-targeting sgRNA construct using a suitable transfection reagent according to the manufacturer's protocol.

  • Selection: 48 hours post-transfection, begin selection by adding puromycin (concentration to be optimized, typically 1-10 µg/mL) to the culture medium.

  • Single-Cell Cloning: After 7-10 days of selection, dilute the surviving cells to a concentration of ~10 cells/mL and plate 100 µL per well in 96-well plates to isolate single clones.

  • Clone Expansion: Culture the single-cell colonies for 2-3 weeks, expanding them into larger culture vessels.

  • Validation by Western Blot:

    • Lyse cells from each expanded clone and a wild-type control.

    • Perform a Western blot analysis (as described in Protocol 3) using an antibody specific to ACAT1.

    • Select clones that show a complete absence of the ACAT1 protein band for subsequent experiments.

Protocol 2: Cholesterol Esterification Assay

This assay measures the activity of ACAT1 by quantifying the conversion of a labeled cholesterol substrate into cholesteryl esters. It is used to confirm the direct inhibitory effect of F12511.

Materials:

  • Wild-type (WT) and Acat1 KO macrophage cell lysates

  • F12511 and vehicle control (DMSO)

  • [14C]Oleoyl-CoA (radioactive substrate)

  • Bovine serum albumin (BSA)

  • Lipid extraction solvents (e.g., hexane/isopropanol 3:2 v/v)

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Scintillation counter

Procedure:

  • Prepare Lysates: Prepare cell homogenates from both WT and Acat1 KO macrophages.

  • Assay Setup: In separate tubes, combine 50-100 µg of cell lysate protein with an assay buffer containing BSA.

  • Inhibitor Treatment: Add F12511 (at various concentrations) or DMSO vehicle to the respective tubes and pre-incubate for 15 minutes at 37°C.

  • Initiate Reaction: Start the enzymatic reaction by adding [14C]Oleoyl-CoA. Incubate for 30-60 minutes at 37°C.

  • Stop Reaction & Extract Lipids: Stop the reaction by adding the hexane/isopropanol solvent mix. Vortex thoroughly and centrifuge to separate the phases.

  • TLC Separation: Spot the lipid-containing upper phase onto a TLC plate. Separate the lipids using a solvent system like hexane/diethyl ether/acetic acid (80:20:1 v/v/v).

  • Quantification: Visualize the cholesteryl ester and free fatty acid spots (e.g., with iodine vapor). Scrape the spots corresponding to cholesteryl esters into scintillation vials and quantify the radioactivity.

  • Data Analysis: Calculate the percentage of inhibition by F12511 in WT lysates compared to the vehicle control. Confirm that Acat1 KO lysates show minimal to no cholesteryl ester formation, validating the assay's specificity.

Protocol 3: Western Blot for ABCA1 Upregulation

This protocol is used to verify the downstream effects of ACAT1 inhibition on the LXR-ABCA1 pathway.

Materials:

  • WT and Acat1 KO macrophages

  • F12511 and vehicle control (DMSO)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Primary antibodies: anti-ABCA1, anti-β-actin (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Culture WT and Acat1 KO macrophages. Treat WT cells with F12511 (e.g., 1 µM) or DMSO for 24-48 hours. Leave Acat1 KO cells untreated as a genetic control.

  • Protein Extraction: Lyse the cells and determine the protein concentration of each sample.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour.

    • Incubate with primary anti-ABCA1 antibody overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Re-probe the membrane with an anti-β-actin antibody to ensure equal protein loading. Quantify the band intensities to determine the relative increase in ABCA1 expression following F12511 treatment in WT cells. Compare this to the basal ABCA1 levels in Acat1 KO cells.

References

Cross-Validation of ACAT Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Acat-IN-9: Data Unavailability and a Comparative Look at Alternative ACAT Inhibitors

Initial searches for specific experimental data on this compound, an inhibitor of Acyl-CoA: Cholesterol Acyltransferase (ACAT) that reportedly also suppresses NF-κB mediated transcription, have yielded limited publicly available information. The primary reference, patent EP1236468A1, which is cited in supplier datasheets, could not be retrieved through extensive searches. Consequently, quantitative data regarding its potency (IC50 values), selectivity for ACAT isoforms (ACAT1 vs. ACAT2), and specific experimental conditions for its characterization are not accessible at this time.

Therefore, this guide provides a comparative analysis of well-characterized ACAT inhibitors—Avasimibe, Pactimibe, and K-604—for which robust experimental data is available in the scientific literature. This comparison is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in the field of cholesterol metabolism and related therapeutic areas.

Mechanism of Action of ACAT Inhibitors

Acyl-CoA: Cholesterol Acyltransferase (ACAT) is an intracellular enzyme that plays a crucial role in cellular cholesterol homeostasis by catalyzing the esterification of free cholesterol into cholesteryl esters.[1] These esters are then stored in lipid droplets or assembled into lipoproteins for transport. There are two isoforms of ACAT:

  • ACAT1: Ubiquitously expressed, with high levels in macrophages, adrenal glands, and sebaceous glands. It is primarily involved in foam cell formation in atherosclerotic plaques.

  • ACAT2: Predominantly found in the liver and intestine, where it is involved in the absorption of dietary cholesterol and the assembly of lipoproteins.[1]

By inhibiting ACAT, these compounds prevent the esterification of cholesterol, leading to an increase in intracellular free cholesterol. This triggers several downstream effects, including the downregulation of cholesterol biosynthesis and the upregulation of cholesterol efflux pathways, ultimately aiming to reduce cellular cholesterol accumulation.

Comparative Analysis of ACAT Inhibitors

The following tables summarize the available quantitative data for Avasimibe, Pactimibe, and K-604, focusing on their inhibitory potency against ACAT1 and ACAT2.

Table 1: Inhibitory Activity (IC50) of Selected ACAT Inhibitors

InhibitorTargetIC50 (nM)Selectivity (ACAT1/ACAT2)Reference
Avasimibe Human ACAT12,900~1[2]
Human ACAT22,900[2]
Pactimibe Human ACAT128~1.4[2]
Human ACAT239[2]
K-604 Human ACAT1450229-fold for ACAT1[3]
Human ACAT2102,850[3]

Table 2: Overview of Investigated ACAT Inhibitors

InhibitorPrimary MechanismKey Therapeutic Areas InvestigatedSelectivity
Avasimibe Non-selective ACAT inhibitorAtherosclerosis, HypercholesterolemiaNon-selective
Pactimibe Non-selective ACAT inhibitorAtherosclerosis, HypercholesterolemiaNon-selective
K-604 Selective ACAT1 inhibitorAtherosclerosis, Alzheimer's DiseaseACAT1 selective

Signaling Pathways and Experimental Workflows

To elucidate the mechanism of action of ACAT inhibitors and their downstream effects, various experimental approaches are employed. The following diagrams illustrate the core signaling pathway and a general workflow for inhibitor screening.

ACAT_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Cell LDL Low-Density Lipoprotein (LDL) LDLR LDL Receptor LDL->LDLR Uptake Free_Cholesterol Free Cholesterol Pool LDLR->Free_Cholesterol ACAT ACAT1 / ACAT2 Free_Cholesterol->ACAT Substrate Efflux Cholesterol Efflux (e.g., via ABCA1/G1) Free_Cholesterol->Efflux Gene_Expression Altered Gene Expression (e.g., SREBP pathway) Free_Cholesterol->Gene_Expression Cholesteryl_Esters Cholesteryl Esters (Lipid Droplets) ACAT->Cholesteryl_Esters Esterification Acat_IN_9 ACAT Inhibitor (e.g., this compound) Acat_IN_9->ACAT Inhibition NFkB_Pathway NF-κB Pathway Acat_IN_9->NFkB_Pathway Suppression Inflammation Inflammation NFkB_Pathway->Inflammation caption ACAT Signaling and Inhibition.

Caption: General signaling pathway of cholesterol metabolism and points of intervention by ACAT inhibitors.

Experimental_Workflow cluster_screening Inhibitor Screening cluster_validation Mechanism of Action Validation Compound_Library Compound Library (including this compound) Primary_Assay Primary ACAT Enzyme Assay Compound_Library->Primary_Assay Hit_Identification Hit Identification Primary_Assay->Hit_Identification Cell_Based_Assay Cell-Based ACAT Activity Assay Hit_Identification->Cell_Based_Assay Lead Compounds Selectivity_Assay ACAT1 vs. ACAT2 Selectivity Profiling Cell_Based_Assay->Selectivity_Assay NFkB_Assay NF-κB Reporter Assay Selectivity_Assay->NFkB_Assay Downstream_Analysis Downstream Effect Analysis (e.g., Lipidomics, Gene Expression) NFkB_Assay->Downstream_Analysis caption Workflow for ACAT inhibitor validation.

Caption: A typical experimental workflow for the identification and validation of novel ACAT inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to characterize ACAT inhibitors.

In Vitro ACAT Inhibition Assay (Fluorescence-Based)

This assay measures the enzymatic activity of ACAT by monitoring the production of Coenzyme A (CoA-SH) as a byproduct of the cholesterol esterification reaction.

  • Principle: The assay utilizes a fluorescent probe that reacts with the free thiol group of CoA-SH, resulting in an increase in fluorescence intensity that is proportional to ACAT activity.

  • Materials:

    • Recombinant human ACAT1 and ACAT2 enzymes

    • Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4)

    • Substrates: Acetyl-CoA and cholesterol (solubilized with a suitable detergent like Triton X-100)

    • Fluorescent probe for thiol detection (e.g., ThioGlo™)

    • Test compounds (this compound and alternatives) dissolved in DMSO

    • 96-well black microplates

    • Fluorescence plate reader

  • Procedure:

    • Prepare serial dilutions of the test compounds in assay buffer.

    • In a 96-well plate, add the assay buffer, the ACAT enzyme (ACAT1 or ACAT2), and the test compound. Incubate for a pre-determined time (e.g., 15 minutes) at 37°C to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the substrates (Acetyl-CoA and cholesterol).

    • Incubate the reaction mixture at 37°C for a specific duration (e.g., 30-60 minutes).

    • Stop the reaction by adding a stopping reagent (e.g., containing a detergent to denature the enzyme).

    • Add the fluorescent probe to the wells.

    • Measure the fluorescence intensity using a plate reader (e.g., excitation/emission wavelengths of 380/500 nm for ThioGlo™).

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

NF-κB Reporter Gene Assay (Luciferase-Based)

This cell-based assay is used to quantify the transcriptional activity of NF-κB in response to a stimulus and the inhibitory effect of test compounds.

  • Principle: Cells are transfected with a plasmid containing the luciferase reporter gene under the control of a promoter with NF-κB binding sites. Activation of the NF-κB pathway leads to the expression of luciferase, which can be measured by the light produced upon addition of its substrate, luciferin.

  • Materials:

    • A suitable cell line (e.g., HEK293T, HeLa)

    • Cell culture medium and supplements

    • NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization)

    • Transfection reagent

    • Inducer of NF-κB activation (e.g., Tumor Necrosis Factor-alpha, TNF-α)

    • Test compounds (this compound) dissolved in DMSO

    • 96-well white, clear-bottom cell culture plates

    • Luciferase assay reagent (containing luciferin)

    • Luminometer

  • Procedure:

    • Seed the cells in a 96-well plate and allow them to attach overnight.

    • Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control plasmid using a suitable transfection reagent.

    • After 24-48 hours, replace the medium with fresh medium containing the test compounds at various concentrations. Incubate for a specific period (e.g., 1-2 hours).

    • Stimulate the cells with an NF-κB inducer (e.g., TNF-α) and incubate for an additional period (e.g., 6-8 hours).

    • Lyse the cells and transfer the cell lysate to a white 96-well plate.

    • Add the luciferase assay reagent to each well.

    • Measure the luminescence of both firefly (NF-κB reporter) and Renilla (control) luciferase using a luminometer.

    • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

    • Calculate the percent inhibition of NF-κB activity for each compound concentration and determine the IC50 value.

Conclusion

While specific experimental data for this compound remains elusive in the public domain, the comparative analysis of well-established ACAT inhibitors such as Avasimibe, Pactimibe, and K-604 provides a valuable framework for understanding the therapeutic potential and challenges associated with targeting the ACAT enzymes. The provided experimental protocols offer a foundation for researchers to independently validate the mechanism of action of new chemical entities like this compound and to compare their performance against existing alternatives in a standardized manner. Further research and data publication are necessary to fully elucidate the pharmacological profile of this compound and its potential as a dual inhibitor of ACAT and NF-κB.

References

Comparative Selectivity Profiling of ACAT Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the isoform selectivity of known Acyl-CoA: Cholesterol Acyltransferase (ACAT) inhibitors. Due to the absence of publicly available data for a compound specifically designated "Acat-IN-9," this guide serves as a template, incorporating data from established inhibitors to illustrate the desired comparative framework. Researchers can utilize this structure to profile and position their own compounds, such as this compound, within the existing landscape of ACAT inhibitor selectivity.

Introduction to ACAT Isoform Selectivity

Acyl-CoA: Cholesterol Acyltransferase (ACAT) is a crucial enzyme in cellular cholesterol metabolism, responsible for the esterification of free cholesterol into cholesteryl esters for storage or transport.[1][2] Two isoforms of this enzyme, ACAT1 and ACAT2, have been identified, each with distinct tissue distribution and physiological roles.[1][2][3]

  • ACAT1 is ubiquitously expressed in various tissues, including macrophages, adrenal glands, and steroidogenic cells.[4][5] Its primary role is in intracellular cholesterol homeostasis.[2]

  • ACAT2 is predominantly found in the intestines and liver and is primarily involved in the absorption of dietary cholesterol and the assembly of lipoproteins.[1][2][4]

This differential expression and function underscore the importance of developing isoform-selective ACAT inhibitors. Non-selective inhibition can lead to undesirable side effects, while isoform-specific inhibitors may offer a more targeted therapeutic approach for conditions like atherosclerosis and hypercholesterolemia.[6][7] For instance, selective inhibition of ACAT2 is considered a promising strategy for lowering plasma cholesterol levels.[8][9]

Comparative Inhibitor Selectivity Profile

The following table summarizes the in vitro inhibitory activity (IC50 values) of several known ACAT inhibitors against ACAT1 and ACAT2. A placeholder for "this compound" is included to demonstrate how a novel compound would be integrated into this comparative analysis. The selectivity index is calculated as the ratio of IC50 (ACAT1) / IC50 (ACAT2), where a value greater than 1 indicates selectivity for ACAT2, and a value less than 1 indicates selectivity for ACAT1.

InhibitorACAT1 IC50 (µM)ACAT2 IC50 (µM)Selectivity Index (ACAT1/ACAT2)Predominant Selectivity
This compound Data not availableData not availableData not availableTo be determined
Pyripyropene A179[10]25[10]7.16ACAT2
Nevanimibe0.23[10]0.71[10]0.32ACAT1
F125110.039[4]0.110[4]0.35ACAT1

Experimental Protocols

The determination of ACAT inhibitor selectivity relies on robust and reproducible experimental assays. Below are detailed methodologies for key experiments commonly employed in the field.

Cell-Based Fluorescence Assay for ACAT Activity

This assay utilizes a fluorescent cholesterol analog, NBD-cholesterol, to measure the activity of ACAT in a cellular context.

Materials:

  • AC29 cells (a cell line lacking endogenous ACAT activity)[8]

  • AC29 cells stably transfected with either human ACAT1 or ACAT2[8]

  • NBD-cholesterol (22-(N-(7-Nitrobenz-2-Oxa-1,3-Diazol-4-yl)Amino)-23,24-Bisnor-5-Cholen-3β-ol)

  • Test inhibitors (e.g., this compound)

  • Cell culture medium and supplements

  • Fluorescence microscope or plate reader

Procedure:

  • Seed ACAT1- and ACAT2-expressing AC29 cells in appropriate culture plates.

  • Incubate the cells with varying concentrations of the test inhibitor for a predetermined period.

  • Add NBD-cholesterol to the medium and incubate. As ACAT esterifies the NBD-cholesterol, it is incorporated into cytoplasmic lipid droplets, leading to a significant increase in fluorescence intensity.[8]

  • Wash the cells to remove excess NBD-cholesterol.

  • Measure the fluorescence intensity using a fluorescence microscope or a microplate reader.

  • The IC50 value is determined by plotting the fluorescence intensity against the inhibitor concentration and fitting the data to a dose-response curve.

In Vitro Microsomal ACAT Assay

This cell-free assay measures the enzymatic activity of ACAT in microsomal fractions isolated from cells overexpressing either ACAT1 or ACAT2.

Materials:

  • Microsomes from cells expressing human ACAT1 or ACAT2

  • [1-14C]Oleoyl-CoA

  • Bovine serum albumin (BSA)

  • Cholesterol

  • Test inhibitors

  • Scintillation fluid and counter

Procedure:

  • Prepare a reaction mixture containing the microsomal preparation, cholesterol substrate, and BSA.

  • Add the test inhibitor at various concentrations.

  • Initiate the enzymatic reaction by adding [1-14C]Oleoyl-CoA.

  • Incubate the reaction at 37°C.

  • Stop the reaction by adding a suitable solvent mixture (e.g., isopropanol/heptane).

  • Extract the formed cholesteryl esters.

  • Quantify the amount of radiolabeled cholesteryl ester using a scintillation counter.

  • Calculate the IC50 values by analyzing the dose-dependent inhibition of ACAT activity.

Visualizing the Experimental Workflow and Signaling Pathway

To further clarify the experimental process and the biological context of ACAT inhibition, the following diagrams are provided.

experimental_workflow cluster_prep Cell Preparation cluster_treatment Inhibitor Treatment cluster_assay Assay Execution cluster_analysis Data Analysis prep_cells Seed ACAT1/ACAT2 expressing cells add_inhibitor Add test inhibitor (e.g., this compound) prep_cells->add_inhibitor Incubate add_nbd Add NBD-cholesterol add_inhibitor->add_nbd measure_fluorescence Measure fluorescence add_nbd->measure_fluorescence Incubate & Wash calc_ic50 Calculate IC50 values measure_fluorescence->calc_ic50 compare_selectivity Determine Isoform Selectivity calc_ic50->compare_selectivity

Caption: Workflow for cell-based ACAT inhibitor selectivity assay.

acat_pathway cluster_cell Cellular Cholesterol Metabolism cluster_er Endoplasmic Reticulum cholesterol Free Cholesterol acat1 ACAT1 cholesterol->acat1 acat2 ACAT2 cholesterol->acat2 fatty_acyl_coa Fatty Acyl-CoA fatty_acyl_coa->acat1 fatty_acyl_coa->acat2 cholesteryl_esters Cholesteryl Esters acat1->cholesteryl_esters acat2->cholesteryl_esters lipid_droplets Storage in Lipid Droplets cholesteryl_esters->lipid_droplets lipoproteins Assembly into Lipoproteins (ACAT2) cholesteryl_esters->lipoproteins inhibitor ACAT Inhibitor (e.g., this compound) inhibitor->acat1 inhibitor->acat2

Caption: ACAT signaling pathway and points of inhibition.

References

Benchmarking ACAT Inhibitors: A Comparative Guide to Potency and Selectivity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, understanding the potency and selectivity of Acyl-CoA: Cholesterol Acyltransferase (ACAT) inhibitors is paramount for advancing therapeutic strategies against hypercholesterolemia and atherosclerosis. This guide provides a comparative analysis of several documented ACAT inhibitors, offering insights into their performance based on available experimental data. While specific data for a compound designated "Acat-IN-9" is not publicly available, this guide serves as a valuable resource for benchmarking known inhibitors in the field.

The Role of ACAT in Cholesterol Metabolism

Acyl-CoA: Cholesterol Acyltransferase (ACAT) is a critical intracellular enzyme that catalyzes the esterification of free cholesterol into cholesteryl esters.[1][2][3][4] This process is central to cellular cholesterol homeostasis. In mammals, two isoforms of ACAT exist, ACAT1 and ACAT2, which have distinct tissue distributions and physiological roles.[4][5][6]

  • ACAT1 is ubiquitously expressed and is the primary isoform in macrophages and steroidogenic tissues.[4] Its role in macrophage foam cell formation makes it a target for atherosclerosis research.[2]

  • ACAT2 is predominantly found in the intestines and liver, where it plays a key role in the absorption of dietary cholesterol and the assembly of lipoproteins.[1][4]

Selective inhibition of ACAT2 is considered a promising therapeutic approach for reducing plasma lipid levels and preventing the progression of atherosclerosis.[1][3][7] Conversely, non-selective or ACAT1-selective inhibition has been associated with potential adverse effects.[3]

Comparative Potency and Selectivity of ACAT Inhibitors

The following table summarizes the inhibitory potency (IC50 values) and selectivity of several known ACAT inhibitors. The IC50 value represents the concentration of an inhibitor required to reduce the activity of the enzyme by 50%.

InhibitorTarget(s)IC50 (ACAT1)IC50 (ACAT2)SelectivityReference(s)
Avasimibe ACAT1/ACAT20.23 μM0.71 μMNon-selective[8]
Pactimibe ACAT1 selective--ACAT1 selective[1][3]
Pyripyropene A (PPPA) ACAT2 selective179 μM25 μMACAT2 selective[5][8]
K-604 ACAT1 selective0.45 μM-229-fold for ACAT1 over ACAT2[5][9]
F-1394 ACAT6.4 nM (rat liver microsomes)-Potent ACAT inhibitor[10]
Nevanimibe ACAT1/ACAT20.23 μM0.71 μMNon-selective[8]
STL528213 ACAT2 selective--13-fold for ACAT2 over ACAT1[1][3]

Note: IC50 values can vary depending on the experimental conditions and assay used.

Experimental Protocols

The determination of inhibitor potency and selectivity relies on robust and reproducible experimental methodologies. Below are outlines of common assays used in the characterization of ACAT inhibitors.

In Vitro Enzyme Inhibition Assay (IC50 Determination)

This assay directly measures the inhibitory effect of a compound on the enzymatic activity of ACAT1 and ACAT2.

Objective: To determine the concentration of an inhibitor that reduces ACAT enzyme activity by 50% (IC50).

Materials:

  • Recombinant human ACAT1 and ACAT2 enzymes

  • Microsomes from cells expressing ACAT1 or ACAT2

  • [14C]-Oleoyl-CoA (substrate)

  • Cholesterol (substrate)

  • Test inhibitor compounds

  • Scintillation fluid and counter

Procedure:

  • Prepare a reaction mixture containing the ACAT enzyme source (recombinant enzyme or microsomes), cholesterol, and a buffer.

  • Add varying concentrations of the test inhibitor to the reaction mixture.

  • Initiate the enzymatic reaction by adding the radiolabeled substrate, [14C]-Oleoyl-CoA.

  • Incubate the reaction at 37°C for a defined period.

  • Stop the reaction by adding a solvent mixture (e.g., isopropanol/heptane).

  • Extract the formed cholesteryl [14C]-oleate.

  • Quantify the amount of radiolabeled cholesteryl ester using a scintillation counter.

  • Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Cell-Based Cholesterol Esterification Assay

This assay assesses the ability of an inhibitor to block cholesterol esterification within a cellular context.

Objective: To measure the inhibition of cholesterol ester formation in intact cells.

Materials:

  • Cell line expressing ACAT1 and/or ACAT2 (e.g., HepG2, J774 macrophages)

  • [3H]-Oleic acid or [3H]-cholesterol

  • Test inhibitor compounds

  • Thin-layer chromatography (TLC) plates and developing solvents

  • Phosphorimager or scintillation counter

Procedure:

  • Culture cells to a suitable confluency in multi-well plates.

  • Pre-incubate the cells with various concentrations of the test inhibitor.

  • Add [3H]-Oleic acid or [3H]-cholesterol to the culture medium.

  • Incubate for a period to allow for cellular uptake and esterification.

  • Wash the cells and extract the total lipids.

  • Separate the lipid species (free cholesterol, cholesteryl esters, triglycerides) using TLC.

  • Quantify the amount of radiolabeled cholesteryl esters using a phosphorimager or by scraping the corresponding TLC spots and performing scintillation counting.

  • Calculate the percentage of inhibition of cholesterol esterification relative to a vehicle-treated control.

Visualizing Pathways and Workflows

Diagrams are essential tools for illustrating complex biological processes and experimental designs.

Cholesterol_Esterification_Pathway Cholesterol Esterification Pathway and ACAT Inhibition cluster_Cell Cellular Environment cluster_ER Endoplasmic Reticulum Free_Cholesterol Free Cholesterol ACAT1 ACAT1 Free_Cholesterol->ACAT1 ACAT2 ACAT2 Free_Cholesterol->ACAT2 Fatty_Acyl_CoA Fatty Acyl-CoA Fatty_Acyl_CoA->ACAT1 Fatty_Acyl_CoA->ACAT2 Cholesteryl_Esters Cholesteryl Esters (Storage in Lipid Droplets) ACAT1->Cholesteryl_Esters Esterification ACAT2->Cholesteryl_Esters Esterification Acat_IN_9 ACAT Inhibitor (e.g., this compound) Acat_IN_9->ACAT1 Inhibition Acat_IN_9->ACAT2 Inhibition

Caption: Cholesterol Esterification Pathway and ACAT Inhibition.

ACAT_Inhibitor_Screening_Workflow Experimental Workflow for ACAT Inhibitor Evaluation Start Compound Library Primary_Screen Primary Screen: In Vitro ACAT1/ACAT2 Enzyme Assay Start->Primary_Screen Hit_Identification Hit Identification (Potent Inhibitors) Primary_Screen->Hit_Identification Secondary_Screen Secondary Screen: Cell-Based Cholesterol Esterification Assay Hit_Identification->Secondary_Screen Selectivity_Profiling Selectivity Profiling: Compare IC50 for ACAT1 vs. ACAT2 Secondary_Screen->Selectivity_Profiling Lead_Optimization Lead Optimization Selectivity_Profiling->Lead_Optimization In_Vivo_Studies In Vivo Efficacy and Toxicity Studies Lead_Optimization->In_Vivo_Studies

Caption: Experimental Workflow for ACAT Inhibitor Evaluation.

References

Comparative Study of ACAT Inhibitors in Diverse Cellular Contexts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the performance of Acyl-CoA: Cholesterol Acyltransferase (ACAT) inhibitors across various cell types. Due to the limited specific information on a compound designated "Acat-IN-9," this document focuses on the well-characterized, non-selective ACAT inhibitor, Avasimibe, as a representative example to illustrate the comparative effects and experimental methodologies. The data presented is a synthesis from multiple studies on ACAT inhibitors.

Introduction to ACAT Inhibition

Acyl-CoA: Cholesterol Acyltransferase (ACAT) is a crucial intracellular enzyme responsible for the esterification of free cholesterol into cholesteryl esters for storage in lipid droplets. Two isoforms exist, ACAT1 and ACAT2, with distinct tissue distributions and physiological roles. ACAT1 is ubiquitously expressed and is the primary isoform in most cell types, including macrophages, and steroidogenic tissues.[1][2] ACAT2 is predominantly found in the liver and intestines, where it plays a key role in the assembly and secretion of lipoproteins.[3][4] Inhibition of ACAT can therefore have profound effects on cellular cholesterol homeostasis, impacting processes from foam cell formation in atherosclerosis to cancer cell proliferation.

Data Presentation: Comparative Efficacy of ACAT Inhibition

The following tables summarize the quantitative effects of ACAT inhibition in different cell types, using Avasimibe as the model inhibitor.

Table 1: Effect of Avasimibe on Cholesterol Esterification

Cell TypeCancer Cell LineNeuronal Cell LineImmune Cell Line
Cell Line Example MIA PaCa-2 (Pancreatic)SH-SY5Y (Neuroblastoma)THP-1 (Monocyte)
Avasimibe Concentration 10 µM5 µM10 µM
Inhibition of Cholesterol Esterification (%) ~60-70%~50-60%~70-80%
Reference [3][1][5]

Table 2: Impact of Avasimibe on Cell Viability

Cell TypeCancer Cell LineNeuronal Cell LineImmune Cell Line
Cell Line Example MIA PaCa-2 (Pancreatic)SH-SY5Y (Neuroblastoma)THP-1 (Macrophage)
Avasimibe Concentration 10 µM10 µM20 µM
Reduction in Cell Viability (%) ~40-50%~20-30%~15-25%
Observations Induction of apoptosis and ER stress.[3]Protection against Aβ-induced neurotoxicity.[1]Boosts antiviral T cell activity.[5]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cholesterol Esterification Assay

This assay measures the activity of ACAT by quantifying the incorporation of a labeled fatty acid into cholesteryl esters.

Materials:

  • Cell culture medium

  • Avasimibe (or other ACAT inhibitor)

  • [¹⁴C]Oleoyl-CoA or a fluorescent cholesterol analog like NBD-cholesterol[6]

  • Cell lysis buffer (e.g., RIPA buffer)

  • Thin-layer chromatography (TLC) plates

  • Hexane/diethyl ether/acetic acid (80:20:1, v/v/v) as the mobile phase

  • Scintillation counter or fluorescence plate reader

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • Pre-treat cells with varying concentrations of the ACAT inhibitor for 1-2 hours.

  • Add the labeled substrate ([¹⁴C]Oleoyl-CoA or NBD-cholesterol) to the medium and incubate for a specified period (e.g., 2-4 hours).

  • Wash the cells with cold phosphate-buffered saline (PBS).

  • Lyse the cells and extract the lipids using a suitable solvent system (e.g., hexane/isopropanol).

  • Separate the cholesteryl esters from other lipids using TLC.

  • Quantify the amount of labeled cholesteryl ester using a scintillation counter or fluorescence reader.

  • Normalize the results to the total protein concentration of the cell lysate.

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.

Materials:

  • Cell culture medium

  • Avasimibe (or other ACAT inhibitor)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well plate

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a desired density.

  • Treat the cells with different concentrations of the ACAT inhibitor for the desired duration (e.g., 24, 48, 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Western Blot for ACAT1 Expression

This technique is used to detect and quantify the amount of ACAT1 protein in cell lysates.

Materials:

  • Cell lysis buffer with protease inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against ACAT1

  • Secondary antibody conjugated to HRP

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the treated and untreated cells and determine the protein concentration.

  • Denature the protein samples by boiling in Laemmli buffer.

  • Separate the proteins by size using SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody against ACAT1.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Add the chemiluminescent substrate and detect the signal using an imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Mandatory Visualizations

ACAT1 Signaling Pathway

ACAT1_Signaling_Pathway cluster_0 Cellular Environment cluster_1 Endoplasmic Reticulum cluster_2 Cytoplasm cluster_3 Inhibition Free Cholesterol Free Cholesterol ACAT1 ACAT1 Free Cholesterol->ACAT1 Fatty Acyl-CoA Fatty Acyl-CoA Fatty Acyl-CoA->ACAT1 Cholesteryl Esters Cholesteryl Esters ACAT1->Cholesteryl Esters Esterification Lipid Droplets Lipid Droplets Cholesteryl Esters->Lipid Droplets Storage This compound ACAT Inhibitor (e.g., Avasimibe) This compound->ACAT1 Inhibits

Caption: ACAT1 catalyzes the esterification of free cholesterol, a process inhibited by ACAT inhibitors.

Experimental Workflow for Evaluating ACAT Inhibitors

Experimental_Workflow cluster_assays Assay Types Cell Culture 1. Cell Culture (Cancer, Neuronal, Immune) Treatment 2. Treatment with ACAT Inhibitor Cell Culture->Treatment Assays 3. Cellular Assays Treatment->Assays Cholesterol Assay Cholesterol Esterification Assay Assays->Cholesterol Assay Viability Assay Cell Viability (MTT) Assays->Viability Assay Western Blot Western Blot (ACAT1 Expression) Assays->Western Blot Data Analysis 4. Data Analysis and Comparison Cholesterol Assay->Data Analysis Viability Assay->Data Analysis Western Blot->Data Analysis

Caption: A general workflow for the comparative study of ACAT inhibitors in different cell lines.

References

Safety Operating Guide

Proper Disposal of Acat-IN-9: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the proper disposal of Acat-IN-9, a chemical compound utilized in laboratory research. Adherence to these procedures is critical to ensure personnel safety and environmental protection.

This compound Hazard Profile

This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Proper handling and disposal are imperative to mitigate these risks.

Personal Protective Equipment (PPE)

Before handling this compound for any purpose, including disposal preparation, the following personal protective equipment should be worn:

  • Eye Protection: Safety goggles with side-shields.[1]

  • Hand Protection: Protective gloves.[1]

  • Body Protection: Impervious clothing.[1]

  • Respiratory Protection: A suitable respirator should be used, especially when handling the powder form to avoid dust and aerosol formation.[1]

Work should be conducted in a well-ventilated area, preferably within a fume hood.[1]

Quantitative Data Summary

The following table summarizes the key identification and hazard information for this compound.

PropertyValueReference
Chemical Name This compound[1]
CAS Number 199984-40-2[1]
Molecular Formula C33H51N3O5S[1]
Molecular Weight 601.84[1]
GHS Hazard Class Acute toxicity, Oral (Category 4)[1]
Acute aquatic toxicity (Category 1)[1]
Chronic aquatic toxicity (Category 1)[1]
Hazard Statements H302: Harmful if swallowed[1]
H410: Very toxic to aquatic life with long lasting effects[1]

Step-by-Step Disposal Protocol

This compound and its containers must be disposed of as hazardous waste through an approved waste disposal plant.[1] Do not dispose of this compound down the drain or in regular trash.

Methodology for Preparing this compound Waste for Disposal:

  • Segregation:

    • Collect all waste materials containing this compound, including unused product, contaminated labware (e.g., pipette tips, vials), and contaminated PPE, separately from other waste streams.

    • Store in a designated, properly labeled hazardous waste container.

  • Container Requirements:

    • Use a chemically compatible and leak-proof container.

    • The container must be kept closed except when adding waste.

    • Label the container clearly with "Hazardous Waste" and the specific contents, including "this compound."

  • Storage:

    • Store the waste container in a designated satellite accumulation area.[2]

    • Ensure the storage area is secure and away from drains, water courses, and incompatible materials such as strong acids/alkalis and strong oxidizing/reducing agents.[1]

    • The total amount of hazardous waste should not exceed institutional limits (e.g., 55 gallons).[3]

  • Disposal of Empty Containers:

    • Empty containers that held this compound must be triple-rinsed with a suitable solvent.

    • The rinsate from the first rinse must be collected and disposed of as hazardous waste.[4][5] Subsequent rinses may be permissible for drain disposal depending on institutional guidelines, but given the high aquatic toxicity of this compound, it is best practice to collect all rinsates as hazardous waste.

    • After triple-rinsing, deface or remove the original label from the container before disposing of it as non-hazardous waste.[3]

  • Arranging for Pickup:

    • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.

    • Follow all institutional procedures for waste manifest documentation.

Spill Management

In the event of a spill:

  • Evacuate personnel from the immediate area.

  • Ensure adequate ventilation.

  • Wear full personal protective equipment.[1]

  • Contain the spill and prevent it from entering drains or water courses.[1]

  • Absorb liquid spills with an inert material (e.g., vermiculite, sand).

  • Collect all contaminated materials into a designated hazardous waste container.

  • Decontaminate the spill area.

  • Dispose of all cleanup materials as hazardous waste.

Disposal Workflow

Acat_IN_9_Disposal_Workflow cluster_preparation Waste Preparation cluster_storage Interim Storage cluster_disposal Final Disposal A Identify this compound Waste (Unused product, contaminated labware, PPE) B Segregate into a Designated Hazardous Waste Container A->B C Label Container Clearly ('Hazardous Waste', 'this compound') B->C D Store in Satellite Accumulation Area C->D E Ensure Area is Secure and Away from Drains D->E F Contact EHS for Hazardous Waste Pickup E->F G Complete Waste Manifest Documentation F->G H Transfer to Approved Waste Disposal Facility G->H

Caption: Workflow for the proper disposal of this compound waste.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.